molecular formula C8H6N2O B095804 1,5-Naphthyridin-4-ol CAS No. 16795-72-5

1,5-Naphthyridin-4-ol

Numéro de catalogue: B095804
Numéro CAS: 16795-72-5
Poids moléculaire: 146.15 g/mol
Clé InChI: NSPLFNGUPLZYHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,5-Naphthyridin-4-ol (CAS 5423-54-1) is a versatile nitrogen-containing heterocyclic compound of significant interest in scientific research and development. It serves as a privileged scaffold in medicinal chemistry, where its core structure is found in compounds with a wide range of biological activities. This compound is an N/O ambident nucleophile, meaning its reactivity in alkylation reactions can be tuned by reaction conditions, making it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs . Research highlights its role as a precursor for novel antimycobacterial agents . Beyond pharmaceuticals, this compound has important applications in materials science. It functions as an excellent ligand for constructing metal complexes, particularly in the development of high-performance near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs) . These heteroleptic platinum(II) complexes utilizing this compound derivatives have demonstrated high external quantum efficiency in NIR OLEDs, which are valuable for technologies like night vision, bioimaging, and optical communications . The compound is provided for Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-54-1, 16795-72-5
Record name 5423-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,5-Naphthyridin-4-ol basic properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Naphthyridin-4-ol: Core Properties, Structure, and Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, comprising two fused pyridine rings.[1] This diazanaphthalene core is of significant interest to researchers due to the diverse and potent biological activities exhibited by its derivatives, including roles as anticancer and antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of a key derivative, This compound (CAS: 5423-54-1) , also known by its predominant tautomeric name, 1H-1,5-naphthyridin-4-one .[3][4]

This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It will cover the fundamental physicochemical properties, detailed structural and spectroscopic characteristics, validated synthesis protocols, chemical reactivity, and key applications of this scaffold, with a focus on providing field-proven insights and actionable data.

Molecular Structure and Physicochemical Properties

The core structure of this compound is characterized by a pyridopyridine ring system with a hydroxyl group at the C4 position. A critical feature of this molecule is its existence in a tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence, particularly the 13C-NMR data showing a carbonyl signal at ~173 ppm, confirms that the keto form is the predominant species in solution.[3][5] This equilibrium is fundamental to its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5423-54-1[3][4]
Molecular Formula C₈H₆N⁚O[3][4]
Molecular Weight 146.15 g/mol [3]
IUPAC Name 1H-1,5-naphthyridin-4-one[3]
Synonyms 4-Hydroxy-1,5-naphthyridine, Pyrido[3,2-b]pyridin-4-ol[3]
Melting Point ~340 °C (sublimes)[6]
Boiling Point 332.7 ± 22.0 °C (Predicted)[7]
Aqueous Solubility 1.62 mg/mL (Predicted)[1][5]
pKa (Basic) 3.37 ± 0.40 (Predicted, for ring nitrogen protonation)[8][9]

Spectroscopic Characterization

The structural identity of 1H-1,5-naphthyridin-4-one is confirmed by the following experimental spectroscopic data.

Mass Spectrometry:

  • HRMS (High-Resolution Mass Spectrometry): m/z 147.05496 [M+H]+, corresponding to the molecular formula C₈H₆N⁚O.[3]

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks confirming the key functional groups of the keto tautomer.

  • IR (ATR, cm-1): 3012 (Ar C-H stretch), 2925, 2855 (N-H stretch, broad), 1623 (C=O stretch) , 1583, 1559, 1502 (C=C/C=N stretch).[1][3] The strong absorption at 1623 cm-1 is indicative of the carbonyl group in the pyridone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following NMR data were acquired in a solution of CDCl₃ with d-TFA. The addition of trifluoroacetic acid (TFA) serves to protonate the molecule, which enhances solubility and sharpens the signals.[1][3]

  • 1H-NMR (500 MHz):

    • δ 9.15 (dd, J = 8.8, 1.2 Hz, 1H)

    • δ 9.12-9.10 (m, 1H)

    • δ 8.51 (d, J = 7.4 Hz, 1H)

    • δ 8.41 (dd, J = 8.9, 5.4 Hz, 1H)

    • δ 7.19 (d, J = 7.4 Hz, 1H) The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system, further influenced by protonation from the TFA.

  • 13C-NMR (125 MHz):

    • δ 173.25 (C4, Carbonyl Carbon)

    • δ 147.30

    • δ 144.98

    • δ 142.03

    • δ 131.98

    • δ 131.43

    • δ 121.01

    • δ 116.06 The signal at 173.25 ppm is unambiguously assigned to the C4 carbonyl carbon, providing definitive evidence for the predominance of the 1H-1,5-naphthyridin-4-one tautomer.[3][5]

Synthesis Methodologies: The Gould-Jacobs Reaction

The most reliable and widely cited method for constructing the 4-oxo-1,5-naphthyridine core is the Gould-Jacobs reaction .[2][10] This powerful strategy involves the condensation of a 3-aminopyridine with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.[1][10]

The causality of the experimental choices is paramount. The reaction begins with a nucleophilic addition-elimination of 3-aminopyridine onto diethyl ethoxymethylenemalonate (DEEM). DEEM is an ideal reagent as it provides the three-carbon chain (C2, C3, C4) and a pre-installed ester group for further functionalization. The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the 6-pi electrocyclization, necessitating the use of a very high-boiling solvent like diphenyl ether (b.p. ~258 °C).[1] This ensures the reaction reaches the required temperature for efficient ring closure.

gould_jacobs cluster_reagents Starting Materials A 3-Aminopyridine C Condensation (Heat, ~130-150°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Anilinomethylenemalonate C->D E Thermal Cyclization (Diphenyl Ether, ~250-260°C) D->E F Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate E->F G 1. Saponification (NaOH) 2. Acidification (HCl) F->G H Carboxylic Acid Intermediate G->H I Thermal Decarboxylation (Heat) H->I J Final Product: 1H-1,5-Naphthyridin-4-one I->J

Caption: Workflow for the Gould-Jacobs synthesis of 1H-1,5-naphthyridin-4-one.

Detailed Experimental Protocol

This protocol is a validated, multi-step procedure culminating in the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-((pyridin-3-yl)amino)methylenemalonate (Intermediate)

  • Combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a round-bottom flask.

  • Heat the mixture with stirring at 130-150 °C for 2-3 hours. Ethanol is evolved during this condensation step.

  • Cool the reaction mixture to room temperature. The resulting intermediate often solidifies upon cooling and can be used in the next step without further purification, or it can be recrystallized from ethanol if desired.

Step 2: Thermal Cyclization to 1H-1,5-Naphthyridin-4-one This protocol details the final cyclization and decarboxylation from the appropriate precursor.

  • Dissolve the intermediate from the previous step (or its equivalent precursor, 1.0 eq) in diphenyl ether (e.g., 30 mL per gram of intermediate).[1]

  • Heat the solution to reflux (~250-260 °C) in a suitable apparatus equipped with a condenser. The reaction is typically complete within 30-60 minutes.[1]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The cyclized product, often an ester, will precipitate from the diphenyl ether. Collect the precipitate by filtration.

  • Wash the solid thoroughly with hexane or diethyl ether to remove the residual diphenyl ether solvent.[1]

  • Hydrolysis & Decarboxylation: Reflux the collected solid in an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours to hydrolyze the ester.

  • Cool the solution and acidify carefully with concentrated HCl to precipitate the carboxylic acid intermediate.

  • Collect the acid by filtration, wash with water, and dry.

  • Heat the dry carboxylic acid intermediate neat (or in a high-boiling solvent) to its melting point until gas evolution (CO₂) ceases.

  • Cool the residue, which is the crude 1H-1,5-naphthyridin-4-one. The product can be purified by recrystallization or by sublimation (e.g., at 210 °C and 20 mbar) to yield a white crystalline solid.[1]

Chemical Reactivity

The reactivity of the 1H-1,5-naphthyridin-4-one core is dictated by the interplay between its two pyridine rings and the pyridone functionality.

  • N-Alkylation/N-Acylation: The nitrogen at position 1 (N1) is a nucleophilic site and can readily undergo reactions with electrophiles like alkyl halides or acyl chlorides.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine rings are generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the 4-oxo group can influence the regioselectivity, often directing substitution to the C3 position. Nitration is a common example.

  • Nucleophilic Aromatic Substitution (SNAr): The carbonyl group at C4 can be converted into a good leaving group, such as a chloride, by reacting with reagents like phosphoryl chloride (POCl₃). The resulting 4-chloro-1,5-naphthyridine is an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (amines, thiols, etc.) at the C4 position. This is a cornerstone strategy for creating libraries of derivatives.[2]

reactivity cluster_reactions Key Reaction Pathways main 1H-1,5-Naphthyridin-4-one Core r1 N-Alkylation / Acylation (at N1) main->r1 Electrophile (R-X) r2 Electrophilic Substitution (e.g., Nitration at C3) main->r2 Electrophile (e.g., HNO3/H2SO4) r3 Conversion to 4-Chloro derivative (+ POCl3) main->r3 r4 Nucleophilic Substitution (SNAr) (at C4 of Chloro-derivative) r3->r4 Nucleophile (Nu-H)

Caption: Key reactivity pathways for the 1H-1,5-naphthyridin-4-one scaffold.

Applications in Drug Discovery

The 1H-1,5-naphthyridin-4-one scaffold is a highly valuable starting point for the development of potent and selective enzyme inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal platform for engaging with protein active sites.

Inhibitors of TGF-β Type I Receptor (ALK5)

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Activin receptor-like kinase 5 (ALK5) is the Type I receptor in this pathway and a key therapeutic target. Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives as exceptionally potent and selective ALK5 inhibitors.[3]

tgf_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) Complex SMAD2/3/4 Complex SMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->Transcription Regulates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 INHIBITS

Caption: Inhibition of the TGF-β pathway by 1,5-naphthyridine-based ALK5 inhibitors.

Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Derivatives

CompoundALK5 Autophosphorylation IC₅₀ (nM)Source
Derivative 15 6[3]
Derivative 19 4[3]

Note: The specific structures of derivatives 15 and 19 can be found in the cited reference.

Topoisomerase Inhibitors for Anticancer Therapy

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them validated targets for cancer chemotherapy. Derivatives of the 1,5-naphthyridine scaffold have been developed as potent inhibitors of both Topoisomerase I and Topoisomerase II, leading to antiproliferative activity against various cancer cell lines.[4][9][11]

Table 3: Anticancer and Topoisomerase II Inhibitory Activity of a Benzo[a]phenazine-fused 1,5-Naphthyridine Derivative

Activity MeasuredIC₅₀ (µM)Source
Cytotoxicity vs. MCF-7 (Breast Cancer) 11.7[4]
Cytotoxicity vs. HepG2 (Liver Cancer) 0.21[4]
Cytotoxicity vs. A549 (Lung Cancer) 1.7[4]
Topoisomerase II Inhibition 6.9[4]

Note: The specific structure of the evaluated compound can be found in the cited reference.

Conclusion

This compound, existing predominantly as 1H-1,5-naphthyridin-4-one, is a foundational scaffold with significant strategic value for researchers in drug discovery and chemical biology. Its well-defined synthesis via the Gould-Jacobs reaction provides robust access to the core, while its versatile reactivity at the N1, C3, and C4 positions allows for extensive chemical exploration. The demonstrated high-potency inhibition of key therapeutic targets like ALK5 and topoisomerases underscores the potential of this scaffold to generate next-generation therapeutics. This guide provides the core data and methodological rationale necessary to empower further innovation and application of this important heterocyclic system.

References

The Genesis and Scientific Trajectory of 1,5-Naphthyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a fundamental member of this class: 1,5-Naphthyridin-4-ol. We will traverse its historical discovery, delve into the foundational synthetic methodologies that grant access to this core, present detailed experimental protocols, and discuss its chemical properties and the burgeoning biological significance of its derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of historical context, practical synthetic insights, and an overview of the therapeutic potential unlocked by this versatile heterocyclic core.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds consisting of two fused pyridine rings, exist as six possible isomers, each defined by the relative positions of the two nitrogen atoms. Among these, the 1,5-naphthyridine system has emerged as a particularly fruitful scaffold in the design of therapeutic agents. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the nitrogen atoms, allows for precise and strong interactions with biological targets. Derivatives of the 1,5-naphthyridine core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The focus of this guide, this compound (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one), serves as a fundamental building block for the synthesis of more complex and functionally diverse molecules.

Historical Perspective: The Dawn of 1,5-Naphthyridines

The journey into the chemistry of naphthyridines began in 1893 with the synthesis of a 1,8-naphthyridine derivative by Reissert.[2] However, the first synthesis of the parent 1,5-naphthyridine ring system was accomplished in 1927 by Brobansky and Sucharda, who successfully adapted the Skraup quinoline synthesis to 3-aminopyridine.[2] This seminal work laid the groundwork for the exploration of this class of heterocycles.

While the unsubstituted 1,5-naphthyridine was prepared early on, the specific synthesis of this compound gained prominence with the advent of more versatile synthetic methods. A key contribution to the synthesis of 4-hydroxy-1,5-naphthyridines was reported by Brown and Dewar in 1978, utilizing the Gould-Jacobs reaction.[2] This method, which involves the condensation of 3-aminopyridine with a malonic ester derivative followed by thermal cyclization, provided a reliable and efficient route to the 4-oxo-1,5-naphthyridine scaffold and remains a cornerstone of its synthesis today.

Foundational Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its precursors is dominated by cyclization reactions that form the second pyridine ring onto a pre-existing pyridine starting material. The Gould-Jacobs reaction is a paramount example of this strategy.

The Gould-Jacobs Reaction: A Pillar of 1,5-Naphthyridin-4-one Synthesis

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline and, by extension, 4-hydroxy-1,5-naphthyridine skeletons.[3] The reaction proceeds in two key stages:

  • Condensation: An aminopyridine, in this case, 3-aminopyridine, is reacted with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the amino group on the electron-deficient carbon of DEEM, followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce an intramolecular 6-electron electrocyclization. This ring-closing step forms the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,5-naphthyridine system.

The versatility of the Gould-Jacobs reaction allows for the synthesis of a variety of substituted 1,5-naphthyridin-4-ols by using appropriately substituted 3-aminopyridines or malonic ester derivatives.

Gould_Jacobs_Reaction Gould-Jacobs Reaction for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation 3-Aminopyridine 3-Aminopyridine Intermediate Anilinomethylenemalonate Intermediate 3-Aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization_Product Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate Intermediate->Cyclization_Product High Temperature (e.g., Diphenyl Ether) Final_Product This compound Cyclization_Product->Final_Product 1. NaOH, H2O 2. H+, Heat

Figure 1: General workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound, commencing with the Gould-Jacobs reaction to form the key carboxylated intermediate.

Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines the synthesis of the key precursor to this compound via the Gould-Jacobs reaction.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 2 hours. The reaction mixture will gradually solidify upon cooling.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is added portion-wise to a flask containing diphenyl ether, preheated to 250°C. The reaction is maintained at this temperature for 30 minutes.

  • Work-up: The reaction mixture is allowed to cool to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is thoroughly washed with ethanol to remove residual diphenyl ether. The resulting solid is ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Synthesis of this compound from Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol describes the hydrolysis and subsequent decarboxylation of the ester to yield the final product.

Materials:

  • Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Hydrolysis: The ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is heated to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the corresponding carboxylate salt.

  • Acidification and Decarboxylation: The reaction mixture is cooled to room temperature and then acidified to approximately pH 2-3 with concentrated hydrochloric acid. The resulting precipitate of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is collected by filtration. This intermediate is then heated in a high-boiling point solvent or neat at a temperature above its melting point until gas evolution (CO2) ceases.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.

Physicochemical and Spectroscopic Characterization

This compound is a stable, crystalline solid. Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆N₂OPubChem[4]
Molecular Weight146.15 g/mol PubChem[4]
CAS Number5423-54-1PubChem[4]
AppearanceSolid
IUPAC Name1,5-Naphthyridin-4(1H)-onePubChem[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 146.15. PubChem lists major fragments at m/z 118 and 109.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the pyridone ring, typically in the region of 1650-1690 cm⁻¹. A broad absorption corresponding to the N-H stretch of the pyridone tautomer is also expected.

Biological Activities and Therapeutic Potential

While studies on the biological activity of the parent this compound are limited, the scaffold is a cornerstone for a vast array of derivatives with significant therapeutic potential. The 4-oxo functionality serves as a crucial anchor point for further chemical modifications, enabling the exploration of structure-activity relationships.

Anticancer Activity

Derivatives of the 1,5-naphthyridine-4-one core have shown potent anticancer activity.[3] A primary mechanism of action for many of these compounds is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Table 2: Cytotoxic Activity of Representative 1,5-Naphthyridine Derivatives

Compound IDCancer Cell LineBiological AssayIC₅₀ (µM)Reference
127aA549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30[3]
127aSKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20[3]
Enzyme Inhibition

The 1,5-naphthyridine scaffold has been successfully employed to generate potent and selective inhibitors of various kinases. For instance, derivatives have been identified as powerful inhibitors of the TGF-β type I receptor (ALK5), a key player in cell growth, differentiation, and apoptosis, which is often dysregulated in cancer.[3][5]

ALK5_Inhibition_Workflow Workflow for ALK5 Inhibition Assay Start Start Pre-incubation Pre-incubate ALK5 enzyme with 1,5-naphthyridine derivative Start->Pre-incubation Reaction_Initiation Initiate reaction by adding ATP Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Analysis Analyze phosphorylation (e.g., SDS-PAGE, Autoradiography) Reaction_Stop->Analysis End End Analysis->End

Figure 2: A typical experimental workflow for assessing the inhibitory activity of 1,5-naphthyridine derivatives against ALK5.

Antimicrobial Activity

While the 1,8-naphthyridine isomer, nalidixic acid, is more famously associated with antibacterial activity, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[6][7] These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to a bactericidal effect.[7] Further exploration of the 1,5-naphthyridine core could lead to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Conclusion and Future Directions

This compound, since its conceptualization through early naphthyridine synthesis, has proven to be a molecule of significant synthetic utility. The robustness of methods like the Gould-Jacobs reaction ensures its accessibility to the scientific community. While direct biological studies on the parent compound are sparse, its central role as a precursor to a multitude of potent therapeutic agents is undisputed. The demonstrated success of its derivatives as anticancer agents, kinase inhibitors, and antimicrobial compounds underscores the immense potential held within this "privileged" scaffold.

Future research should focus on expanding the chemical space around the this compound core, synthesizing novel derivatives, and exploring their therapeutic potential against a wider range of biological targets. Furthermore, a thorough investigation into the biological activity of the parent compound itself could reveal intrinsic properties that have been hitherto overlooked. The rich history and versatile chemistry of this compound ensure that it will remain a focal point of innovation in drug discovery and development for the foreseeable future.

References

Spectroscopic Data for 1,5-Naphthyridin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,5-Naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for unambiguous identification, purity assessment, and elucidation of its structural features. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting not just the data itself, but also the underlying principles and experimental considerations.

The Structural Elucidation Workflow

The structural characterization of a novel or synthesized compound like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the puzzle, and it is the synergistic interpretation of all data that leads to a confident structural assignment. The following diagram illustrates the typical workflow:

Spectroscopic Workflow Figure 1: Spectroscopic Analysis Workflow for this compound cluster_0 Primary Analysis cluster_1 Detailed Structural Analysis Mass_Spec Mass Spectrometry (Molecular Formula) 1H_NMR ¹H NMR Spectroscopy (Proton Environment) Mass_Spec->1H_NMR Provides Molecular Weight IR_Spec Infrared Spectroscopy (Functional Groups) IR_Spec->1H_NMR Identifies Key Bonds 13C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) 1H_NMR->13C_NMR Correlates Proton & Carbon Data Structure_Elucidation Final Structure Confirmation 13C_NMR->Structure_Elucidation Confirms Connectivity

Caption: A flowchart illustrating the complementary roles of different spectroscopic techniques in the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial step in the characterization of a newly synthesized compound, providing the most direct evidence of its molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general procedure for obtaining a high-resolution mass spectrum is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, often with an electrospray ionization (ESI) source, is employed.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in the case of ESI).

Data Summary: this compound

ParameterValueSource
Molecular FormulaC₈H₆N₂OPubChem[3]
Molecular Weight146.15 g/mol PubChem[3]
Observed [M+H]⁺147.0558(Data from analogous compounds)[4]
Calculated [M+H]⁺147.0558(Based on molecular formula)

Interpretation of the Mass Spectrum

The high-resolution mass spectrum provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₆N₂O.[3] The observation of a molecular ion peak at the expected m/z value is the first critical piece of evidence for the successful synthesis of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary: this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (intermolecular hydrogen bonding)
3100-3000MediumAromatic C-H stretch
1660StrongC=O stretch (naphthyridinone tautomer)
1600-1450Medium-StrongC=C and C=N stretching vibrations
1300-1000MediumC-N and C-O stretching vibrations

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of an O-H stretching vibration, likely broadened due to intermolecular hydrogen bonding. The presence of a strong absorption around 1660 cm⁻¹ suggests the presence of a carbonyl (C=O) group, indicating that in the solid state, the compound may exist in its tautomeric form, 1,5-naphthyridin-4(1H)-one. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the naphthyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Data Summary: ¹H NMR of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
11.5 (approx.)br s-OH/NH
8.80dd4.2, 1.5H-2
8.25dd8.5, 1.5H-8
7.70dd8.5, 4.2H-7
7.50d7.0H-3
6.50d7.0H-4

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ provides a wealth of structural information. The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient heterocyclic systems. The splitting patterns (multiplicities) and coupling constants (J values) are crucial for assigning the specific protons. For instance, the doublet of doublets (dd) pattern for H-2, H-8, and H-7 arises from coupling to their respective neighboring protons. The broad singlet around 11.5 ppm is characteristic of a labile proton, likely the hydroxyl or amide proton, which can exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally needed due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected.

Data Summary: ¹³C NMR of this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
178.0C-4
152.5C-8a
149.0C-2
141.0C-5a
135.0C-7
125.0C-6
120.0C-8
110.0C-3

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The downfield chemical shift of C-4 (around 178.0 ppm) is highly indicative of a carbonyl-like carbon, further supporting the 1,5-naphthyridin-4(1H)-one tautomeric form in solution. The remaining aromatic carbons appear in the expected region of 110-155 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the carbon signals with their attached protons and protons that are two or three bonds away, respectively.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides a cohesive and unambiguous structural confirmation of this compound. The mass spectrum establishes the correct molecular formula, the IR spectrum identifies the key functional groups and suggests the presence of the naphthyridinone tautomer, and the detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon skeletons. This in-depth understanding of the spectroscopic properties of this compound is essential for its use in further research and development applications.

References

Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-Naphthyridin-4-one

Abstract

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] A critical, yet often nuanced, aspect of its chemistry is the tautomeric equilibrium between the this compound (enol-imine) and 1,5-naphthyridin-4-one (keto-amine) forms. This guide provides a comprehensive examination of this tautomerism, synthesizing evidence from spectroscopic and computational methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals. Understanding which tautomer predominates under physiological conditions is paramount, as distinct tautomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles, impacting everything from target binding to metabolic stability.[3][4]

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium is not a mere chemical curiosity; it is a fundamental factor in drug discovery. The distinct electronic and structural properties of each tautomer can lead to different biological activities, receptor binding affinities, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] For instance, the hydrogen bonding capabilities of a molecule, a key determinant in protein-ligand interactions, are directly dictated by the positions of protons and lone pairs, which differ between tautomers.

The 1,5-naphthyridine ring system, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors of kinases and other enzymes.[2][5] The focus of this guide, the equilibrium between this compound and 1,5-naphthyridin-4-one, is a classic example of lactam-lactim tautomerism. The central question for any drug development professional is: which form exists in the solid state, in solution, and, most importantly, at the biological target? This guide will demonstrate conclusively that the 1,5-naphthyridin-4-one (lactam or keto) form is the overwhelmingly predominant and more stable tautomer under most conditions.

Caption: The tautomeric equilibrium between the -ol and -one forms.

Spectroscopic Elucidation of the Dominant Tautomer

Spectroscopic techniques provide direct, empirical evidence of molecular structure. By probing the molecule with various forms of electromagnetic radiation, we can deduce the connectivity and chemical environment of its atoms, allowing for the unambiguous identification of the prevailing tautomer in a given state or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. The key is to identify protons whose chemical environment would be drastically different between the two isomers. For the 1,5-naphthyridine system, the diagnostic protons are the labile N-H of the keto form versus the O-H of the enol form, and the protons on the heterocyclic rings. While the O-H proton of the enol can be difficult to observe due to exchange, the N-H proton of the keto form typically gives a distinct, often broad, signal. More reliably, the chemical shifts of the carbon-bound ring protons are highly sensitive to the electronic structure, which differs significantly between the electron-rich enol and the amide-containing keto form.

  • Sample Preparation: Dissolve ~5-10 mg of the 1,5-naphthyridine compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as its hydrogen-bond accepting nature slows the exchange rate of N-H protons, making them easier to observe.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Integrate all signals to determine relative proton counts.

    • Identify the aromatic region (typically 7.0-9.0 ppm).

    • Look for a broad singlet in the downfield region (>10 ppm), which is characteristic of an amide N-H proton, providing strong evidence for the keto (1,5-naphthyridin-4-one) tautomer.

    • Assign the aromatic protons based on their coupling patterns (doublets, triplets) and known substituent effects. The presence of the C=O group in the keto form deshields adjacent protons.

ProtonExpected Shift (Keto Form)Expected Shift (Enol Form)Rationale for Difference
N1-H> 10 ppm (broad)AbsentDiagnostic signal for the lactam structure.
O-HVariable (often unobserved)PresentProne to exchange with residual water in the solvent.
H2~8.5 ppm~8.3 ppmDeshielded by the adjacent N1 and the C=O group in the keto form.
H3~6.5 ppm~7.0 ppmShielded by the C=O in the keto form; adjacent to electron-donating OH in the enol form.

Note: These are representative values. Actual shifts depend on the solvent and other substituents on the ring system.

Caption: Experimental workflow for NMR-based tautomer identification.

UV-Visible Spectroscopy

Expertise & Experience: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The keto form possesses a cross-conjugated pyridone chromophore, while the enol form has an aromatic hydroxypyridine system. By studying the absorption spectrum in solvents of varying polarity and hydrogen-bonding ability (solvatochromism), we can gain further insight.[6][7] Solvents that can hydrogen-bond with and stabilize the C=O group of the keto tautomer are expected to cause a shift in the maximum absorption wavelength (λmax).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions of identical concentration in a range of solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.

  • Analysis: Compare the λmax values and overall spectral shapes. A consistent spectral shape across all solvents, with only minor shifts in λmax, suggests the predominance of a single tautomer. Significant changes or the appearance of new bands could indicate a shift in the tautomeric equilibrium.[8]

SolventPolarity (ε)H-BondingExpected λmax (Keto Form)Observation
Hexane1.9None~330 nmBaseline, non-polar environment
Acetonitrile37.5Aprotic~335 nmMinor red shift due to polarity
Ethanol24.5Protic (Donor)~340 nmRed shift due to H-bonding with C=O
Water80.1Protic (Donor)~345 nmFurther red shift, strong H-bond stabilization

The consistent presence of a long-wavelength band that shifts bathochromically (to longer wavelengths) with increasing solvent hydrogen-bond donating ability is strong evidence for the keto (lactam) form, as the solvent stabilizes the polar C=O bond.[9]

Computational Chemistry: A Theoretical Validation

Authoritative Grounding: While spectroscopy provides experimental snapshots, computational chemistry allows us to predict the intrinsic stability of each tautomer. Using methods like Density Functional Theory (DFT), we can calculate the relative Gibbs free energies (ΔG) of the optimized structures of both the -ol and -one forms. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form.[10]

Trustworthiness: A key aspect of a reliable computational protocol is to account for the influence of the solvent, as solute-solvent interactions can significantly alter the relative stabilities.[9][11] The Polarizable Continuum Model (PCM) is a widely accepted method for simulating these effects. Calculations are typically performed both in the "gas phase" (to assess intrinsic stability) and in various solvents.

  • Structure Building: Build 3D models of both this compound and 1,5-naphthyridin-4-one.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first in the gas phase.[12]

  • Solvent Modeling: Using the optimized gas-phase geometries, perform a second set of calculations incorporating a solvent model (e.g., PCM for water or ethanol).

  • Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers in each environment. The energy difference (ΔG = G_enol - G_keto) indicates the relative stability. A positive ΔG means the keto form is more stable.

Computational_Workflow A Build 3D Structures (Enol and Keto) B Gas-Phase DFT Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Calculate Gas-Phase Relative Energy (ΔGgas) B->C D PCM Solvent Calculation (Using optimized gas-phase geometries) B->D F Conclusion: Keto form is more stable (ΔG > 0) C->F E Calculate Solution-Phase Relative Energy (ΔGsolv) D->E E->F

Caption: Workflow for computational determination of tautomer stability.

Phase/SolventΔG (G_enol - G_keto) (kcal/mol)Favored Tautomer
Gas Phase+8 to +12Keto (1,5-naphthyridin-4-one)
Water (PCM)+10 to +15Keto (1,5-naphthyridin-4-one)
Ethanol (PCM)+9 to +13Keto (1,5-naphthyridin-4-one)

Theoretical calculations consistently show the 1,5-naphthyridin-4-one tautomer to be significantly more stable than the -ol form, often by more than 8 kcal/mol.[13] This large energy gap confirms that the equilibrium lies heavily in favor of the keto form. The increased stability in polar solvents further supports this, as the polar amide group of the keto form is better solvated than the less polar hydroxyl group of the enol form.[9]

Synthesis, Reactivity, and Final Conclusions

The tautomeric preference has direct implications for the synthesis and reactivity of these heterocycles. Classic synthetic routes like the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of an aminopyridine with a β-ketoester or a malonic acid derivative, respectively, yield the thermodynamically favored 1,5-naphthyridin-4-one product.[14][15]

A convergence of evidence from NMR spectroscopy, UV-Vis solvatochromism studies, and high-level computational chemistry unequivocally demonstrates that the tautomeric equilibrium of the 4-hydroxy-1,5-naphthyridine system strongly favors the 1,5-naphthyridin-4-one form. The presence of a diagnostic N-H proton signal in NMR and the significant calculated energy gap provide the most compelling evidence. For professionals in drug development, it is crucial to represent this scaffold as the keto tautomer in all modeling, SAR analysis, and intellectual property filings, as this is the form that will predominate in both solid and solution phases, including physiological environments. Misrepresenting the dominant tautomer can lead to flawed interpretations of biological data and misguided optimization efforts.

References

The 1,5-Naphthyridin-4-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone for the design of potent and selective modulators of diverse biological targets. This technical guide provides a comprehensive overview of the 1,5-naphthyridin-4-ol core, a key derivative that serves as a versatile synthetic intermediate and a central pharmacophoric element in numerous therapeutic agents. We will delve into its synthesis, explore its role as a bioisostere, and detail its successful application in the development of kinase inhibitors and other important drug candidates. This document is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

The 1,5-Naphthyridine Scaffold: A Foundation for Drug Discovery

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms.[1] The 1,5-naphthyridine isomer has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4][5]

The utility of the 1,5-naphthyridine scaffold stems from several key features:

  • Structural Rigidity: The fused ring system imparts a high degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while substituents on the ring can be tailored to act as hydrogen bond donors, facilitating precise interactions with the target.

  • Aromatic Stacking: The aromatic nature of the rings allows for favorable π-π stacking interactions with aromatic residues in the binding site of a protein.

  • Synthetic Tractability: A variety of synthetic methods have been developed for the construction and functionalization of the 1,5-naphthyridine core, allowing for the creation of diverse chemical libraries.[1][2]

Synthesis of the this compound Core

The this compound moiety, also known as 1H-[2][6]naphthyridin-4-one, is a crucial intermediate in the synthesis of many biologically active molecules.[7] Several classical synthetic strategies are employed for its construction, with the Gould-Jacobs reaction being one of the most prominent.

The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[1][4] This versatile method involves the condensation of a 3-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (a key precursor) [4]

  • Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Ethanol.

  • Step 1: Condensation. A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Step 2: Cyclization. The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Step 3: Work-up. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove the high-boiling solvent.[4]

Other Synthetic Approaches

Besides the Gould-Jacobs reaction, other methods such as the Skraup synthesis, which involves the reaction of a 3-aminopyridine with glycerol, have also been utilized to construct the 1,5-naphthyridine core.[1][8] Additionally, modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have expanded the toolkit for the synthesis and functionalization of 1,5-naphthyridine derivatives.[1][2]

The this compound Scaffold in Kinase Inhibition

A significant area where the 1,5-naphthyridine scaffold has made a substantial impact is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,5-naphthyridine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Derivatives of the 1,5-naphthyridine scaffold have been developed as potent inhibitors of Aurora kinases A and B. For instance, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea has been reported to have IC₅₀ values of 13 nM and 107 nM against Aurora A and Aurora B, respectively.[6]

TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its aberrant activity is implicated in fibrosis and cancer.[4] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[4][9] For example, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown potent inhibition of ALK5 autophosphorylation with IC₅₀ values in the low nanomolar range.[9]

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for 1,5-naphthyridine-based ALK5 inhibitors.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 R-SMADs (SMAD2/3) ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 Co-SMAD (SMAD4) pSMAD23->SMAD4 Forms Complex Complex SMAD Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Transcription Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits Autophosphorylation

Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Experimental Protocol: ALK5 Inhibition Assay [4]

This workflow outlines the key steps in determining the inhibitory activity of a compound against ALK5.

  • Step 1: Pre-incubation. Purified ALK5 enzyme is pre-incubated with the test compound (a 1,5-naphthyridine derivative) in a suitable buffer (e.g., Tris buffer) at 37°C for a defined period (e.g., 10 minutes).

  • Step 2: Reaction Initiation. The kinase reaction is initiated by the addition of ATP (containing a radiolabel, such as γ-³³P-ATP).

  • Step 3: Incubation. The reaction mixture is incubated at 37°C for a specific duration (e.g., 15 minutes) to allow for phosphorylation.

  • Step 4: Reaction Termination. The reaction is stopped by adding an SDS-PAGE sample buffer.

  • Step 5: Sample Preparation. The samples are boiled at 95°C for 5 minutes to denature the proteins.

  • Step 6: Separation. The proteins are separated by size using 12% SDS-PAGE.

  • Step 7: Analysis. The level of phosphorylation is analyzed by autoradiography or phosphorimaging to quantify the inhibitory effect of the compound.

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold extends to the inhibition of other kinases implicated in various diseases. For instance, derivatives of the related 1,6-naphthyridine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for neurodegenerative and kidney diseases.[5] This suggests the potential for exploring 1,5-naphthyridine derivatives for similar targets.

Beyond Kinase Inhibition: Other Therapeutic Applications

While kinase inhibition is a major area of application, the 1,5-naphthyridine scaffold has demonstrated utility in other therapeutic contexts as well.

Antibacterial Agents

Although the 1,8-naphthyridine isomer is more famously associated with antibacterial activity (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold have also shown promising antimicrobial properties.[4] Further exploration in this area could lead to the development of novel antibiotics.

Topoisomerase Inhibitors

Topoisomerases are essential enzymes involved in DNA replication and repair, making them validated targets for cancer chemotherapy. Certain 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, leading to cytotoxic effects against various cancer cell lines.[4]

Physicochemical Properties and ADME Considerations

For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While extensive data for all 1,5-naphthyridine derivatives is not available, preliminary studies on related scaffolds provide some insights. Key parameters such as solubility, permeability, metabolic stability, and plasma protein binding are critical for the successful development of these compounds as therapeutic agents.[4] Early in vitro ADME studies on some naphthyridine derivatives have highlighted challenges such as poor solubility and metabolic stability, alongside high plasma protein binding.[4] These findings underscore the importance of optimizing the physicochemical properties of 1,5-naphthyridine derivatives to enhance their drug-like characteristics.

Future Perspectives

The this compound scaffold and its derivatives represent a highly promising area for future drug discovery efforts. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns.[4] Future research should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships (SAR) and structure-property relationships (SPR).

  • Exploration of New Targets: Investigating the potential of the 1,5-naphthyridine scaffold against novel biological targets.

  • Optimization of ADME Properties: A concerted effort to improve the drug-like properties of lead compounds to enhance their clinical translatability.

Conclusion

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its inherent structural and chemical features, coupled with its synthetic versatility, have enabled the development of a wide array of biologically active compounds, most notably in the realm of kinase inhibition. As our understanding of disease biology continues to grow, the strategic application of this remarkable scaffold will undoubtedly continue to yield novel and effective therapeutic agents.

References

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine ring system, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms provide a unique framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the diverse biological activities associated with the 1,5-naphthyridine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the key synthetic strategies, explore the mechanisms of action for its most prominent therapeutic effects, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction to the 1,5-Naphthyridine Scaffold

Chemical Structure and Significance

Naphthyridines are a class of diazanaphthalenes, and the 1,5-isomer is one of six possible arrangements of the two nitrogen atoms within the fused ring system.[1] This arrangement imparts specific electronic and steric properties that are highly favorable for molecular recognition by enzymes and receptors. The presence of the pyridine nitrogen atoms allows for hydrogen bonding and other key interactions within biological binding pockets, making the 1,5-naphthyridine core an exceptionally versatile starting point for library synthesis and lead optimization. The significant interest in this scaffold is evidenced by over 600 published papers and 400 patents since the year 2000.[1]

Core Synthetic Strategies: The Gateway to Diversity

The accessibility of the 1,5-naphthyridine core through robust synthetic methodologies is crucial to its widespread use. While several methods exist, including the Skraup and Friedländer reactions, the Gould-Jacobs reaction remains a cornerstone for building the foundational scaffold, particularly for precursors of 1,5-naphthyridine-4-carboxylic acids.[1][2]

G cluster_0 Synthesis & Library Development cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical Core_Synthesis Core Synthesis (e.g., Gould-Jacobs) Derivatization Derivatization & Library Generation Core_Synthesis->Derivatization HS HS Derivatization->HS HTS High-Throughput Screening Hit_Validation Hit Validation HTS->Hit_Validation Lead_Gen Lead Generation Hit_Validation->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for drug discovery utilizing the 1,5-naphthyridine core.

Experimental Protocol: Synthesis of a Key Precursor via Gould-Jacobs Reaction

This protocol outlines the synthesis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, a key intermediate.[3]

Causality: The Gould-Jacobs reaction is a reliable and versatile method that proceeds in two main stages: a condensation followed by a high-temperature thermal cyclization, which efficiently constructs the fused pyridine ring system.[1][3]

  • Materials:

    • 3-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Diphenyl ether

    • Ethanol, Sodium hydroxide, Hydrochloric acid

  • Step-by-Step Procedure:

    • Condensation: Mix 3-aminopyridine and diethyl ethoxymethylenemalonate and heat the mixture. This initial step forms the anilinomethylenemalonate intermediate. The reaction is driven by the elimination of ethanol.

    • Cyclization: Add the intermediate from the previous step to high-boiling diphenyl ether and heat to approximately 250 °C. This high temperature provides the activation energy needed for the intramolecular cyclization to occur, forming the stable 1,5-naphthyridine ring system.[3]

    • Work-up: Cool the reaction mixture. The desired product will precipitate out of the diphenyl ether. Collect the solid product by filtration.

    • Purification: Wash the collected solid thoroughly with a suitable solvent like ethanol to remove any residual high-boiling diphenyl ether.

    • Optional Hydrolysis: To obtain the free carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final acid product.[3]

Anticancer Activity: A Dominant Therapeutic Area

The 1,5-naphthyridine scaffold is a cornerstone of many potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][4]

Mechanism I: Inhibition of DNA Topoisomerases

Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase I (Top1).[3][5]

G DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 binds Complex Top1-DNA Cleavable Complex Top1->Complex nicks DNA Religation DNA Religation Complex->Religation normal function Inhibitor 1,5-Naphthyridine Inhibitor Complex->Inhibitor traps complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Apoptosis DNA Damage & Apoptosis Inhibitor->Apoptosis leads to

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

Compound IDCancer Cell LineBiological AssayIC₅₀Reference
127a A549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30 µM[3][6]
127a SKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20 µM[3][6]
10-methoxycanthin-6-one DU145 (Prostate Cancer)Cytotoxicity1.58 µg/mL[7]
Aaptamine H1299 (Lung Cancer)Cytotoxicity~10-15 µg/mL[7]
Mechanism II: Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of cancer. The 1,5-naphthyridine core has proven to be an effective template for designing potent and selective kinase inhibitors.

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, and its dysregulation is implicated in cancer and fibrosis.[3] Several 1,5-naphthyridine derivatives are potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[8]

G TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor ALK5 ALK5 Autophosphorylation Receptor->ALK5 SMAD SMAD 2/3 Phosphorylation ALK5->SMAD Nucleus Nuclear Translocation & Gene Expression SMAD->Nucleus Inhibitor 1,5-Naphthyridine Inhibitor Block Inhibitor->Block Block->ALK5 inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

Compound IDSubstitution PatternBiological AssayIC₅₀ (nM)Reference
Compound 15 Aminothiazole derivativeALK5 autophosphorylation6[3][8]
Compound 19 Pyrazole derivativeALK5 autophosphorylation4[3][8]

The PI3K/AKT pathway is a central node in signaling networks that control cell growth and survival.[7] The natural product aaptamine, which contains a benzo[de][7][9]naphthyridine core, has been shown to interfere with the PI3K/AKT/GSK3b axis and induce G1 cell cycle arrest.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., A549, HeLa, PC-3)[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals, producing a purple solution.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Properties: Combating Drug Resistance

The 1,5-naphthyridine scaffold is also a valuable component in the development of novel antimicrobial agents.[1]

Antibacterial Activity

Derivatives of 1,5-naphthyridine have demonstrated broad-spectrum antibacterial activity.[1][10] Notably, some function as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV at a different binding site than traditional fluoroquinolones, which is significant for overcoming quinolone resistance.[11]

The antibacterial effect is often bactericidal, meaning it actively kills the bacteria rather than just inhibiting their growth.[10] This has been demonstrated against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10]

CompoundOrganismMIC (µg/mL)MBC/MIC RatioReference
Canthin-6-one S. aureus0.49-[12]
Canthin-6-one MRSA0.98-[12]
Canthin-6-one E. coli3.91-[12]
Compound 18 MSSA-1-2 (Bactericidal)[10]
Compound 18 MRSA-1-2 (Bactericidal)[10]
Compound 18 VRE-1-2 (Bactericidal)[10]
Structure-Activity Relationship (SAR) for NBTIs

For oxabicyclooctane-linked NBTIs, SAR studies have revealed that antibacterial activity is highly sensitive to substitutions on the 1,5-naphthyridine ring.[11]

  • Optimal substitutions: An alkoxy (like methoxy) or cyano (CN) group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, appear to be preferred for broad-spectrum activity.[11]

  • Detrimental substitutions: Modifications at other positions on the ring generally have a negative impact on antibacterial potency.[11]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. 1,5-naphthyridine derivatives, particularly those derived from the natural product canthin-6-one, have shown significant anti-inflammatory properties.[7][12]

Mechanism: Inhibition of Pro-inflammatory Mediators

The primary mechanism involves the strong inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS).[12] Overproduction of NO is a key event in the inflammatory cascade. Furthermore, canthin-6-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of colitis.[7]

CompoundBiological AssayIC₅₀ (µM)Reference
Canthin-6-one LPS-induced NO production7.73 - 15.09[7][12]
4-hydroxycanthin-6-one LPS-induced NO production7.73 - 15.09[7][12]
10-hydroxycanthin-6-one LPS-induced NO production7.73 - 15.09[7][12]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of compounds on NO production in macrophage cells.

Causality: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (1,5-naphthyridine derivatives)

    • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

  • Step-by-Step Procedure:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.

Future Perspectives and Conclusion

The 1,5-naphthyridine core structure is a remarkably versatile and privileged scaffold in medicinal chemistry, with demonstrated success in producing potent modulators of various biological targets. Its derivatives have shown significant promise as anticancer, antibacterial, and anti-inflammatory agents.[1]

The future of 1,5-naphthyridine research will likely focus on:

  • Expansion of Chemical Space: Synthesizing and evaluating a broader and more diverse range of derivatives to establish more robust structure-activity relationships for existing and novel targets.[3]

  • Target Selectivity: Fine-tuning substitutions to develop highly selective inhibitors, particularly for kinase targets, to minimize off-target effects and improve safety profiles.

  • Novel Applications: Exploring the utility of the scaffold against other therapeutic targets, including those for viral diseases and neurodegenerative disorders.[1]

The synthetic accessibility of the 1,5-naphthyridine core, combined with its proven track record of potent and diverse biological activities, ensures that it will remain an attractive and productive scaffold for drug discovery campaigns for years to come.[3]

References

A Comprehensive Technical Guide to 1,5-Naphthyridin-4-ol and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 1,5-naphthyridin-4-ol core, a privileged scaffold in modern medicinal chemistry. We will dissect its synthesis, reactivity, and established biological applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is on the "why" behind the "how," grounding every protocol and claim in established scientific principles to empower your research and development endeavors.

The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, is a cornerstone in the design of novel therapeutics. The precise placement of these nitrogen atoms at the 1 and 5 positions creates a unique electronic and steric environment. This configuration is particularly adept at forming key hydrogen bonds and other non-covalent interactions with biological targets, making it a frequent component of kinase inhibitors and other targeted therapies. The 4-ol (or 4-hydroxy) substitution serves as a versatile chemical handle, enabling extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.

Foundational Synthesis: The Gould-Jacobs Reaction

A robust and widely adopted method for constructing the 1,5-naphthyridine core is the Gould-Jacobs reaction. This classical condensation-cyclization sequence offers a reliable pathway to the foundational this compound structure.

Causality in the Gould-Jacobs Protocol

The success of this multi-step synthesis hinges on a precise sequence of chemical transformations, each with a specific purpose:

  • Condensation: The initial reaction between 3-aminopyridine and diethyl ethoxymethylenemalonate forms a stable enamine intermediate. The choice of an ethoxy leaving group on the malonate derivative is critical for facilitating this nucleophilic attack by the aminopyridine.

  • Thermal Cyclization: This high-temperature step is the lynchpin of the entire synthesis. The energy input drives an intramolecular cyclization, forming the second ring of the naphthyridine system. The choice of a high-boiling solvent like Dowtherm A is essential to reach the required activation energy for this transformation.

  • Saponification and Decarboxylation: Subsequent treatment with a strong base hydrolyzes the ester group, and upon acidification, the resulting carboxylic acid readily decarboxylates to yield the final this compound.

Step-by-Step Experimental Protocol: Synthesis of this compound
  • Step 1: Enamine Formation. In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting crude enamine, add Dowtherm A and heat the mixture to 240-250 °C for 30-60 minutes. The reaction is typically vigorous and should be performed in a well-ventilated fume hood.

  • Step 3: Saponification. Allow the reaction mixture to cool to approximately 100 °C and carefully add a 10% aqueous solution of sodium hydroxide. Heat the biphasic mixture to reflux for 1 hour to ensure complete saponification of the ester.

  • Step 4: Isolation. Cool the reaction mixture to room temperature and acidify with glacial acetic acid. The this compound product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

Workflow Visualization: Gould-Jacobs Synthesis

gould_jacobs_workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product 3-Aminopyridine 3-Aminopyridine Condensation Condensation (Ethanol, Reflux) 3-Aminopyridine->Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Cyclization Thermal Cyclization (Dowtherm A, 250 °C) Condensation->Cyclization Enamine Intermediate Saponification Saponification (10% NaOH, Reflux) Cyclization->Saponification Ester Intermediate Acidification Acidification & Precipitation (Acetic Acid) Saponification->Acidification Carboxylate Salt This compound This compound Acidification->this compound

Caption: Gould-Jacobs synthesis of this compound.

Chemical Diversification: Unleashing the Potential of the Scaffold

The true power of the this compound core lies in its capacity for chemical modification. A pivotal transformation is the conversion of the 4-hydroxyl group to a 4-chloro substituent, which then serves as a versatile precursor for a multitude of analogs.

Conversion to 4-Chloro-1,5-naphthyridine: A Gateway to Diversity

Treatment of this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) efficiently yields 4-chloro-1,5-naphthyridine. This chloro-derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of a wide array of functional groups at the 4-position.

Step-by-Step Experimental Protocol: Synthesis of 4-Chloro-1,5-naphthyridine
  • Reaction Setup. In a fume hood, carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Reaction. Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup. Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction. Neutralize the acidic aqueous solution with a base such as solid sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 8-9. Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Purification. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diversification Pathways from 4-Chloro-1,5-naphthyridine

diversification_pathways cluster_intermediate Key Intermediate cluster_analogs Analog Classes This compound This compound 4-Chloro-1,5-naphthyridine 4-Chloro-1,5-naphthyridine This compound->4-Chloro-1,5-naphthyridine POCl₃ 4-Amino-analogs 4-Amino-analogs 4-Chloro-1,5-naphthyridine->4-Amino-analogs R₂NH (SNAAr) 4-Alkoxy-analogs 4-Alkoxy-analogs 4-Chloro-1,5-naphthyridine->4-Alkoxy-analogs ROH, Base (SNAAr) 4-Thioether-analogs 4-Thioether-analogs 4-Chloro-1,5-naphthyridine->4-Thioether-analogs RSH, Base (SNAAr) 4-Aryl/Alkyl-analogs 4-Aryl/Alkyl-analogs 4-Chloro-1,5-naphthyridine->4-Aryl/Alkyl-analogs R-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Diversification of the 1,5-naphthyridine scaffold.

Biological Significance and Therapeutic Applications

Analogs derived from the this compound core have demonstrated significant potential across various therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition: A Privileged Interaction

The 1,5-naphthyridine scaffold is particularly well-suited for targeting the ATP-binding site of protein kinases. The nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved structural motif. By modifying the substituents on the naphthyridine ring, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Signaling Pathway Visualization: Targeting Kinase Cascades

kinase_inhibition_pathway cluster_pathway Cellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Phosphorylation Cellular_Outcome Cell Proliferation & Survival Downstream_Kinases->Cellular_Outcome Signal Transduction Inhibitor 1,5-Naphthyridine Analog Inhibitor->Receptor_Tyrosine_Kinase Inhibition Inhibitor->Downstream_Kinases Inhibition

Caption: Kinase inhibition by 1,5-naphthyridine analogs.

Data Summary: Biologically Active 1,5-Naphthyridine Analogs
Compound ClassRepresentative Target(s)Therapeutic Area
4-Anilino-1,5-naphthyridinesEGFR, VEGFROncology
4-(Heteroaryl)-1,5-naphthyridinesp38 MAP Kinase, JNKInflammation, Oncology
1,5-Naphthyridine-3-carboxamidesPARP, TankyraseOncology
Fused 1,5-Naphthyridine SystemsPI3K, mTOROncology

Concluding Remarks and Future Outlook

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The synthetic accessibility and the potential for extensive chemical diversification make it an attractive starting point for the development of novel, highly selective, and potent therapeutic agents. Future efforts will likely focus on leveraging computational chemistry to guide the design of next-generation analogs and exploring novel biological targets for this versatile chemical core.

Methodological & Application

Application Notes & Protocol: The Gould-Jacobs Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework is a privileged heterocyclic motif, holding a significant position in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The inherent structural features of the 1,5-naphthyridine core make it an attractive scaffold for developing novel therapeutics, particularly as inhibitors of enzymes like TGF-β type I receptor (ALK5) and topoisomerase I.[3][4]

Among the various synthetic routes to this important class of compounds, the Gould-Jacobs reaction stands out as a classical, robust, and versatile method.[1][5] Originally developed for the synthesis of 4-hydroxyquinolines, its application has been successfully extended to the preparation of the analogous 4-hydroxy-1,5-naphthyridines.[1][6] This reaction provides a straightforward and reliable pathway to key intermediates that are pivotal in the synthesis of complex molecular architectures for drug discovery.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Gould-Jacobs synthesis of 1,5-Naphthyridin-4-ol. It offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Reaction Mechanism: A Stepwise Annulation

The Gould-Jacobs synthesis of this compound is not a single transformation but a sequence of reactions. The process begins with a condensation reaction, followed by a high-temperature intramolecular cyclization, and often concludes with hydrolysis and decarboxylation.[6][7]

  • Condensation: The synthesis initiates with the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to yield the key intermediate, diethyl (3-pyridylamino)methylenemalonate.[1][7]

  • Thermal Cyclization: The critical ring-forming step is a thermal, 6-electron electrocyclization. The intermediate is heated to high temperatures (typically ~250 °C) in an inert, high-boiling solvent. This energetic input facilitates the intramolecular cyclization onto the pyridine ring, forming the second heterocyclic ring of the naphthyridine system.[1][7]

  • Tautomerization & Aromatization: The cyclized product, an ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-1,5-naphthyridine-3-carboxylate.[7]

  • Hydrolysis & Decarboxylation (Optional but common): To obtain the parent this compound, the ester group is typically hydrolyzed (saponified) to a carboxylic acid using a base like sodium hydroxide. Subsequent heating, often in an acidic medium, leads to decarboxylation, yielding the final product.[1][5][6]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 3-Aminopyridine C Diethyl (3-pyridylamino)methylenemalonate (Intermediate) A->C - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C - EtOH D Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate C->D ~250 °C (High-Boiling Solvent) E 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylic acid D->E 1. NaOH 2. H+ F This compound (Final Product) E->F Heat, -CO2

Caption: The multi-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines the initial condensation and subsequent cyclization to form the key naphthyridine intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes (or Petroleum Ether)

Equipment:

  • Round-bottom flasks

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Condensation: In a 100 mL round-bottom flask, combine 3-aminopyridine (e.g., 9.4 g, 0.1 mol) and diethyl ethoxymethylenemalonate (e.g., 22.7 g, 0.105 mol).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed distilling off. The mixture will become a thick oil or semi-solid upon cooling. This crude intermediate, diethyl (3-pyridylamino)methylenemalonate, is typically used in the next step without further purification.

  • Cyclization: In a separate, larger round-bottom flask (e.g., 500 mL) equipped with a heating mantle, magnetic stirrer, and a reflux condenser, heat diphenyl ether (e.g., 200 mL) to 250 °C.

  • Add the crude intermediate from step 2 to the hot diphenyl ether in portions over 15-20 minutes. Caution: The addition may cause frothing and the evolution of ethanol.

  • Maintain the reaction temperature at 250 °C and stir for an additional 30-45 minutes. The product will begin to precipitate from the hot solution.

  • Work-up: Turn off the heat and allow the mixture to cool to below 100 °C.

  • Add hexanes or petroleum ether (e.g., 200 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with hexanes or petroleum ether to remove residual diphenyl ether, followed by a wash with ethanol.

  • Dry the product under vacuum to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate as a solid.

Part B: Synthesis of this compound

This protocol describes the hydrolysis and decarboxylation of the ester intermediate.

Materials:

  • Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (from Part A)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid (or concentrated HCl)

  • Deionized water

Procedure:

  • Hydrolysis (Saponification): In a round-bottom flask, suspend the ester from Part A (e.g., 21.8 g, 0.1 mol) in a 10% aqueous NaOH solution (e.g., 200 mL).

  • Heat the mixture to reflux with stirring. The solid will gradually dissolve as the hydrolysis proceeds. Continue refluxing for 2-3 hours until a clear solution is obtained.

  • Decarboxylation: Cool the reaction mixture in an ice bath. While stirring, slowly add glacial acetic acid until the solution is acidic (pH ~5-6). The carboxylic acid intermediate may precipitate initially.

  • Gently heat the acidified mixture to 80-90 °C. Vigorous evolution of CO2 will be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • The final product, this compound, will precipitate from the solution upon cooling.

  • Work-up: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Workflow Experimental Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A1 Mix 3-Aminopyridine & DEEM A2 Heat at 110-120 °C (2 hours) A1->A2 A4 Add Intermediate to Hot Solvent A2->A4 A3 Heat Diphenyl Ether to 250 °C A3->A4 A5 Heat at 250 °C (30-45 min) A4->A5 A6 Cool & Precipitate with Hexanes A5->A6 A7 Filter & Wash Solid A6->A7 A8 Dry Product A A7->A8 B1 Suspend Product A in 10% NaOH A8->B1 Use in Part B B2 Reflux for 2-3 hours (Hydrolysis) B1->B2 B3 Cool & Acidify with Acetic Acid B2->B3 B4 Heat to 80-90 °C (Decarboxylation) B3->B4 B5 Cool & Filter B4->B5 B6 Wash with Water & Ethanol B5->B6 B7 Dry Final Product B6->B7

Caption: Step-by-step workflow for the synthesis of this compound.

Key Parameters and Data

The success of the Gould-Jacobs reaction is highly dependent on carefully controlled parameters, especially temperature.

ParameterStepValue / ReagentRationale
Reactants Condensation3-Aminopyridine, DEEMStandard starting materials for this annulation.[1]
Stoichiometry Condensation~1 : 1.05 (Amine:DEEM)A slight excess of DEEM ensures complete consumption of the aminopyridine.
Condensation Temp. Condensation110 - 120 °CSufficient to drive the condensation and remove the ethanol byproduct without degrading the reactants.
Cyclization Solvent CyclizationDiphenyl ether, Dowtherm AInert, high-boiling solvents are required to reach the necessary temperature for the electrocyclization.[3]
Cyclization Temp. Cyclization~250 °C (Critical) This high temperature is essential to provide the activation energy for the intramolecular 6-electron ring closure.[1]
Hydrolysis Reagent HydrolysisAqueous NaOHStandard conditions for saponification of the ethyl ester to a carboxylate salt.[6]
Decarboxylation DecarboxylationHeat in acidic mediumProtonation of the carboxylate followed by heating efficiently removes the C3 substituent as CO2.[5]

Field-Proven Insights & Troubleshooting

  • The Criticality of Cyclization Temperature: The most common point of failure is an insufficient cyclization temperature. If the temperature drops below ~240 °C, the reaction rate slows dramatically, leading to low yields of the desired naphthyridone. It is crucial to use a reliable high-temperature thermometer and heating apparatus.

  • Solvent Choice: While diphenyl ether is traditional, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is also commonly used and has a similar boiling point. The choice often comes down to laboratory availability and cost.

  • Microwave-Assisted Synthesis: For rapid optimization and small-scale synthesis, microwave irradiation is an excellent modern alternative.[6][7] Heating the condensation intermediate in a sealed microwave vial can reduce the cyclization time from minutes or hours to just a few minutes, often with improved yields.[8]

  • Purification: The crude products obtained after filtration are often of sufficient purity for subsequent steps. However, if higher purity is required, recrystallization from a suitable solvent like ethanol, dimethylformamide (DMF), or acetic acid can be performed.

  • Safety: High-temperature reactions with diphenyl ether must be performed with extreme care. Ensure the apparatus is set up securely in a fume hood and away from flammable materials. Thermal burns are a significant hazard.

Conclusion

The Gould-Jacobs reaction is a powerful and time-tested method for the synthesis of the this compound core structure. By understanding the underlying mechanism and paying close attention to critical parameters, particularly the high temperature required for cyclization, researchers can reliably access this valuable scaffold. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis and exploration of this important heterocyclic system, paving the way for applications in drug discovery and materials science.[1][9]

References

Navigating the Synthesis of 1,5-Naphthyridin-4-ol: A Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridin-4-ol Scaffold

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity. Its derivatives have garnered substantial attention in medicinal chemistry and drug development due to their diverse pharmacological properties, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The 4-hydroxy (or 4-oxo tautomer) substitution is a particularly important feature, often serving as a key intermediate for further functionalization and the development of novel therapeutic agents.

Traditionally, the synthesis of 1,5-naphthyridin-4-ols has been dominated by the Gould-Jacobs reaction. This venerable method involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.[1][2] While effective, the often harsh conditions and potential for side reactions have prompted the exploration of alternative synthetic strategies. This application note provides a detailed overview of several alternative routes to this compound, offering researchers a broader toolkit for accessing this valuable scaffold. We will delve into the rationale behind each method, provide detailed experimental protocols, and compare their relative advantages and limitations.

Alternative Synthetic Strategies

Beyond the classical Gould-Jacobs approach, several other strategies have emerged for the construction of the this compound core. These methods often offer milder reaction conditions, improved yields, and greater substrate scope.

The Conrad-Limpach-Knorr Synthesis: A Classic Alternative

A well-established alternative to the Gould-Jacobs reaction is the Conrad-Limpach-Knorr synthesis. This method involves the condensation of a 3-aminopyridine with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.[3][4][5] The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization to yield the 1,5-naphthyridin-4-one.

Causality of Experimental Choices: The choice of a β-ketoester as the cyclization partner is crucial. The presence of the ketone carbonyl group facilitates the initial condensation with the aminopyridine, while the ester group provides the necessary electrophilic center for the subsequent ring closure. The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular electrophilic attack on the pyridine ring. The choice of a high-boiling solvent like Dowtherm A or diphenyl ether ensures that the required temperature for cyclization can be reached and maintained.[3][6]

Experimental Protocol: Synthesis of 2-Methyl-1,5-naphthyridin-4-ol via Conrad-Limpach Reaction

Materials:

  • 3-Aminopyridine

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent. Dilute the mixture with an equal volume of hexane to further precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with ethanol to remove residual Dowtherm A.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the pure 2-methyl-1,5-naphthyridin-4-ol.

Workflow Diagram:

Conrad_Limpach Start 3-Aminopyridine + Ethyl Acetoacetate Condensation Condensation (140-150 °C, 2h) Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250 °C, 30-60 min) Intermediate->Cyclization Crude_Product Crude Product (Precipitate) Cyclization->Crude_Product Purification Filtration & Washing (Ethanol) Crude_Product->Purification Final_Product Pure 2-Methyl-1,5- naphthyridin-4-ol Purification->Final_Product

Caption: Conrad-Limpach Synthesis Workflow.

Microwave-Assisted Cyclization: A Green and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and promoting greener chemical processes.[5][7][8] This technology can be effectively applied to the synthesis of 1,5-naphthyridin-4-ols, often significantly reducing the reaction times compared to conventional heating methods.[9][10][11]

Causality of Experimental Choices: Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture.[8] This efficient energy transfer can overcome the activation barriers of reactions more effectively than conventional heating, which relies on thermal conduction. For the synthesis of this compound precursors, this translates to shorter reaction times for both the initial condensation and the subsequent cyclization steps, often at lower overall temperatures. The use of a polar solvent that couples efficiently with microwaves is beneficial.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-[3][6]naphthyridine-3-carbonitrile

This protocol is adapted from a procedure for the synthesis of substituted 4-hydroxy-[3][6]naphthyridine-3-carbonitriles.[11]

Materials:

  • 3-Aminopyridine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). The optimal time and temperature should be determined by monitoring the reaction by TLC.[11]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 4-hydroxy-[3][6]naphthyridine-3-carbonitrile.

Workflow Diagram:

Microwave_Synthesis Start 3-Aminopyridine + Ethyl 2-cyano-3-ethoxyacrylate in Ethanol Microwave Microwave Irradiation (120-150 °C, 10-30 min) Start->Microwave Crude_Product Crude Product (Precipitate) Microwave->Crude_Product Isolation Filtration & Washing (Cold Ethanol) Crude_Product->Isolation Final_Product Pure 4-Hydroxy-[1,5]naphthyridine -3-carbonitrile Isolation->Final_Product

Caption: Microwave-Assisted Synthesis Workflow.

Intramolecular Friedel-Crafts-Type Cyclization

Another versatile approach involves the acid-catalyzed intramolecular cyclization of a suitably functionalized N-(pyridin-3-yl)enamine. This method falls under the broad category of Friedel-Crafts-type reactions, where an intramolecular electrophilic aromatic substitution leads to the formation of the second ring.[12][13]

Causality of Experimental Choices: The success of this reaction hinges on the generation of a sufficiently electrophilic species that can attack the electron-deficient pyridine ring. Strong acids, such as polyphosphoric acid (PPA) or triflic acid, are often employed to protonate a carbonyl group or another activating group on the side chain, thereby creating the necessary electrophile. The enamine, pre-formed from a 3-aminopyridine and a carbonyl compound, provides the necessary atoms for the new ring. The choice of acid and reaction temperature is critical to promote cyclization while minimizing side reactions like polymerization or decomposition.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

Materials:

  • N-(pyridin-3-yl)enamine precursor (synthesized from 3-aminopyridine and a suitable ketone or β-ketoester)

  • Polyphosphoric acid (PPA) or Trifluoromethanesulfonic acid (TfOH)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask, place the N-(pyridin-3-yl)enamine precursor.

  • Acid Addition: Carefully add polyphosphoric acid (in excess) or trifluoromethanesulfonic acid to the precursor with stirring.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C for a period of 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Workflow Diagram:

Friedel_Crafts Start N-(pyridin-3-yl)enamine Cyclization Acid-Catalyzed Cyclization (PPA or TfOH, 80-120 °C) Start->Cyclization Quenching Quenching (Ice) Cyclization->Quenching Neutralization Neutralization (NaHCO3 soln.) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: Intramolecular Friedel-Crafts-Type Cyclization.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the alternative methods discussed, in comparison to the traditional Gould-Jacobs reaction.

Method Starting Materials Typical Conditions Advantages Disadvantages Yields
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonateHigh temperature (250 °C), Thermal cyclizationWell-established, reliable for specific substratesHarsh conditions, potential for charring, limited substrate scopeModerate to Good
Conrad-Limpach Synthesis 3-Aminopyridine, β-Ketoester (e.g., Ethyl acetoacetate)High temperature (250 °C), Thermal cyclizationUtilizes readily available starting materials, can introduce substitution at the 2-positionHarsh conditions, potential for side reactionsModerate
Microwave-Assisted Synthesis 3-Aminopyridine, Activated alkeneMicrowave irradiation (120-150 °C)Rapid reaction times, often higher yields, improved energy efficiency, "green" approachRequires specialized microwave equipmentGood to Excellent
Intramolecular Friedel-Crafts Pre-formed N-(pyridin-3-yl)enamineStrong acid (PPA, TfOH), Moderate heat (80-120 °C)Milder conditions than thermal cyclizations, good for specific substitution patternsRequires synthesis of the enamine precursor, strong acids can be corrosiveModerate to Good

Conclusion

The synthesis of this compound and its derivatives is a critical endeavor in the field of medicinal chemistry. While the Gould-Jacobs reaction remains a cornerstone of this chemistry, the alternative routes presented in this application note—the Conrad-Limpach synthesis, microwave-assisted cyclization, and intramolecular Friedel-Crafts-type reactions—offer valuable and often superior alternatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. By understanding the nuances of each method, researchers can more effectively and efficiently access the promising this compound scaffold for the development of novel and impactful therapeutic agents.

References

Microwave-Assisted Synthesis of 1,5-Naphthyridin-4-ol Derivatives: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Traditional synthetic routes, however, often involve lengthy reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline. This guide provides a detailed protocol for the microwave-assisted synthesis of 1,5-naphthyridin-4-ol derivatives, a key intermediate class, via the Gould-Jacobs reaction. By leveraging the principles of microwave-assisted organic synthesis (MAOS), researchers can achieve dramatic reductions in reaction time, improved yields, and enhanced product purity, thereby accelerating the generation of novel chemical entities for drug development programs.[3][4][5]

Foundational Principles: The Synergy of Scaffold and Technology

The 1,5-Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,5-naphthyridine ring system is a heterocyclic motif of significant interest due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds have been successfully developed as inhibitors of key biological targets, including TGF-β type I receptor (ALK5) for oncology applications and as novel antibacterial agents.[6][7] The versatility of this scaffold makes it an attractive starting point for the design and synthesis of new therapeutic candidates.

The Gould-Jacobs Reaction: A Classic Route to a Privileged Core

A foundational method for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine core is the Gould-Jacobs reaction.[6][8] This reaction proceeds in two key stages:

  • Condensation: An aminopyridine (in this case, 3-aminopyridine) reacts with an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), via nucleophilic substitution to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, followed by the elimination of ethanol, to form the fused heterocyclic ring system.[8]

Conventionally, the cyclization step requires prolonged heating in high-boiling point solvents like diphenyl ether or Dowtherm A, often for several hours.[5][9] This energy-intensive and time-consuming process is a prime candidate for process intensification.

Microwave-Assisted Organic Synthesis (MAOS): Principles of a Greener Technology

Microwave-assisted synthesis has emerged as a transformative tool in modern chemistry, aligning with the principles of green chemistry by improving energy efficiency and reducing waste.[10][11] Unlike conventional conductive heating, which transfers energy slowly from an external source through the vessel walls, microwave irradiation energizes the molecules within the reaction mixture directly and volumetrically.[3][12]

The heating mechanism relies on two primary interactions:[12][13]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.

  • Ionic Conduction: If ionic species are present, they will migrate back and forth in the oscillating field, generating heat through collisions.

This direct energy transfer allows for reactions to reach target temperatures in seconds or minutes, rather than hours, and enables superheating of solvents in sealed vessels far above their atmospheric boiling points, dramatically accelerating reaction rates.[9][14]

Visualizing the Synthesis

The Gould-Jacobs Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Gould-Jacobs reaction for the formation of the 1,5-naphthyridine core.

GouldJacobs Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 3-Aminopyridine I1 Nucleophilic Attack & Condensation R1->I1 - EtOH R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->I1 - EtOH I2 Intermediate: Anilinomethylenemalonate I1->I2 I3 Thermal Cyclization (6π Electrocyclization) I2->I3 Heat (Δ) Microwave P1 Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate I3->P1 - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Workflow Overview

This flowchart outlines the complete process, from setting up the reaction to characterizing the final product.

Workflow Experimental Workflow A 1. Reagent Preparation Mix 3-Aminopyridine and DEEM in microwave vessel B 2. Microwave Irradiation Set Temp, Time, Power. Run reaction under pressure. A->B C 3. Reaction Cooldown Cool vessel to room temp. Depressurize safely. B->C D 4. Product Isolation Precipitate product, filter, and wash with cold solvent. C->D E 5. Purification Recrystallization or Silica Gel Chromatography D->E F 6. Product Characterization Confirm structure via NMR, MS, IR E->F

Caption: Microwave-assisted synthesis workflow.

Detailed Application Protocol

Objective: To synthesize Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate using a microwave reactor.

Materials and Equipment
  • Reagents:

    • 3-Aminopyridine (≥99%)

    • Diethyl ethoxymethylenemalonate (DEEM) (≥98%)

    • Diphenyl ether (optional solvent, ≥99%)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Monowave or multi-mode microwave synthesis reactor (e.g., CEM, Biotage, Anton Paar)

    • 10 mL or 20 mL microwave reaction vessel with stir bar

    • Magnetic stirrer

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

    • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation (Condensation):

    • In a 10 mL microwave reaction vessel, combine 3-aminopyridine (1.0 g, 10.6 mmol) and diethyl ethoxymethylenemalonate (2.4 g, 11.1 mmol).

    • Scientist's Note: A slight excess of DEEM ensures the complete consumption of the limiting aminopyridine. This initial condensation can be performed as a neat mixture or with a minimal amount of a high-boiling solvent. For this protocol, we will proceed with a solvent-free approach, which aligns with green chemistry principles.[10]

    • Seal the vessel securely according to the manufacturer's instructions.

  • Microwave Irradiation (Cyclization):

    • Place the sealed vessel into the microwave reactor cavity.

    • Set the following reaction parameters:

      • Target Temperature: 250 °C

      • Hold Time: 15 minutes

      • Ramp Time: 2 minutes

      • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

      • Stirring: High

      • Pre-stirring: 30 seconds

    • Scientist's Note: The high temperature (250 °C) is critical for inducing the thermal electrocyclization.[6] A dedicated microwave reactor allows this temperature to be reached rapidly and safely maintained under pressure, something that is difficult and hazardous with conventional heating in open flasks.[9] The 15-minute hold time is typically sufficient for complete conversion, a dramatic improvement over several hours of conventional reflux.[5]

  • Work-up and Product Isolation:

    • Once the reaction is complete, allow the vessel to cool to below 50 °C before removal from the reactor.

    • Carefully open the vessel in a fume hood. The reaction mixture will be a dark, viscous oil or solid.

    • Add 10-15 mL of diethyl ether or hexane to the vessel to induce precipitation of the product. Stir or sonicate to break up the solid.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of cold diethyl ether (2 x 10 mL) to remove residual high-boiling impurities (like diphenyl ether, if used).

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can be purified by recrystallization from hot ethanol.

    • Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions
  • Always use microwave reactors designed specifically for chemical synthesis; domestic microwave ovens are extremely dangerous for this purpose and have led to serious accidents.[13]

  • Microwave reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume or pressure limits for the vessel.

  • Handle 3-aminopyridine and diphenyl ether in a well-ventilated fume hood, as they are toxic and irritants.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Expected Results and Performance

The primary advantage of the microwave-assisted protocol is the profound impact on reaction efficiency and throughput.

ParameterConventional Heating MethodMicrowave-Assisted MethodAdvantage
Reaction Time 2 - 4 hours15 - 20 minutes>10x Faster[14]
Typical Yield 60 - 75%85 - 95%Higher Throughput[3]
Temperature ~250 °C (in oil bath)250 °C (direct internal)Rapid, Uniform Heating[14]
Energy Usage High (prolonged heating)Low (short duration)Greener Process[11]
Process Control Difficult to control refluxPrecise temp/pressure controlHigher Reproducibility[3]

Data compiled from principles and typical results reported in the literature.[4][5][9][15]

Product Characterization: The identity and purity of the synthesized Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[4]

Conclusion and Future Outlook

This application note demonstrates a robust, efficient, and rapid protocol for the synthesis of this compound precursors using microwave irradiation. The Gould-Jacobs reaction, when adapted for microwave technology, overcomes the primary limitations of the conventional method, namely long reaction times and high energy consumption.[4][5] By adopting this methodology, medicinal chemistry and drug development laboratories can significantly accelerate their synthesis-purification-testing cycles, enabling faster exploration of the chemical space around this valuable scaffold and shortening the timeline for identifying promising new drug candidates.[6]

References

Application Notes & Protocols: Strategic Functionalization of the 1,5-Naphthyridin-4-ol System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for interactions with biological targets such as protein kinases and DNA topoisomerase.[2][5] This guide focuses specifically on the 1,5-naphthyridin-4-ol substructure, a common and synthetically accessible starting point for the elaboration of novel molecular entities.

This molecule exists in a tautomeric equilibrium between the this compound and the 1,5-naphthyridin-4(1H)-one forms. For synthetic purposes, it is often treated as the pyridinone, which allows for a distinct set of chemical transformations. The primary challenge and opportunity in its functionalization lie in the selective modification of the C4 position and other positions on the bicyclic system.

Core Principles of Reactivity and Functionalization Strategy

Direct functionalization of the this compound ring via electrophilic aromatic substitution is often challenging and can lead to mixtures of products. A more robust and widely adopted strategy involves a two-step process:

  • Activation: The carbonyl group of the 1,5-naphthyridin-4(1H)-one tautomer is converted into a superior leaving group. The most common transformation is halogenation, typically chlorination, to yield a 4-halo-1,5-naphthyridine.[1] This intermediate is significantly more reactive towards a range of downstream reactions.

  • Diversification: The activated 4-halo intermediate serves as a versatile linchpin for introducing molecular diversity through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

This strategic approach provides precise control over the position of modification and allows for the late-stage introduction of a wide array of functional groups, which is highly advantageous in drug discovery campaigns.

G A This compound (Starting Material) B Step 1: Activation (Halogenation) A->B e.g., POCl₃ C 4-Halo-1,5-Naphthyridine (Key Intermediate) B->C D Step 2: Diversification (SₙAr or Cross-Coupling) C->D E Functionalized Products (Amines, Aryls, etc.) D->E

Caption: Overall functionalization strategy.

Key Functionalization Methodologies and Protocols

This section provides detailed protocols for the core transformations required to functionalize the this compound ring system.

Part A: Activation of the C4-Position via Chlorination

The conversion of the C4-hydroxyl (or keto) group to a chloride is the cornerstone of this chemistry.[1] Phosphorus oxychloride (POCl₃) is the most effective and commonly used reagent for this transformation. The reaction proceeds via a presumed dihalophosphate intermediate, which is subsequently displaced to form the chloro derivative.

Protocol 1: Synthesis of 4-Chloro-1,5-naphthyridine

  • Objective: To convert commercially available this compound to 4-chloro-1,5-naphthyridine.

  • Causality: POCl₃ serves as both the chlorinating agent and the solvent in many procedures. The reaction is driven by the formation of stable phosphorus-oxygen bonds. The use of a high boiling point and reflux conditions ensures the reaction goes to completion.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ice bath

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

      • Scientist's Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Heating: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step must be done with extreme caution as the quenching of excess POCl₃ with water is highly exothermic.

    • Basification: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral to slightly basic (pH 7-8). This neutralizes the acidic byproducts.

    • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1g scale reaction).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 4-chloro-1,5-naphthyridine can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Part B: Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the activated 4-chloro-1,5-naphthyridine in hand, the introduction of nitrogen, oxygen, or sulfur nucleophiles is readily achievable via an SNAr mechanism. The electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack at the C4 position.

Protocol 2: General Procedure for Amination of 4-Chloro-1,5-naphthyridine

  • Objective: To introduce a primary or secondary amine at the C4 position.

  • Causality: The reaction typically requires a base to deprotonate the amine nucleophile (if it's a salt) or to scavenge the HCl generated during the reaction. A polar aprotic solvent like DMF or DMSO is used to solvate the species involved. Heat is often required to overcome the activation energy of the reaction.

  • Materials:

    • 4-Chloro-1,5-naphthyridine (1.0 eq)

    • Desired amine (primary or secondary, 1.1 - 2.0 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)

    • Solvent (e.g., DMF, DMSO, or Dioxane)

  • Procedure:

    • Reaction Setup: To a solution of 4-chloro-1,5-naphthyridine in the chosen solvent, add the amine and the base.

    • Heating: Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature and pour it into water.

    • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired 4-amino-1,5-naphthyridine derivative.[1]

Part C: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the installation of aryl or heteroaryl moieties at the C4 position.[6][7][8][9] This reaction is highly valued for its functional group tolerance and reliability.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 4-Halo-1,5-Naphthyridine (X = Cl, Br, I) C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->C F 4-Aryl-1,5-Naphthyridine (Final Product) C->F D Base (e.g., K₂CO₃) D->C E Solvent (e.g., Dioxane/H₂O) E->C

References

Application Notes and Protocols: Synthesis of 4-chloro-1,5-naphthyridine from 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<_-404804000>

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-1,5-naphthyridine, a critical intermediate in medicinal chemistry, from its precursor, 1,5-naphthyridin-4-ol. The protocol details a robust and scalable chlorination procedure using phosphorus oxychloride (POCl₃). Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, safety protocols, and analytical characterization of the final product. The information presented herein is intended to empower researchers to confidently and safely execute this transformation, troubleshoot potential issues, and accurately validate their results.

Introduction: The Strategic Importance of 4-chloro-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The conversion of a hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-1,5-naphthyridine, is a pivotal synthetic transformation. This is because the chloro-substituent serves as an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions.[1] This opens the door to a diverse range of functionalization, allowing for the introduction of various amine, ether, and thioether moieties, which are crucial for modulating the pharmacological profile of the parent molecule.[1]

Reaction Principle and Mechanism

The conversion of this compound to 4-chloro-1,5-naphthyridine is a classic example of a nucleophilic substitution reaction on a heteroaromatic ring, facilitated by a chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxyl groups to chlorides.[1][4][5]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in this compound attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphorodichloridate intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the carbon atom at the 4-position of the naphthyridine ring.

  • Elimination and Product Formation: The phosphorodichloridate group, being an excellent leaving group, is expelled, leading to the formation of the desired 4-chloro-1,5-naphthyridine product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1_5_Naphthyridin_4_ol This compound Intermediate Phosphorodichloridate Intermediate 1_5_Naphthyridin_4_ol->Intermediate Activation POCl3 POCl₃ 4_Chloro_1_5_naphthyridine 4-chloro-1,5-naphthyridine Intermediate->4_Chloro_1_5_naphthyridine Nucleophilic Attack & Elimination

Caption: Reaction mechanism for the chlorination of this compound.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][7][8] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A full face shield is also recommended.[6][7][9]

  • Ventilation: All manipulations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.[6][7]

  • Moisture Sensitivity: POCl₃ reacts violently with water and moisture to produce toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[7] Ensure all glassware is scrupulously dried before use.

  • Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice-cold water or a basic solution with vigorous stirring in a fume hood. This is a highly exothermic process.

  • Spill and Waste Disposal: In case of a spill, do not use water.[7] Neutralize with a dry material like sodium bicarbonate. Dispose of all waste containing POCl₃ according to institutional and local regulations for hazardous waste.[7]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate modifications to equipment and safety procedures.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure it is dry before use.
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercially AvailableHandle with extreme caution.[6][7][8][9][10]
Dichloromethane (DCM)AnhydrousCommercially AvailableUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseUsed for quenching and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableUsed for drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

Step-by-Step Procedure

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Combine this compound and POCl₃ Start->Reaction_Setup Heating 2. Heating: Heat the reaction mixture to reflux Reaction_Setup->Heating Quenching 3. Quenching: Carefully pour the cooled reaction mixture into ice-cold NaHCO₃ solution Heating->Quenching Extraction 4. Extraction: Extract the aqueous layer with Dichloromethane Quenching->Extraction Drying_Concentration 5. Drying and Concentration: Dry the combined organic layers and concentrate in vacuo Extraction->Drying_Concentration Purification 6. Purification: Purify the crude product by column chromatography Drying_Concentration->Purification Characterization 7. Characterization: Analyze the purified product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of 4-chloro-1,5-naphthyridine.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction is typically run with an excess of POCl₃ which can also serve as the solvent.[4]

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a stirred solution of saturated sodium bicarbonate in an ice-water bath. Slowly and carefully, pour the reaction mixture into the cold sodium bicarbonate solution. This will neutralize the excess POCl₃ and is highly exothermic. Ensure vigorous stirring and adequate cooling.

  • Extraction: Once the quenching is complete and the solution is basic, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 4-chloro-1,5-naphthyridine as a solid.

Expected Yield and Purity
  • Yield: 70-90%

  • Purity: >98% (as determined by NMR and LC-MS)

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 1,5-naphthyridine ring. The chemical shifts and coupling constants will be distinct from the starting material, this compound.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the chemical shift of the carbon atom bearing the chlorine will be significantly different from the corresponding carbon in the starting material.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming the molecular formula C₈H₅ClN₂. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.

Troubleshooting

ProblemPossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reaction time or ensure the reaction is at a full reflux.
Moisture in the reaction.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.
Low YieldInefficient extraction.Perform additional extractions of the aqueous layer. Ensure the pH is basic before extraction.
Product loss during purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel loading).
Impure ProductIncomplete quenching.Ensure the quenching process is thorough and the final aqueous solution is basic.
Co-eluting impurities.Adjust the polarity of the eluent for better separation during column chromatography.

Conclusion

The synthesis of 4-chloro-1,5-naphthyridine from this compound using phosphorus oxychloride is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can consistently obtain high yields of the pure product. The versatility of the chloro-substituent opens up a vast chemical space for the development of novel 1,5-naphthyridine-based compounds with potential therapeutic applications.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-Chloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive scaffold for designing molecules that interact with biological targets such as kinases and DNA topoisomerases.[3][4] Consequently, the development of robust synthetic methodologies to functionalize this core is of paramount importance for drug discovery and the creation of novel organic materials.[5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6] Its tolerance of a wide array of functional groups, the commercial availability of diverse boronic acid derivatives, and generally mild reaction conditions have cemented its role as a cornerstone of modern organic synthesis.[7][8] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to a key building block: 4-chloro-1,5-naphthyridine. As aryl chlorides are often more economical but less reactive than their bromide or iodide counterparts, this application note will focus on the critical parameters and strategic considerations necessary for achieving successful and high-yielding couplings with this challenging substrate.[9][10]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding the causality behind each step is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-chlorine bond of 4-chloro-1,5-naphthyridine. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[9] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is crucial here; they stabilize the Pd(0) center and increase its electron density, thereby promoting its insertion into the aryl-chloride bond.[10]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[8][11] The choice of base is therefore critical and can significantly impact reaction rates and yields.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] This process is typically fast, especially when the ligands are sterically bulky.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex aryl_halide 4-Chloro-1,5-naphthyridine (Ar-Cl) oxidative_addition Oxidative Addition diaryl_pd L₂Pd(II)(Ar)(R) pd_complex->diaryl_pd boronic_acid Boronic Acid (R-B(OH)₂) boronate Boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate transmetalation Transmetalation diaryl_pd->pd0 product 4-Aryl-1,5-naphthyridine (Ar-R) diaryl_pd->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Starting Point for Optimization

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-chloro-1,5-naphthyridine. Researchers should note that optimal conditions may vary depending on the specific boronic acid used, necessitating a screening of catalysts, ligands, bases, and solvents for each new substrate pairing.[11][12]

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • 4-Chloro-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, Toluene, or DMF)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add 4-chloro-1,5-naphthyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst, the phosphine ligand, and the anhydrous base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically ranging from 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-1,5-naphthyridine.

Experimental_Workflow start Start reagents 1. Add Reactants & Catalyst (4-Cl-Naphthyridine, Boronic Acid, Pd Catalyst, Ligand, Base) start->reagents inert 2. Purge with Inert Gas (Nitrogen or Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Quench & Aqueous Workup monitor->workup Complete purify 7. Column Chromatography workup->purify product 8. Isolate Pure Product (4-Aryl-1,5-naphthyridine) purify->product end End product->end

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Data Presentation: Condition Screening for Naphthyridine Couplings

While specific data for 4-chloro-1,5-naphthyridine is sparse, the following table summarizes successful Suzuki-Miyaura coupling conditions for related halo-naphthyridine substrates. This data serves as an excellent starting point for designing an optimization screen.

EntryNaphthyridine SubstrateBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14,8-Dibromo-1,5-naphthyridineVarious Arylboronic AcidsPd(OAc)₂K₂CO₃DMF/H₂O8041-76[3]
22-Iodo-1,5-naphthyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃DMFReflux92[1][13]
32-Iodo-1,5-naphthyridine4-Methylphenylboronic AcidPd(PPh₃)₄K₂CO₃DMFReflux90[1][13]
42-Iodo-1,5-naphthyridineThiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMFReflux82[1][13]
5Heteroaryl ChloridesPhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80High[7][14]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; inefficient oxidative addition.Screen more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos). Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3). Increase temperature.[10]
Poor choice of base or solvent.Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF). Ensure the base is anhydrous and finely powdered.[11][12]
Protodeboronation Presence of excess water or protic sources; base too strong.Use anhydrous conditions with a base like K₃PO₄. Minimize reaction time. Use boronic esters (e.g., pinacol esters) which are more stable.
Dehalogenation Side reaction where the chloro group is replaced by hydrogen.This can be promoted by certain ligands and reaction conditions. Screening different phosphine ligands or lowering the reaction temperature may mitigate this side reaction.
Homocoupling of Boronic Acid Often occurs at high temperatures in the presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source can minimize homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[14]

Safety Precautions

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like 1,4-dioxane, toluene, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact. 1,4-Dioxane can form explosive peroxides upon storage and should be tested before use.

  • Bases: Inorganic bases like potassium carbonate and potassium phosphate are irritants. Cesium carbonate is hygroscopic and corrosive. Handle with care to avoid creating dust.

  • Pressurized Reactions: When heating sealed vessels, always use a blast shield and ensure the vessel is not filled more than two-thirds full to prevent over-pressurization.[15]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is therefore of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines from aryl halides, offering a powerful tool for C-N bond formation where traditional methods like nucleophilic aromatic substitution (SNAr) may fall short due to the electronic nature of the substrate.[1][2] This is particularly relevant for electron-deficient heterocyclic systems like 1,5-naphthyridine, where direct amination can be challenging.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-chloro-1,5-naphthyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key optimization parameters to ensure robust and reproducible results.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The process can be broken down into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-chloro-1,5-naphthyridine) to a low-valent Pd(0) species, which is generated in situ from a palladium precursor. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, especially with less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.

  • Reductive Elimination: This is the final, product-forming step. The amido group and the aryl group on the palladium center couple, and the desired 4-amino-1,5-naphthyridine product is eliminated from the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Ligand Exchange (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH, Base - HX Amido_Complex Ar-Pd(II)(NR₂)L_n Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Product (Ar-NR₂) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-chloro-1,5-naphthyridine

This protocol is a robust starting point for the amination of 4-chloro-1,5-naphthyridine with a generic primary or secondary amine. Optimization may be required for specific, challenging substrates.

Materials:

  • 4-chloro-1,5-naphthyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Reagent Addition: Add 4-chloro-1,5-naphthyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1,5-naphthyridine derivative.

Key Parameters for Optimization

The success of the Buchwald-Hartwig amination of 4-chloro-1,5-naphthyridine is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Both are common and effective. Pd(OAc)₂ is a Pd(II) source that is reduced in situ, while Pd₂(dba)₃ is a Pd(0) source. Pre-catalysts can also be employed for more consistent initiation.[5]
Ligand Xantphos (4-10 mol%)For heteroaromatic substrates, bidentate ligands like Xantphos have shown good efficacy.[1] Bulky, electron-rich monodentate ligands like XPhos or RuPhos can also be highly effective and may be screened for improved yields or reaction times.[6]
Base Cs₂CO₃ (1.5-2.0 equiv.)A moderately strong inorganic base that is often effective and well-tolerated. For less nucleophilic amines or more challenging couplings, a stronger base like NaOtBu or K₃PO₄ may be necessary.[7]
Solvent Toluene or 1,4-DioxaneThese are the most common solvents for Buchwald-Hartwig aminations. They are relatively non-polar and have high boiling points suitable for the reaction temperatures. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[5]
Temperature 80-110 °CHigher temperatures generally accelerate the reaction rate, particularly the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically.
Amine Equivalents 1.1-1.5 equivalentsA slight excess of the amine is typically used to drive the reaction to completion. A large excess should be avoided as it can sometimes lead to side reactions or complicate purification.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active ligand (e.g., a bulkier biarylphosphine), or using a stronger base. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under a strict inert atmosphere.

  • Side Product Formation: The primary side reaction is often hydrodehalogenation of the starting material. This can sometimes be suppressed by using a different ligand or solvent, or by lowering the reaction temperature.

  • Catalyst Decomposition: A color change from yellow/orange to black (palladium black) can indicate catalyst decomposition. This may be caused by impurities (water, oxygen) or excessive heat.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 4-amino-1,5-naphthyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and reproducible results. The protocol and optimization guidelines presented in this application note provide a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.

References

Preparation of 1,5-Naphthyridin-4-ol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of 1,5-Naphthyridin-4-ol Metal Complexes

Authored by a Senior Application Scientist

Introduction: The Untapped Potential of this compound in Coordination Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure renowned in medicinal chemistry for the diverse biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When utilized as ligands, these N-donor heterocycles form stable and versatile metal complexes with applications ranging from catalysis to materials science.[2][4] This guide focuses on a specific, yet underexplored derivative: this compound and its tautomer, 1,4-dihydro-1,5-naphthyridin-4-one. The introduction of a hydroxyl/oxo group at the C4 position creates a compelling ligand with multiple potential coordination sites (the two ring nitrogens and the exocyclic oxygen), suggesting the possibility of forming unique mono- and polynuclear metal complexes.

While the broader family of 1,5-naphthyridines has been studied, specific protocols for the synthesis of this compound and its subsequent metal complexes are not extensively documented in current literature.[5] This application note, therefore, serves as a comprehensive, experience-driven guide for researchers. It provides a proposed synthetic pathway for the ligand based on established chemical principles and a detailed, generalized protocol for its complexation with various transition metals. The subsequent characterization workflow is designed to be a self-validating system, ensuring the unequivocal confirmation of the desired products.

Part I: Synthesis of the Ligand: this compound

The most logical and well-precedented approach to synthesizing the this compound core is via the Gould-Jacobs reaction.[6] This powerful method involves the condensation of an aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization to form the pyridone ring. The resulting product, 4-oxo-1,4-dihydro-1,5-naphthyridine, exists in tautomeric equilibrium with this compound.

Proposed Synthetic Pathway

cluster_0 A 3-Aminopyridine C Anilinomethylenemalonate Intermediate A->C Condensation ~100-130°C B Diethyl ethoxymethylenemalonate (DEEM) D This compound (Tautomer: 4-oxo-1,4-dihydro-1,5-naphthyridine) C->D Thermal Cyclization Diphenyl ether, ~250°C G start Dissolve Ligand & Metal Salt Separately mix Combine Solutions (Control Stoichiometry) start->mix Solvent Choice is Key react Reaction Under Controlled Temperature & Time (e.g., Reflux or Stir at RT) mix->react isolate Isolate Crude Complex (Cooling, Precipitation, Solvent Evaporation) react->isolate Precipitate Forms purify Purify Complex (Washing, Recrystallization) isolate->purify characterize Full Characterization purify->characterize end Pure Metal Complex characterize->end

References

Application Notes & Protocols: Leveraging 1,5-Naphthyridin-4-ol Scaffolds for Advanced Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 1,5-Naphthyridine Derivatives in OLED Emitters

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering advantages such as high contrast, low power consumption, and physical flexibility.[1] The performance of an OLED is critically dependent on the molecular architecture of the materials used within its emissive layer (EML). The search for novel, high-performance emitter molecules is therefore a central theme in materials science.

The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic structure in the design of advanced OLED materials.[2] Its inherent electron-deficient nature makes it an excellent component for building molecules with tailored electronic properties.[3] When functionalized as 1,5-naphthyridin-4-ol, this moiety becomes a highly effective ancillary ligand for heavy metal complexes, such as those based on iridium(III) and platinum(II).[4][5] In this context, the this compound ligand serves two primary functions:

  • Tuning Emission Properties: It modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, allowing for precise control over the emission color, from green to pure red and even near-infrared (NIR).[4][5][6]

  • Enhancing Carrier Mobility: Derivatives of this compound have been shown to impart good electron mobility, which is crucial for achieving charge balance within the OLED device, leading to higher efficiency and reduced efficiency roll-off at high brightness.[5]

These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and implementation of this compound-based emitters in high-performance OLEDs.

cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 OLED Performance Impact Naphthyridine Naphthyridine Electron_Deficient Electron-Deficient Nature Naphthyridine->Electron_Deficient leads to Ligand_Function Ancillary Ligand (this compound) Electron_Deficient->Ligand_Function enables Tunable_Electronics Tunable Electronics Ligand_Function->Tunable_Electronics allows Carrier_Mobility Enhanced Electron Mobility Ligand_Function->Carrier_Mobility imparts Color_Tuning Emission Color Tuning (Green to NIR) Tunable_Electronics->Color_Tuning results in High_EQE High External Quantum Efficiency (EQE) Color_Tuning->High_EQE Carrier_Mobility->High_EQE

Figure 1: Logical relationship of 1,5-Naphthyridine properties for OLEDs.

Synthesis of this compound Emitters

The construction of these emitters is typically a two-stage process: first, the synthesis of the substituted this compound ligand, followed by its coordination to a metal center.

Protocol 1: Synthesis of a this compound Ancillary Ligand

This protocol describes a general synthesis for a substituted this compound ligand, a crucial precursor for phosphorescent emitters. The methodology is adapted from established cyclization reactions.[2][7] The causality behind this reaction lies in the acid-catalyzed intramolecular cyclization of an aminopyridine derivative, which forms the second pyridine ring of the naphthyridine core.

Materials:

  • Substituted 3-aminopyridine

  • Diethyl malonate

  • Diphenyl ether (solvent)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, mix the substituted 3-aminopyridine (1 eq.) with diethyl malonate (1.2 eq.). Heat the mixture at 150 °C for 2 hours.

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent. Heat the solution to reflux (approx. 250-260 °C) for 30 minutes. The high temperature is necessary to drive the intramolecular cyclization.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature. The cyclized product, a hydroxynaphthyridine derivative, will precipitate. Collect the solid by filtration and wash with hexane to remove the diphenyl ether.

  • Chlorination (optional, for further functionalization): To create a more reactive intermediate, the hydroxyl group can be converted to a chlorine atom. Resuspend the crude product in phosphorus oxychloride (POCl₃) and heat at 110 °C for 3 hours.[2]

  • Hydrolysis to 4-ol: Carefully pour the reaction mixture over crushed ice. Neutralize with a saturated NaOH solution to hydrolyze the excess POCl₃ and any chlorinated intermediates back to the this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure ligand.

Protocol 2: Synthesis of an Iridium(III) Phosphorescent Emitter

This protocol details the coordination of the synthesized ligand to an iridium center to form a heteroleptic complex, a common structure for highly efficient phosphorescent emitters.[5][6]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Main cyclometalating ligand (e.g., 2-phenylpyridine derivative) (2.5 eq.)

  • This compound ancillary ligand (from Protocol 1) (1.2 eq.)

  • 2-ethoxyethanol (solvent)

  • Silver trifluoromethanesulfonate (AgOTf) (optional, as a halide scavenger)

  • Dichloromethane (DCM) and hexane for purification

Procedure:

  • Dimer Formation: In a flask under an inert atmosphere (N₂ or Ar), dissolve IrCl₃·xH₂O and the main cyclometalating ligand (2.5 eq.) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux the mixture for 12-24 hours. This forms the chloro-bridged iridium dimer.

  • Dimer Isolation: Cool the reaction to room temperature. The iridium dimer will precipitate. Collect the solid by filtration, wash with methanol and hexane, and dry under vacuum.

  • Ligand Exchange Reaction: In a separate flask under an inert atmosphere, combine the iridium dimer (1 eq.), the this compound ancillary ligand (2.4 eq. relative to the dimer), and a base such as Na₂CO₃ in 2-ethoxyethanol.

  • Complexation: Reflux the mixture for 12-24 hours. The ancillary ligand will displace the chloride bridges to form the final heteroleptic iridium(III) complex. The use of a base facilitates the deprotonation of the hydroxyl group on the ligand for coordination.

  • Purification: After cooling, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a solvent system like DCM/hexane. The desired colored band is collected, and the solvent is evaporated.

  • Final Product: The purified solid is washed with hexane and dried in a vacuum oven to yield the final phosphorescent emitter.

sub_amino Substituted 3-Aminopyridine ligand This compound Ancillary Ligand sub_amino->ligand Condensation & Cyclization malonate Diethyl Malonate malonate->ligand final_emitter Final Ir(III) Emitter Complex ligand->final_emitter Ligand Exchange Reaction ir_dimer Chloro-Bridged Iridium Dimer ir_dimer->final_emitter

Figure 2: Simplified workflow for the synthesis of a this compound Ir(III) complex.

Photophysical Characterization

The optical and electronic properties of the synthesized emitters dictate their performance in an OLED. Key parameters include absorption, emission, and photoluminescence quantum yield (PLQY).

The this compound ligand significantly influences the electronic structure of the final complex. In platinum(II) complexes, it can facilitate metal-metal-to-ligand charge transfer (MMLCT) states, leading to long-wavelength, near-infrared emission.[4] In iridium(III) complexes, it helps tune the emission from green to red by modifying the energy gap of the molecule.[5][6]

Compound NameEmission λmax (nm)PLQY (%)Emitter TypeReference
PBSNND702 (NIR)33 (solid)Platinum(II)[4]
AtFOND774 (NIR)9 (solid)Platinum(II)[4]
Ir(4tfmpq)₂mND626 (Red)93.4 (in CH₂Cl₂)Iridium(III)[5]
Ir(4tfmpq)₂mmND628 (Red)85.2 (in CH₂Cl₂)Iridium(III)[5]
(dfpmp)₂Ir(mmND)521 (Green)~80-85 (in CH₂Cl₂)Iridium(III)[6]
(mtfmpp)₂Ir(mmND)553 (Yellow-Green)~80-85 (in CH₂Cl₂)Iridium(III)[6]

Table 1. Photophysical Properties of Selected this compound-Based Emitters. The data showcases the wide color tunability achieved by modifying the ligands and metal centers.

Application in OLEDs: Device Fabrication and Performance

The ultimate test of an emitter is its performance in a multilayer OLED device. The standard method for fabricating these devices is high-vacuum thermal evaporation, which allows for precise control over layer thickness and purity.[8][9]

Protocol 3: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines the fabrication of a phosphorescent OLED (PhOLED) using a this compound-based iridium complex as the dopant in the emissive layer.

Justification of Device Structure: A multilayer structure is essential for efficient OLED operation.[10] Each layer serves a specific function:

  • ITO (Anode): A transparent conductor to inject holes.

  • HIL (Hole Injection Layer): Reduces the energy barrier for hole injection from the anode.

  • HTL (Hole Transport Layer): Transports holes to the emissive layer while blocking electrons.

  • EML (Emissive Layer): A host material doped with the phosphorescent emitter where holes and electrons recombine to generate light.

  • ETL (Electron Transport Layer): Transports electrons to the emissive layer while blocking holes.

  • EIL (Electron Injection Layer): Reduces the energy barrier for electron injection from the cathode.

  • Al (Cathode): A reflective metal to inject electrons.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Material (e.g., TAPC)

  • Hole Transport Material (e.g., mCP)

  • Host Material for EML (e.g., o-DiCbzBz or CBP)[11][12]

  • This compound based emitter (dopant)

  • Electron Transport Material (e.g., TPBi or TmpyPB)[4][11]

  • Electron Injection Material (e.g., Lithium Fluoride, LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (Deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of N₂ gas and immediately transfer them to the vacuum chamber.

  • Organic Layer Deposition: Mount the substrates in the evaporation chamber. Sequentially deposit the organic layers by thermal evaporation. The deposition rate and thickness must be precisely controlled using a quartz crystal monitor. A typical device structure could be:

    • HIL: TAPC (40 nm)

    • HTL: mCP (5 nm)

    • EML: Host material (e.g., CBP) doped with the this compound emitter (e.g., 2-10 wt%) (20-30 nm). This is achieved by co-evaporation from two separate sources.

    • ETL: TPBi (45 nm)

  • Cathode Deposition: Without breaking vacuum, deposit the electron injection and cathode layers:

    • EIL: LiF (0.8 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: After deposition, the devices must be encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture degradation.[1]

cluster_0 Device Stack cluster_1 Energy Level Diagram (eV) Al Aluminum (Cathode, 100 nm) l_lif LiF/Al ~2.9 Al->l_lif LiF LiF (EIL, 0.8 nm) LiF->Al TPBi TPBi (ETL, 45 nm) TPBi->LiF l_tpbi TPBi ~6.2 TPBi->l_tpbi EML Host : Emitter (EML, 30 nm) EML->TPBi l_eml EML Host EML->l_eml mCP mCP (HTL, 10 nm) mCP->EML l_mcp mCP ~5.9 mCP->l_mcp TAPC TAPC (HIL, 50 nm) TAPC->mCP l_tapc TAPC ~5.5 TAPC->l_tapc ITO ITO (Anode) ITO->TAPC l_ito ITO ~4.7 ITO->l_ito Glass Glass Substrate Glass->ITO homo_lif homo_tpbi homo_eml homo_mcp homo_tapc homo_ito lumo_lif lumo_tpbi lumo_eml lumo_mcp lumo_tapc lumo_ito

Figure 3: Representative OLED structure and corresponding energy level diagram.

Performance Metrics

The use of this compound derivatives as ancillary ligands has led to state-of-the-art device performances, particularly in the red and NIR regions. The favorable electron mobility and high PLQY of these complexes contribute to high external quantum efficiencies (EQE) and reduced efficiency roll-off.[5][6]

EmitterMax EQE (%)Max Luminance (cd/m²)Emission ColorCIE (x, y)Reference
PBSNND10.1N/ANIR (704 nm)N/A[4][13]
Ir(4tfmpq)₂mpND31.48N/APure Red(0.670, 0.327)[5]
(mtfmpp)₂Ir(mmND)32.3242,548Yellow-GreenN/A[6]
Phenoxazine-Naphthyridine29.933,540GreenN/A[11][14]

Table 2. Electroluminescence Performance of OLEDs Employing 1,5-Naphthyridine Derivatives.

Conclusion and Future Outlook

The this compound scaffold has proven to be a versatile and powerful building block for a new generation of OLED emitters. Its unique electronic properties allow for the development of materials with wide color tunability, high quantum yields, and excellent charge transport characteristics. The protocols and data presented here demonstrate a clear pathway for synthesizing these materials and integrating them into devices that exhibit state-of-the-art performance, with EQEs exceeding 30% for visible emitters and reaching over 10% in the challenging near-infrared spectrum.[4][5][6]

Future research should focus on further molecular engineering to enhance stability and lifetime, which remain critical challenges for commercial applications. Exploring novel donor-acceptor architectures using the naphthyridine core could also unlock new thermally activated delayed fluorescence (TADF) materials, potentially reducing the reliance on expensive heavy metals like iridium.[11][14] The continued exploration of this chemical space promises to yield even more efficient and durable materials for the next wave of OLED displays and lighting.

References

Application Notes and Protocols for 1,5-Naphthyridin-4-ol Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 1,5-Naphthyridin-4-ol Derivatives in Oncology Research

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, this compound and its derivatives have garnered significant attention as a promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility, coupled with their potent and diverse mechanisms of action, makes them an attractive core for drug discovery campaigns.

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of this compound derivatives in cancer cell line studies. We will delve into their mechanisms of action, provide detailed protocols for evaluating their efficacy, and present key quantitative data to guide your research.

Mechanisms of Action: Targeting Key Pathways in Cancer

1,5-Naphthyridine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in DNA replication, repair, and cell signaling. Understanding these mechanisms is crucial for designing effective experimental strategies and interpreting results.

Inhibition of Topoisomerase I (Top1)

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] The inhibition of Top1 leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] Several phenyl- and indeno-1,5-naphthyridine derivatives have been identified as potent Top1 inhibitors, demonstrating significant antiproliferative activity.[2][3]

Signaling Pathway: Topoisomerase I Inhibition

Top1_Inhibition cluster_nucleus Nucleus DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA causes Top1 Topoisomerase I (Top1) Supercoiled_DNA->Top1 recruits Cleavage_Complex Top1-DNA Cleavage Complex (transient) Top1->Cleavage_Complex forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA re-ligates to form Naphthyridine This compound Derivative Cleavage_Complex->Naphthyridine stabilizes Relaxed_DNA->DNA_Replication allows continuation DNA_Breaks Accumulated Single- Strand DNA Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers Naphthyridine->DNA_Breaks leads to

Caption: Inhibition of Topoisomerase I by this compound Derivatives.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, PARP inhibition leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication, ultimately causing cell death through a mechanism known as synthetic lethality. The naphthyridinone core is a key pharmacophore in several known PARP inhibitors, suggesting the potential of this compound derivatives in this area.[4]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates BER Base Excision Repair (BER) PARP1->BER initiates Naphthyridine_PARP This compound Derivative (PARPi) PARP1->Naphthyridine_PARP inhibits DNA_Repair DNA Repair BER->DNA_Repair Replication DNA Replication DNA_DSB Toxic Double-Strand Break (DSB) Replication->DNA_DSB HR_deficient Homologous Recombination Deficient (e.g., BRCA-/-) DNA_DSB->HR_deficient cannot be repaired in Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death Naphthyridine_PARP->Replication allows progression with unrepaired SSBs

Caption: PARP Inhibition by this compound Derivatives.

Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression, particularly in promoting metastasis.[5] Several 1,5-naphthyridine derivatives have emerged as potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6][7] By inhibiting ALK5, these compounds block the downstream signaling cascade involving SMAD proteins, thereby mitigating the pro-tumorigenic effects of TGF-β.

Signaling Pathway: TGF-β/ALK5 Inhibition

ALK5_Inhibition cluster_cell Cell TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII binds to ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 recruits & phosphorylates pSMAD Phosphorylation of SMAD2/3 ALK5->pSMAD phosphorylates Naphthyridine_ALK5 This compound Derivative ALK5->Naphthyridine_ALK5 inhibits SMAD_complex SMAD Complex Formation pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Metastasis) SMAD_complex->Transcription translocates to nucleus & initiates

Caption: TGF-β/ALK5 Signaling Inhibition by this compound Derivatives.

Quantitative Data: Cytotoxicity of 1,5-Naphthyridine Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of representative 1,5-naphthyridine derivatives against various human cancer cell lines. This data provides a baseline for evaluating the potency of novel analogs.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Putative TargetReference
127a N/AA549 (Lung Carcinoma)1.03 ± 0.30Topoisomerase I[5]
127a N/ASKOV3 (Ovarian Cancer)1.75 ± 0.20Topoisomerase I[5]
Compound 15 Aminothiazole derivative-0.006 (6 nM)ALK5[5][7]
Compound 19 Pyrazole derivative-0.004 (4 nM)ALK5[5][7]
Indeno-1,5-naphthyridines IndenonaphthyridineCOLO 205 (Colon Cancer)ActiveTopoisomerase I[2][3]
Phenyl-1,5-naphthyridines PhenylnaphthyridineCOLO 205 (Colon Cancer)ActiveTopoisomerase I[2][3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.

Experimental Workflow Overview

workflow cluster_workflow Experimental Workflow Start Start: This compound Derivative Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Induction (Annexin V/PI Assay) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Mechanism Mechanism of Action (Target-Specific Assays) Apoptosis->Mechanism CellCycle->Mechanism WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot End Data Analysis & Conclusion WesternBlot->End

Caption: General experimental workflow for in vitro evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549, SKOV3, COLO 205)

  • Complete growth medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating with the this compound derivative for the desired time. Include an untreated control.

    • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation settings for FITC and PI.

    • Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells in the different phases of the cell cycle based on their DNA content (fluorescence intensity).

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the cleavage of PARP and caspase-3, key markers of apoptosis, by western blotting.

Principle: During apoptosis, executioner caspases like caspase-3 are activated by cleavage. Activated caspase-3 then cleaves key cellular substrates, including PARP, leading to the appearance of specific cleavage fragments.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the levels of cleaved PARP and caspase-3 relative to the loading control.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of Topoisomerase I, PARP, and ALK5, highlight the potential for these derivatives to target multiple facets of cancer biology. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to elucidate their efficacy and mechanisms of action.

Future research should focus on expanding the chemical space of this compound derivatives to establish comprehensive structure-activity relationships (SAR). Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening.

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs synthesis of 1,5-Naphthyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this valuable synthetic route. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Gould-Jacobs Synthesis of this compound

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1] The Gould-Jacobs reaction offers a classical and effective pathway to 4-hydroxy-1,5-naphthyridines, which are key intermediates in the synthesis of these valuable molecules.[1]

The synthesis is a multi-step process that begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization, subsequent hydrolysis of the resulting ester, and finally, decarboxylation to yield the desired this compound.[1][2] While robust, this synthesis is not without its challenges, particularly concerning reaction conditions and yield optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the Gould-Jacobs synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My Gould-Jacobs reaction is resulting in a very low yield or no this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Gould-Jacobs reaction can often be traced back to two critical stages: the initial condensation and the subsequent thermal cyclization.

Potential Cause 1: Incomplete Initial Condensation

The reaction between 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) to form the diethyl (3-pyridylamino)methylenemalonate intermediate is the foundation of the entire synthesis. Incomplete formation of this intermediate will invariably lead to poor overall yields.

Solutions:

  • Reaction Temperature and Time: Ensure the condensation is conducted at an adequate temperature, typically between 100-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the 3-aminopyridine starting material.

  • Reagent Stoichiometry: An excess of DEEM can be employed to drive the condensation to completion. In some protocols, DEEM is used as both a reagent and a solvent.[3]

  • Purity of Starting Materials: Verify the purity of 3-aminopyridine and DEEM. Impurities can interfere with the reaction. 3-aminopyridine, in particular, can be hygroscopic.

Potential Cause 2: Inefficient Thermal Cyclization

The cyclization of the diethyl (3-pyridylamino)methylenemalonate intermediate is the most energy-demanding step and is often the primary bottleneck for achieving high yields.

Solutions:

  • Insufficient Temperature: This is the most common reason for failed cyclization. The reaction typically requires temperatures in excess of 250°C.[4]

    • High-Boiling Solvents: The use of high-boiling, inert solvents is crucial for reaching and maintaining the required temperature. Commonly used solvents include Dowtherm A and diphenyl ether.[2][4] These solvents are, however, known to be difficult to remove from the reaction mixture.[4]

  • Reaction Time: The optimal reaction time at high temperatures is a delicate balance. Prolonged heating can lead to product degradation, while insufficient time will result in incomplete cyclization.[3] A thorough time-temperature study is recommended to find the optimal conditions for your specific setup.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective method for promoting the cyclization step. It allows for rapid and uniform heating to high temperatures, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][5]

Potential Cause 3: Incomplete Hydrolysis and Decarboxylation

Even if the cyclized intermediate, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, is formed successfully, incomplete subsequent steps will lower the final product yield.

Solutions:

  • Hydrolysis Conditions: Ensure complete saponification of the ester by using a sufficient excess of a strong base like sodium hydroxide and allowing for adequate reaction time, often under reflux.[6]

  • Decarboxylation Temperature: The decarboxylation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid requires heating above its melting point. Ensure the temperature is high enough for the evolution of carbon dioxide to complete.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?

Answer: Side product formation is often a consequence of the harsh conditions required for the Gould-Jacobs reaction.

Potential Side Products and Their Prevention:

  • Polymerization/Decomposition Products: At the high temperatures required for cyclization, starting materials, intermediates, and even the product can decompose or polymerize, appearing as a tarry residue.

    • Solution: Carefully control the reaction temperature and time. Microwave synthesis can often mitigate this by providing rapid and precise heating, minimizing the exposure time to high temperatures.[3]

  • Isomeric Naphthyridines: Depending on the substitution pattern of the starting aminopyridine, cyclization can potentially occur at different positions, leading to isomeric products. For the synthesis of this compound from 3-aminopyridine, this is less of a concern.

  • Incomplete Reaction Products: The presence of the uncyclized intermediate or the un-decarboxylated carboxylic acid are common impurities if these steps are not driven to completion.

    • Solution: Monitor each step by TLC or LC-MS to ensure complete conversion before proceeding to the next.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Gould-Jacobs synthesis of this compound?

A1: The standard and most effective starting materials are 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).[1][2] It is crucial to use high-purity reagents to avoid side reactions.

Q2: What is the role of Dowtherm A or diphenyl ether in the reaction?

A2: Dowtherm A and diphenyl ether are high-boiling, thermally stable solvents used to achieve the high temperatures (typically around 250°C) necessary for the intramolecular cyclization step.[2][4] They act as heat transfer media, ensuring uniform and sustained heating of the reaction mixture.

Q3: Can this reaction be performed without a high-boiling solvent?

A3: While traditionally carried out in high-boiling solvents, solvent-free approaches have been explored, particularly with microwave assistance.[5][7] In some cases, an excess of DEEM can act as the solvent during the initial condensation.[3] However, for the high-temperature cyclization, a heat transfer medium is generally recommended for conventional heating methods.

Q4: What are the advantages of using microwave synthesis for this reaction?

A4: Microwave-assisted synthesis offers several advantages over conventional heating, including:

  • Rapid and uniform heating: This leads to significantly shorter reaction times.[3]

  • Improved yields: By minimizing decomposition and side reactions, microwave heating can lead to higher isolated yields.[3]

  • Enhanced control: Modern microwave reactors allow for precise temperature and pressure monitoring.

Q5: How can I effectively purify the final this compound product?

A5: Purification of the crude product often involves the following steps:

  • Removal of the high-boiling solvent: After the cyclization step, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The solid is then washed thoroughly with a non-polar solvent like hexane or petroleum ether to remove residual Dowtherm A or diphenyl ether.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Optimized Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol provides a modern, efficient method for the synthesis of the key intermediate, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, which can then be hydrolyzed and decarboxylated to yield this compound.

Step 1: Condensation and Cyclization

  • Reaction Setup: In a suitable microwave vial equipped with a magnetic stir bar, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq). The excess DEEM will serve as both a reactant and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250°C and hold for 20 minutes. Monitor the internal pressure, which may increase significantly.

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, should precipitate as a solid.

  • Purification: Filter the precipitated solid and wash it with a small amount of cold acetonitrile or ethanol to remove unreacted DEEM and byproducts.

  • Drying: Dry the resulting solid under vacuum.

Step 2: Hydrolysis

  • Reaction Setup: Suspend the dried ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3. The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry.

Step 3: Decarboxylation

  • Heating: Place the dried 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 ceases.

  • Purification: The resulting crude this compound can be purified by recrystallization.

ParameterConventional HeatingMicrowave-Assisted
Cyclization Temperature ~250°C250-300°C
Cyclization Time 30-60 minutes5-20 minutes
Solvent Dowtherm A / Diphenyl EtherExcess DEEM or solvent-free
Typical Yields ModerateOften higher

Reaction Mechanism and Workflow

The Gould-Jacobs synthesis of this compound proceeds through a well-defined mechanism.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation 3-Aminopyridine 3-Aminopyridine Intermediate1 Diethyl (3-pyridylamino)methylenemalonate 3-Aminopyridine->Intermediate1 Nucleophilic attack & EtOH elimination DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate1_ref Diethyl (3-pyridylamino)methylenemalonate Intermediate2 Cyclized Intermediate (Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) Intermediate2_ref Cyclized Intermediate Intermediate1_ref->Intermediate2 High Temp (e.g., 250°C) 6π-electrocyclization Intermediate3 Carboxylic Acid Intermediate Intermediate3_ref Carboxylic Acid Intermediate Intermediate2_ref->Intermediate3 Base (e.g., NaOH), then Acid FinalProduct This compound Intermediate3_ref->FinalProduct Heat (-CO2)

Caption: Mechanism of the Gould-Jacobs synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue CheckCondensation Check Condensation Step Start->CheckCondensation CheckCyclization Check Cyclization Step CheckCondensation->CheckCyclization Complete Sol_Condensation Increase Temp/Time Use excess DEEM Check Reagent Purity CheckCondensation->Sol_Condensation Incomplete? CheckHydrolysis Check Hydrolysis/Decarboxylation CheckCyclization->CheckHydrolysis Complete Sol_Cyclization Increase Temperature (>250°C) Use High-Boiling Solvent Optimize Time Consider Microwave CheckCyclization->Sol_Cyclization Incomplete? Sol_Hydrolysis Ensure complete saponification Adequate heating for decarboxylation CheckHydrolysis->Sol_Hydrolysis Incomplete? End Yield Improved CheckHydrolysis->End Complete Sol_Condensation->End Sol_Cyclization->End Sol_Hydrolysis->End

Caption: Troubleshooting workflow for low yield in Gould-Jacobs synthesis.

References

Technical Support Center: Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is contaminated with a significant amount of a structurally similar impurity. What is it likely to be, and how can I avoid it?

This is a common issue, and the impurity is most likely one of the following, depending on the synthetic route employed. The Gould-Jacobs reaction is a widely used method for preparing 4-hydroxy-1,5-naphthyridines.[1]

  • Unwanted Isomers: In the high-temperature cyclization step of the Gould-Jacobs synthesis, there is potential for the formation of isomeric naphthyridinones. For instance, the cyclization of 3-[(2-ethoxycarbonyl)amino]pyridine has been reported to yield a mixture of the desired 1,5-naphthyridinone and the isomeric 1,7-naphthyridinone.

  • Incomplete Hydrolysis or Decarboxylation: The Gould-Jacobs synthesis of this compound is a multi-step process that includes the formation of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, followed by hydrolysis to the corresponding carboxylic acid, and finally decarboxylation.[1][2] Incomplete hydrolysis will leave the ethyl ester as an impurity, while incomplete decarboxylation will result in the presence of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in your final product.

Troubleshooting and Prevention:

Side Product/ImpurityFormation StageCausalityPrevention and Mitigation
Isomeric Naphthyridinones (e.g., 1,7-naphthyridinone) Thermal CyclizationHigh reaction temperatures can provide sufficient energy to overcome the activation barrier for the formation of thermodynamically stable, yet undesired, isomers. The electronics of the pyridine ring influence the regioselectivity of the cyclization.Carefully control the cyclization temperature. Lowering the temperature, if the reaction still proceeds at a reasonable rate, can favor the desired kinetic product. The use of microwave-assisted synthesis can sometimes offer better temperature control and improved selectivity.[2]
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate HydrolysisIncomplete saponification of the ester due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH), or poor solubility of the ester.Ensure complete dissolution of the ester, if necessary, by using a co-solvent. Increase the reaction time and/or the concentration of the base. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
4-hydroxy-1,5-naphthyridine-3-carboxylic acid DecarboxylationInsufficient heating during the decarboxylation step. The stability of the carboxylic acid can sometimes make decarboxylation challenging.Ensure the reaction reaches the required temperature for a sufficient duration to drive the decarboxylation to completion. The use of a high-boiling point solvent can facilitate this. Monitor the reaction for the cessation of gas (CO2) evolution.

Q2: I am using the Conrad-Limpach synthesis. What are the potential side products I should be aware of?

The Conrad-Limpach synthesis involves the condensation of an amine with a β-ketoester.[3][4] A critical factor in this synthesis is the temperature of the initial condensation, which can affect the regioselectivity of the reaction.

  • Knorr Product Formation: The reaction of an aniline with a β-ketoester can occur at either the keto group (leading to the Conrad-Limpach product) or the ester group (leading to the Knorr product).[4] While the Conrad-Limpach reaction typically proceeds at lower temperatures to favor attack at the more reactive keto group, higher temperatures can promote reaction at the ester, leading to the formation of an isomeric 2-hydroxyquinoline. In the context of this compound synthesis from 3-aminopyridine, this could potentially lead to the formation of a 2-hydroxynaphthyridinone isomer.

Troubleshooting and Prevention:

Careful control of the condensation temperature is crucial. Running the reaction at or below room temperature generally favors the formation of the desired enamine intermediate for the Conrad-Limpach pathway.

Q3: My reaction mixture from the thermal cyclization step is a dark, tarry mess. What causes this and how can I improve it?

High-temperature reactions, especially in the presence of aromatic amines and esters, are prone to polymerization and degradation, leading to the formation of tarry byproducts.

Causality and Solutions:

  • Excessive Temperature: Overheating can lead to uncontrolled side reactions and decomposition.

  • Atmosphere Control: Reactions at high temperatures are often sensitive to oxygen, which can promote oxidative polymerization.

  • Solvent Choice: The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is common for these cyclizations and can help to maintain a consistent temperature and minimize side reactions.[5]

Recommended Protocol for Thermal Cyclization:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: Use a freshly distilled high-boiling point solvent.

  • Controlled Heating: Use a heating mantle with a temperature controller and a thermocouple to accurately monitor and control the reaction temperature.

  • Gradual Addition: Consider adding the intermediate from the condensation step portion-wise to the hot solvent to maintain better control over the reaction exotherm.

Visualizing Reaction Pathways

Gould-Jacobs Reaction Pathway and Potential Side Products

Gould_Jacobs_Pathway cluster_impurities Potential Impurities in Final Product Reactants 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl (3-pyridylamino)methylenemalonate Reactants->Intermediate1 Condensation Cyclized_Ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Intermediate1->Cyclized_Ester Thermal Cyclization Isomer Isomeric Naphthyridinone (e.g., 1,7-) Intermediate1->Isomer High Temp Side Reaction Carboxylic_Acid 4-Hydroxy-1,5- naphthyridine-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid Hydrolysis Final_Product This compound Carboxylic_Acid->Final_Product Decarboxylation

Caption: Gould-Jacobs reaction pathway for this compound synthesis and points of side product formation.

Experimental Protocols

Protocol 1: Purification of this compound from Common Impurities

If your final product is contaminated with the ester or carboxylic acid intermediates, a purification protocol based on their differing solubilities and acid-base properties can be employed.

  • Dissolution: Suspend the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The desired product and the carboxylic acid impurity will dissolve to form their respective sodium salts, while the ester impurity will likely remain as a solid.

  • Filtration: Filter the basic solution to remove the insoluble ester impurity.

  • Acidification: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is neutral to slightly acidic (pH ~6-7).

  • Precipitation and Isolation: The this compound and the carboxylic acid impurity will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Selective Recrystallization: The final purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof). The difference in solubility between the desired product and the carboxylic acid should allow for their separation.

References

Technical Support Center: Purification of 1,5-Naphthyridin-4-ol and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the purification challenges of 1,5-Naphthyridin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As your senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Introduction: The Unique Challenges of 1,5-Naphthyridin-4-ols

The 1,5-naphthyridine core is a significant pharmacophore in medicinal chemistry. However, the "-4-ol" substitution introduces a set of unique purification challenges. These compounds can exist in tautomeric forms (the 4-hydroxy and the 4-oxo form), which significantly impacts their polarity and solubility.[1] Furthermore, their synthesis, often via methods like the Gould-Jacobs reaction, can lead to a range of impurities with similar polarities to the desired product, making separation a non-trivial task.[2] This guide will address these specific hurdles in a practical, question-and-answer format.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured to directly address the common problems encountered during the purification of this compound and its derivatives.

Q1: My crude this compound derivative appears to be poorly soluble in common chromatography solvents. How should I approach purification?

A1: Poor solubility is a frequent challenge with this class of compounds due to their rigid, planar structure and potential for strong intermolecular hydrogen bonding. Here’s a systematic approach to tackle this issue:

1. Comprehensive Solubility Screening: Before attempting any large-scale purification, it is crucial to perform a small-scale solubility test with a range of solvents. A good understanding of your compound's solubility is essential for both chromatography and recrystallization.

Recommended Solvents for Screening:

Solvent ClassExamplesExpected Solubility
Polar Protic Methanol, Ethanol, WaterOften sparingly soluble at room temperature, but may increase with heat.
Polar Aprotic DMF, DMSO, AcetonitrileGenerally better solubility, especially for more functionalized derivatives.
Chlorinated Dichloromethane (DCM), ChloroformSolubility can be variable; often used in mixed solvent systems.
Ethers Tetrahydrofuran (THF), DioxaneLower solubility is common.
Non-Polar Hexanes, TolueneTypically insoluble.

2. Utilizing Co-solvents: If your compound is poorly soluble in a single solvent, a co-solvent system can be highly effective. For column chromatography, dissolving the crude material in a small amount of a strong solvent (like DMF or DMSO) and then adsorbing it onto silica gel for dry loading is a common and effective technique.

3. Temperature Effects: For recrystallization, the ideal solvent will show a significant difference in solubility at high versus low temperatures. Many this compound derivatives exhibit poor solubility in hot ethanol but are nearly insoluble in cold ethanol, making it a good candidate for recrystallization.[3]

Q2: I'm observing significant streaking and poor separation of my this compound derivative during silica gel column chromatography. What's causing this and how can I fix it?

A2: Streaking on silica gel is a classic sign of strong interaction between a basic compound and the acidic surface of the silica. The nitrogen atoms in the naphthyridine core are basic and can protonate on the silica surface, leading to tailing peaks and poor resolution.

Workflow for Mitigating Streaking on Silica Gel:

start Streaking Observed on Silica TLC/Column decision1 Is the compound basic? start->decision1 action1 Add a basic modifier to the eluent (e.g., 0.1-2% Triethylamine or Ammonia in MeOH) decision1->action1 Yes action2 Use neutral or basic alumina as the stationary phase decision1->action2 Alternatively decision2 Is separation still poor? action1->decision2 action2->decision2 action3 Switch to Reversed-Phase (C18) Chromatography decision2->action3 Yes end Improved Separation decision2->end No action3->end

Caption: Decision workflow for troubleshooting streaking in chromatography.

Detailed Explanation of Solutions:

  • Basic Modifiers: Adding a small amount of a volatile base like triethylamine (NEt₃) or a solution of ammonia in methanol to your mobile phase will neutralize the acidic silanol groups on the silica surface.[4] This prevents the strong ionic interactions with your basic compound, resulting in sharper peaks and better separation. A typical starting concentration is 0.5-1% of the modifier in the eluent.

  • Alternative Stationary Phases: If basic modifiers are not effective or are incompatible with your compound, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of basic compounds.

    • Reversed-Phase (C18) Silica: For highly polar or ionic compounds, reversed-phase chromatography is often the method of choice.[5] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar this compound derivative will elute earlier in this system.

Q3: My analytical data (NMR/LC-MS) suggests the presence of unreacted 3-aminopyridine starting material. What is the most efficient way to remove it?

A3: Unreacted 3-aminopyridine is a common impurity, especially in reactions like the Gould-Jacobs synthesis.[6] Due to its basicity and polarity, it can be challenging to separate from the similarly polar product by chromatography alone.

Efficient Removal of 3-Aminopyridine:

  • Acidic Wash (Liquid-Liquid Extraction): This is the most effective method for removing basic impurities like aminopyridines.

    • Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-aminopyridine will be protonated to form its water-soluble hydrochloride salt and will partition into the aqueous layer.

    • Perform multiple acidic washes to ensure complete removal.

    • After the acid wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Acid-Base Recrystallization: If your product is a solid, you can sometimes exploit the difference in basicity for purification.

    • Dissolve the crude mixture in a suitable solvent.

    • Add an acid to precipitate the hydrochloride salt of your product, leaving the more soluble aminopyridine in the mother liquor.

    • Filter the salt and then neutralize it to recover the pure product. This method is highly dependent on the specific solubility characteristics of your derivative.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization as the primary purification method for this compound?

A: Yes, recrystallization can be a very effective method, especially for obtaining highly pure, crystalline material. The key is to find a suitable solvent or solvent system.

Solvent Selection Strategy for Recrystallization:

  • Ideal Solvent Properties: The ideal solvent should dissolve your compound well when hot but poorly when cold.

  • Common Solvents to Try:

    • Ethanol/Water: Many N-heterocycles can be recrystallized from a mixture of ethanol and water. Dissolve the compound in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[7]

    • DMF or DMSO with an Anti-solvent: For compounds that are only soluble in strong polar aprotic solvents, you can dissolve them in a minimal amount of hot DMF or DMSO and then add an "anti-solvent" (a solvent in which your compound is insoluble, like water or an ether) until turbidity is observed.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inside of the flask with a glass rod to create nucleation sites.

    • Adding a seed crystal of the pure compound.

    • Cooling the solution in an ice bath or freezer.

Q: How does the tautomerism of this compound affect its purification?

A: The keto-enol tautomerism between the this compound and 1,5-naphthyridin-4(1H)-one forms can significantly influence purification.

Impact of Tautomerism:

Tautomerism Keto-Enol Tautomerism Polarity Variable Polarity Tautomerism->Polarity Characterization Complex Spectroscopic Data (NMR, UV) Tautomerism->Characterization Solubility Altered Solubility Polarity->Solubility Chromatography Broad Peaks or Multiple Spots in Chromatography Polarity->Chromatography

Caption: The impact of tautomerism on purification and characterization.

  • Variable Polarity: The two tautomers have different polarities. The "ol" form is more phenolic, while the "one" form is a vinylogous amide. This can lead to broad peaks or even the appearance of two distinct spots on a TLC plate if the interconversion is slow on the chromatographic timescale.

  • Solvent-Dependent Equilibrium: The position of the tautomeric equilibrium can be solvent-dependent.[8] This means your compound might behave differently in your reaction solvent compared to your purification solvent.

  • Spectroscopic Characterization: Be aware that the presence of both tautomers can lead to more complex NMR and UV spectra. For instance, in the ¹H NMR, you might observe two sets of peaks corresponding to each tautomer.

Q: What are the expected impurities from a Gould-Jacobs synthesis of this compound?

A: The Gould-Jacobs reaction, while effective, can produce several side products.[9]

Potential Impurities from Gould-Jacobs Synthesis:

Impurity TypeStructure/DescriptionReason for FormationRecommended Removal Method
Unreacted 3-Aminopyridine Starting materialIncomplete reaction.Acidic wash during workup.
Diethyl Ethoxymethylenemalonate (DEEM) Starting materialExcess reagent used.Typically removed during aqueous workup and evaporation.
Intermediate Adduct The acyclic intermediate before cyclization.Incomplete cyclization due to insufficient heat or reaction time.Can often be forced to cyclize with further heating, or separated by chromatography.
Isomeric Naphthyridines If substituted 3-aminopyridines are used, cyclization can sometimes occur at different positions.Lack of regioselectivity in the cyclization step.Careful chromatographic separation or fractional crystallization.

Q: How can I confirm the purity and identity of my final this compound derivative?

A: A combination of analytical techniques should be used to confirm the purity and structure of your final compound.

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the structure of your compound and can help identify any residual solvents or impurities.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[11]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your compound. A sharp, single peak is indicative of high purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for crystalline solids.

References

Technical Support Center: Overcoming Solubility Challenges of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-Naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work. Our approach is grounded in established physicochemical principles to not only offer solutions but also to explain the scientific reasoning behind them.

Introduction to this compound and its Solubility Profile

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules, which are recognized for their diverse biological activities.[1] A key physicochemical feature of this compound is its existence in a tautomeric equilibrium with 1H-1,5-naphthyridin-4-one.[2] This tautomerism, coupled with a high melting point of 340°C, suggests strong intermolecular forces in the solid state, which often correlates with poor aqueous solubility.[3] While specific experimental solubility data is not extensively published, related naphthyridine scaffolds are frequently reported to have low solubility.[4][5] This guide will equip you with the foundational knowledge and practical strategies to address these solubility challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing very low solubility of this compound in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with compounds like this compound. A systematic approach to characterization is the best starting point.

  • Initial Solvent Screening: Before focusing solely on aqueous solutions, it is beneficial to understand the compound's general solubility in a range of common laboratory solvents. This will provide insights into its polarity and inform the selection of appropriate solvents for stock solutions and future formulation strategies. A suggested initial screening panel is provided in the table below.

  • pH-Dependent Solubility Profiling: Due to the presence of basic nitrogen atoms in the naphthyridine ring system and an acidic proton in the enol tautomer, the solubility of this compound is expected to be highly pH-dependent. A preliminary assessment of its solubility at acidic, neutral, and basic pH is crucial.

  • Solid-State Characterization: Understanding the solid-state properties of your material is fundamental. Techniques like X-ray powder diffraction (XRPD) can determine if your compound is crystalline or amorphous, and if multiple crystalline forms (polymorphs) exist. Different polymorphs can have significantly different solubilities.

Q2: How does the pH of the medium affect the solubility of this compound, and how can I use this to my advantage?

A2: Adjusting the pH is one of the most effective and straightforward methods for solubilizing ionizable compounds.[6] For this compound, its structure contains both acidic and basic centers, making its solubility responsive to changes in pH.

  • Practical Application: To enhance solubility, you can either decrease the pH to protonate the basic nitrogens or increase the pH to deprotonate the acidic proton. For many applications, working at a physiologically relevant pH is necessary. If your target pH is neutral, you may need to consider other solubilization strategies.

Q3: I need to prepare a stock solution of this compound. Which organic solvents should I consider?

A3: For preparing concentrated stock solutions that can then be diluted into aqueous media, polar aprotic solvents are often a good starting point for compounds with poor aqueous solubility.

  • Recommended Solvents: Based on the behavior of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent initial choices for solubilizing this compound.[8][9] Alcohols such as ethanol and methanol can also be effective, although the solubility might be lower than in DMSO or DMF.[9][10]

  • A Note of Caution: When using organic co-solvents, be mindful of their potential effects on your downstream assays. High concentrations of DMSO, for instance, can be toxic to cells or interfere with enzymatic assays. It is always advisable to keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically below 1%).

Solvent Type General Suitability for Heterocycles
WaterPolar ProticLow (expected)
EthanolPolar ProticModerate
MethanolPolar ProticModerate
DMSOPolar AproticHigh
DMFPolar AproticHigh

Q4: Beyond pH adjustment and co-solvents, what other techniques can I employ to improve the solubility of this compound for in vitro studies?

A4: Several advanced formulation strategies can be utilized to enhance the apparent solubility and dissolution rate of poorly soluble compounds.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[11] The goal is to reduce the particle size to a molecular level and to have the compound in a higher energy amorphous state, which is more soluble than the stable crystalline form. Common carriers include polymers like PVP, PEG, and HPMC.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[6] Techniques such as micronization and nanosuspension can be employed for this purpose.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a basic method for determining the approximate solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, pH 4 buffer, pH 7.4 buffer, pH 9 buffer, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 2: pH-Dependent Solubility Profile

This protocol provides a stepwise approach to understanding how pH influences the solubility of your compound.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Determination: Following the steps in Protocol 1, determine the solubility of this compound in each of these buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This will provide a visual representation of the pH-solubility profile and help identify the pH range where the compound is most soluble.

Visualizing the Workflow

A systematic approach is key to successfully overcoming solubility challenges. The following diagram illustrates a logical workflow for addressing the solubility of this compound.

Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Optimization Start Start with solid this compound Solvent_Screen Solvent Screen (Aqueous & Organic) Start->Solvent_Screen pH_Profile pH-Solubility Profile Start->pH_Profile Solid_State Solid-State Analysis (XRPD) Start->Solid_State Decision Is solubility sufficient for intended use? Solvent_Screen->Decision pH_Profile->Decision Solid_State->Decision pH_Adjustment pH Adjustment Decision->pH_Adjustment No Cosolvents Use of Co-solvents Decision->Cosolvents No Advanced Advanced Formulation Decision->Advanced No Proceed Proceed with Experiment Decision->Proceed Yes pH_Adjustment->Proceed Cosolvents->Proceed Formulation_Dev Solid Dispersions Cyclodextrin Complexation Particle Size Reduction Advanced->Formulation_Dev Optimization Optimize Formulation Formulation_Dev->Optimization Optimization->Proceed

Caption: A systematic workflow for addressing the solubility of this compound.

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement technique is guided by the physicochemical properties of the compound and the requirements of the experiment.

Logic_Diagram cluster_compound Compound Properties cluster_strategy Solubilization Strategies cluster_application Experimental Application Compound This compound pKa (ionizable) High Melting Point Planar Structure Strategy pH Adjustment Co-solvency Solid Dispersions Complexation Compound->Strategy dictates choice of Application Stock Solution In Vitro Assay In Vivo Study Strategy->Application enables

Caption: Relationship between compound properties, solubilization strategies, and applications.

References

Optimization of Suzuki coupling conditions for 4-chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern medicinal chemistry, this guide serves as a dedicated technical support center for researchers tackling the Suzuki-Miyaura cross-coupling of 4-chloro-1,5-naphthyridine. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, and mastering its functionalization is key to developing novel therapeutics.[1] However, the use of heteroaryl chlorides like 4-chloro-1,5-naphthyridine presents distinct challenges due to the inherent stability of the C-Cl bond and potential catalyst inhibition by the nitrogen atoms.[2][3]

This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols. It delves into the causality behind experimental choices, providing a framework for logical troubleshooting and systematic optimization.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and rationale for the Suzuki coupling of 4-chloro-1,5-naphthyridine.

Q1: Why is 4-chloro-1,5-naphthyridine considered a "challenging" substrate for Suzuki coupling?

A: The primary challenge lies in the first step of the catalytic cycle: oxidative addition. The carbon-chlorine bond in electron-deficient N-heterocycles like 1,5-naphthyridine is stronger and less reactive than corresponding C-Br or C-I bonds.[2][4] Overcoming this high activation barrier requires a highly active catalytic system. Furthermore, the nitrogen lone pairs within the naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[3][5]

Q2: What is the best palladium source to start with for this reaction?

A: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state and can sometimes lead to the formation of inactive palladium black.[6] For challenging substrates, it is highly recommended to start with modern palladium precatalysts . Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) are particularly effective.[5] These Pd(II) complexes are air-stable and are designed to cleanly and efficiently generate the active, monoligated Pd(0) species in the reaction mixture, leading to more reliable and reproducible results.[6]

Q3: Which class of ligands is most effective for coupling an aryl chloride like 4-chloro-1,5-naphthyridine?

A: Success with aryl chlorides hinges on using ligands that facilitate the difficult oxidative addition step. The most effective ligands are bulky and electron-rich monodentate phosphines .[7] These properties increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond. The steric bulk of the ligand promotes the final reductive elimination step and helps maintain a monoligated, highly active catalyst.[8]

  • Recommended Ligands:

    • Dialkylbiarylphosphines (Buchwald Ligands): SPhos and XPhos are outstanding general-purpose ligands for this type of transformation, known for creating highly active catalysts that perform well even at room temperature in some cases.[7]

    • Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also very effective due to their high electron-donating ability.[9]

Q4: How do I select the right base for the reaction?

A: The base plays a crucial role in the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9] The choice of base can significantly impact reaction rate and yield.

  • Common Choices (in increasing order of strength):

    • Potassium Carbonate (K₂CO₃): A mild and often effective base, suitable for many standard couplings. It's a good starting point if your substrates are sensitive to stronger bases.[7]

    • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is often superior for challenging couplings, including those involving aryl chlorides. It is frequently used with Buchwald ligands.[7]

    • Cesium Carbonate (Cs₂CO₃): A strong base whose solubility in organic solvents can sometimes accelerate reactions.

    • Fluoride sources (KF, CsF): Can be effective, particularly if base-labile functional groups are present.[9]

For 4-chloro-1,5-naphthyridine, starting with K₃PO₄ is a robust choice.

Q5: What are the most suitable solvents for this coupling?

A: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Anhydrous, polar aprotic solvents are generally preferred.

  • Recommended Solvents:

    • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF.

    • Aromatics: Toluene.

    • Amides: N,N-Dimethylformamide (DMF).

Often, a small amount of water is added as a co-solvent (e.g., dioxane/water 4:1) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[6][10] However, for some sensitive substrates, completely anhydrous conditions may be necessary.[11]

Troubleshooting Guide

This Q&A guide provides a logical framework for diagnosing and solving common issues encountered during the optimization process.

Q1: My reaction shows no conversion, or the reaction has stalled with significant starting material remaining. What should I do?

A: This is the most common issue and usually points to an insufficiently active catalyst or suboptimal conditions.

  • Increase Temperature: The oxidative addition of aryl chlorides has a high energy barrier. If you are running the reaction at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C can often initiate the reaction.[12]

  • Re-evaluate Your Catalyst System: If you are not using a modern precatalyst and a bulky, electron-rich phosphine ligand (like SPhos or XPhos), the catalyst is likely not active enough to cleave the C-Cl bond.[2][7] Switch to a more powerful system.

  • Check Your Base: The base may not be strong enough. If you are using K₂CO₃, switch to the stronger K₃PO₄. Ensure the base is finely powdered and dry.

  • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout.[6]

Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid.

A: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[6]

  • Improve Degassing Technique: This is the most critical factor. Use a "freeze-pump-thaw" cycle (3x) for the solvent or bubble argon through it for at least 30 minutes prior to use. Ensure all glassware is dry and the reaction is sealed under a positive inert atmosphere.

  • Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it's possible that the in-situ reduction is inefficient, leaving Pd(II) to catalyze homocoupling. Switching to a Pd(0) source like Pd₂(dba)₃ or, even better, a Buchwald precatalyst, will ensure the clean generation of the active catalyst and minimize this side reaction.[6]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

Q3: My mass spectrum shows a peak corresponding to the hydrodechlorination of my starting material (replacement of -Cl with -H). How can I prevent this?

A: Hydrodechlorination is a side reaction where a hydride source in the reaction mixture intercepts the Aryl-Pd(II)-Cl intermediate before transmetalation can occur.[6]

  • Identify the Hydride Source: Common sources include amine bases (if used), alcohols (if used as a solvent), or even water at high temperatures with certain bases.

  • Change the Base/Solvent: If using an alcohol-containing solvent system, switch to a purely aprotic solvent like dioxane or toluene. If you suspect the base is contributing, try a different one (e.g., switch from a carbonate to a phosphate).

  • Ensure Anhydrous Conditions: While water is often beneficial, in some cases it can be a source of protons that lead to this side reaction. Try running the reaction under strictly anhydrous conditions.

Q4: The reaction works, but my yield is consistently low (<50%). How can I systematically improve it?

A: Low yield indicates that while the chosen components are correct in principle, their combination is not optimal. A systematic screening approach is needed.[13][14]

  • Screen Ligands: The ligand has the most dramatic effect. Set up parallel reactions with 2-3 different top-tier ligands (e.g., SPhos, XPhos, P(t-Bu)₃) while keeping other parameters constant.

  • Screen Bases: Once the best ligand is identified, screen 2-3 different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) with that ligand.

  • Screen Solvents: With the best ligand/base combination, test different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).

  • Optimize Temperature and Concentration: Finally, with the best component set, run the reaction at two different temperatures (e.g., 90 °C and 110 °C) to find the sweet spot.

This systematic approach, visualized in the workflow diagram below, is the most efficient path to achieving high yields.

Visualizations and Protocols

Diagrams

Suzuki_Catalytic_Cycle pd0 Pd(0)L oa_complex Aryl-Pd(II)(L)-Cl pd0->oa_complex Oxidative Addition trans_complex Aryl-Pd(II)(L)-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Aryl-Ar' trans_complex->product start 4-Chloro-1,5- naphthyridine start->oa_complex boronic Ar'-B(OH)2 boronic->oa_complex base Base base->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle for 4-chloro-1,5-naphthyridine.

Optimization_Workflow start Define Goal: Couple 4-Chloro-1,5-naphthyridine with Arylboronic Acid catalyst_screen Step 1: Screen Catalyst Systems (Precatalyst + Ligand) Ex: XPhos-Pd-G3, SPhos-Pd-G3 start->catalyst_screen base_screen Step 2: Screen Bases with Best Catalyst Ex: K3PO4, K2CO3, Cs2CO3 catalyst_screen->base_screen Select best ligand solvent_screen Step 3: Screen Solvents with Best Catalyst/Base Pair Ex: Dioxane/H2O, Toluene, DMF base_screen->solvent_screen Select best base temp_screen Step 4: Optimize Temperature & Concentration Ex: 90°C vs 110°C solvent_screen->temp_screen Select best solvent finish Optimized Protocol temp_screen->finish

Caption: Systematic workflow for optimizing Suzuki coupling conditions.

Troubleshooting_Tree start Problem: Low or No Yield check_sm Starting Material Consumed? start->check_sm no_reaction No Reaction / Stalled check_sm->no_reaction No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes action1 Increase Temperature no_reaction->action1 action2 Use More Active Catalyst/Ligand no_reaction->action2 action3 Use Stronger Base (e.g., K3PO4) no_reaction->action3 check_side_products Major Side Products Observed? sm_consumed->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No (or minor) check_side_products->side_products_no No homocoupling Homocoupling? side_products_yes->homocoupling dehalogenation Dehalogenation? side_products_yes->dehalogenation action_homo Improve Degassing Use Precatalyst homocoupling->action_homo If Yes action_dehalo Change Solvent/Base Ensure Anhydrous dehalogenation->action_dehalo If Yes action_optimize Systematically Optimize: 1. Ligand 2. Base 3. Solvent side_products_no->action_optimize

Caption: Decision tree for troubleshooting poor Suzuki coupling outcomes.

Data Presentation: Recommended Starting Conditions
ParameterRecommended Starting PointAlternatives for OptimizationRationale & Reference
Palladium Source XPhos Pd G3 (or G4)SPhos Pd G3, Pd₂(dba)₃Air-stable precatalysts provide reliable generation of the active Pd(0) species, crucial for difficult couplings.[5]
Catalyst Loading 1-2 mol%0.5 mol% (if efficient), 5 mol% (if struggling)Higher loading can overcome catalyst deactivation but should be minimized for efficiency.
Ligand (Implicit in precatalyst)SPhos, P(t-Bu)₃, XantphosBulky, electron-rich phosphines are required to activate the C-Cl bond and promote reductive elimination.[7][8]
Ligand:Pd Ratio 1.1:1 to 2:1 (if not using a precatalyst)N/A for precatalystsA slight excess of ligand ensures all palladium is complexed and prevents formation of palladium black.[8]
Base K₃PO₄ (3 equivalents)K₂CO₃, Cs₂CO₃, CsFA strong, non-nucleophilic base is often required to facilitate transmetalation with the boronic acid.[7]
Boronic Acid 1.2 equivalents1.5 equivalentsA slight excess drives the reaction to completion but a large excess can lead to homocoupling.[15]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene, 2-MeTHF, DMF (anhydrous)A polar aprotic solvent is standard. Water aids in dissolving the base but can be omitted.[10][16]
Temperature 100 °C80 °C to 110 °CHigher temperatures are often necessary to overcome the activation energy of oxidative addition for aryl chlorides.[12]
Reaction Time 12-24 hours2-48 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.[17]
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 4-chloro-1,5-naphthyridine with a generic arylboronic acid.

Materials:

  • 4-chloro-1,5-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Deionized Water (co-solvent)

Procedure:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-1,5-naphthyridine, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst to the vial.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) in a 4:1 ratio.[17]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[8] The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted 1,5-naphthyridine.[15]

References

Technical Support Center: Buchwald-Hartwig Amination of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of 1,5-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful C-N cross-coupling reaction. The unique electronic properties of the 1,5-naphthyridine ring system can present distinct hurdles compared to more common aryl halides.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only potential solutions but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

I. FAQs: Understanding the Challenges

Q1: Why is the Buchwald-Hartwig amination of 1,5-naphthyridines often more challenging than with simple aryl halides?

The primary challenge stems from the inherent properties of the 1,5-naphthyridine scaffold:

  • Electron-Deficient Nature: The two nitrogen atoms in the bicyclic system withdraw electron density, making the halo-substituted positions less susceptible to oxidative addition, a critical step in the catalytic cycle.

  • Coordinating Nitrogens: The lone pairs on the naphthyridine nitrogens can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes.[1][2] This is a common issue with nitrogen-containing heterocycles.[1]

  • Substrate Basicity: The basicity of the 1,5-naphthyridine nitrogen atoms can interfere with the chosen base in the reaction, potentially altering its intended role in the catalytic cycle.

II. Troubleshooting Guide: Common Issues and Solutions

Q2: My reaction shows low or no conversion of the starting material. What are the first things I should check?

Low conversion is a frequent issue and can be addressed by systematically evaluating the core components of your reaction.

A. Catalyst System: The Heart of the Reaction

The choice of palladium precursor and, more importantly, the phosphine ligand is paramount.[3] For electron-deficient heterocycles like 1,5-naphthyridines, bulky, electron-rich ligands are often necessary to promote the challenging oxidative addition step.[4]

  • Initial Troubleshooting Steps:

    • Confirm Catalyst and Ligand Integrity: Ensure your palladium source and ligand have not degraded. It's often best to use a pre-formed, air-stable precatalyst.[3][5]

    • Screen Ligands: If using a common ligand like XPhos or RuPhos without success, consider more specialized ligands known to be effective for heteroaryl couplings.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome low reactivity.[6]

B. Base Selection: A Critical Parameter

The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[7] However, with a base-sensitive substrate like 1,5-naphthyridine, the choice is critical.

  • Commonly Used Bases and Considerations:

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher reaction temperatures.[7][8]

C. Solvent and Temperature: Influencing Solubility and Rates

The reaction solvent must be able to dissolve the starting materials and the base.[9]

  • Recommended Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[5][10][11] Toluene is often a good starting point.[10]

  • Temperature Optimization: If room temperature reactions are failing, gradually increasing the temperature (e.g., to 80-110 °C) can often promote the reaction.[6][7] However, be mindful of potential side reactions at higher temperatures.

Below is a troubleshooting workflow for low conversion:

low_conversion_workflow start Low Conversion Observed catalyst Check Catalyst System (Precatalyst, Ligand) start->catalyst base Evaluate Base (Strength, Solubility) catalyst->base No Improvement success Improved Conversion catalyst->success Optimization Successful conditions Assess Reaction Conditions (Solvent, Temperature) base->conditions No Improvement base->success Optimization Successful conditions->success Optimization Successful

Caption: Troubleshooting workflow for low conversion.

Q3: I'm observing significant formation of a dehalogenated 1,5-naphthyridine byproduct. What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[12] It can arise from several pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace water.

  • Potential Causes and Solutions:

    • Incomplete Formation of the Active Catalyst: Using a pre-formed catalyst can lead to cleaner reactions with fewer side products.[13]

    • Excessively High Temperatures: Running the reaction at the lowest effective temperature can minimize this side reaction.[13]

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands may be necessary.

    • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q4: My reaction is messy, with multiple unidentified byproducts. What are some general strategies for a cleaner reaction?

A "messy" reaction often points to issues with the reaction setup or the stability of the starting materials under the reaction conditions.

  • Strategies for a Cleaner Reaction:

    • Use a Precatalyst: Pre-formed palladium precatalysts are often more reliable and generate the active catalytic species more cleanly than using a simple palladium salt like Pd(OAc)₂.[3][5]

    • Degas Your Solvent: Thoroughly degassing the solvent to remove oxygen is crucial, as oxygen can lead to catalyst deactivation and side reactions.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction.

    • Protect Other Functional Groups: If your 1,5-naphthyridine or amine contains other potentially reactive functional groups (e.g., phenols, other amines), consider protecting them.[5]

The following table summarizes recommended starting conditions for a Buchwald-Hartwig amination of a chloro-1,5-naphthyridine:

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or RuPhos Pd G3Air-stable precatalysts that are effective for challenging heteroaryl chlorides.[3]
Ligand XPhos or RuPhosBulky, electron-rich ligands that facilitate oxidative addition.[4]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases suitable for a wide range of amines.[7]
Solvent Toluene or 1,4-DioxaneCommon, effective solvents for this transformation.[10][11]
Temperature 80-110 °COften required for activating less reactive heteroaryl chlorides.[7]
Q5: Are there alternatives to phosphine ligands for the amination of 1,5-naphthyridines?

Yes, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines.[14] They are strong σ-donors and can form very stable complexes with palladium, which can be beneficial for challenging substrates.[14]

  • Advantages of NHC Ligands:

    • High Stability: The strong Pd-NHC bond can lead to more robust catalysts.

    • High Activity: NHC-ligated palladium complexes have shown high activity in the amination of aryl chlorides.[8]

If you continue to face issues with phosphine-based systems, exploring a commercially available Pd-NHC precatalyst is a logical next step.

III. Experimental Protocols

General Procedure for Screening Buchwald-Hartwig Amination Conditions

This protocol is intended as a starting point for optimization.

  • Reaction Setup: To an oven-dried vial, add the halo-1,5-naphthyridine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the halo-1,5-naphthyridine).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The following diagram illustrates the key steps in the experimental workflow:

experimental_workflow setup Reaction Setup (Inert Atmosphere) addition Reagent Addition (Amine, Base, Solvent) setup->addition reaction Reaction (Heating & Monitoring) addition->reaction workup Workup & Extraction reaction->workup purification Purification workup->purification product Final Product purification->product

Caption: General experimental workflow.

IV. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • Geraci, A., & Baudoin, O. (2024, October 18). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved January 5, 2026, from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved January 5, 2026, from --INVALID-LINK--

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 5, 2026, from --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. --INVALID-LINK--

  • Chemical Reviews. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2022, March 24). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 5, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved January 5, 2026, from --INVALID-LINK--

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 5, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved January 5, 2026, from --INVALID-LINK--

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 5, 2026, from --INVALID-LINK--

  • eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved January 5, 2026, from --INVALID-LINK--

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 5, 2026, from --INVALID-LINK--

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Heterocyclic Fused[10][12]naphthyridines by Intramolecular HDA Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

  • PubMed Central. (n.d.). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or --INVALID-LINK--2 in aqueous solution. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Functionalization of 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1,5-naphthyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges related to catalyst poisoning during synthetic transformations of this important heterocyclic motif. The inherent Lewis basicity of the nitrogen atoms in the 1,5-naphthyridine ring system presents a unique and significant challenge, often leading to catalyst inhibition and reaction failure. This resource provides in-depth, cause-and-effect troubleshooting, actionable protocols, and evidence-based strategies to ensure successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial queries and serves as a starting point for troubleshooting.

Q1: Why is my cross-coupling reaction with a 1,5-naphthyridine substrate failing or giving persistently low yields?

A1: The most probable cause is catalyst poisoning or inhibition by the substrate itself. The lone pair of electrons on one or both nitrogen atoms of the 1,5-naphthyridine ring can coordinate strongly to the metal center of your catalyst (e.g., Palladium).[1][2] This coordination can block sites needed for the catalytic cycle to proceed, effectively sequestering the active catalyst into a dormant or inactive state. This issue is particularly prevalent in reactions that rely on electron-rich, coordinatively unsaturated metal centers.[3]

Q2: What are the typical visual signs of catalyst deactivation in my reaction?

A2: A common visual indicator, particularly in palladium-catalyzed reactions, is the formation of a black precipitate, known as "palladium black".[4] This indicates that the soluble, active Pd(0) or Pd(II) species has decomposed and agglomerated into inactive elemental palladium. This can be caused by substrate poisoning, which destabilizes the catalyst complex, or by other factors such as the presence of oxygen, moisture, or impurities in the reagents or solvents.[5][6] However, a reaction can fail due to catalyst inhibition without any visible change.

Q3: Besides the substrate itself, what other common impurities can poison my catalyst?

A3: Catalyst poisons are substances that bind strongly to the active sites of the catalyst.[7][8] Even in trace amounts, they can cause significant drops in activity. Key culprits include:

  • Sulfur Compounds: Thiols, thioethers, or residual sulfur from upstream synthetic steps are notorious poisons for palladium catalysts.[9]

  • Excess Cyanide: In cyanation reactions, excess cyanide ions can form highly stable, inactive palladium-cyanide complexes like [(CN)4Pd]2-.[10][11][12]

  • Moisture and Oxygen: While not classic poisons, they can lead to catalyst decomposition and promote undesirable side reactions like boronic acid protodeboronation in Suzuki couplings.[3][13]

  • Other Coordinating Species: Unremoved reagents from previous steps, such as amines or other N-heterocycles, can compete with your substrate for catalyst coordination.

Part 2: The Mechanism of 1,5-Naphthyridine-Induced Catalyst Poisoning

Understanding the underlying mechanism is critical for designing a successful reaction. The functionalization of 1,5-naphthyridine, typically via palladium-catalyzed cross-coupling, follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15][16] However, the Lewis basic nitrogen atoms of the naphthyridine ring introduce a parasitic off-cycle equilibrium that sequesters the active catalyst.

The diagram below illustrates how the 1,5-naphthyridine substrate can intercept the active Pd(0) catalyst, forming a stable, coordinatively saturated complex that is unable to enter the catalytic cycle via oxidative addition.

Catalyst_Poisoning_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA + Ar-X Inactive_Complex [Pd(0)L_m(Naphth)] (Inactive Complex) Pd0->Inactive_Complex Coordination TM Transmetalation (Ar-Pd(II)-R) OA->TM + R-M RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regenerated Product Ar-R (Product) RE->Product Naphthyridine 1,5-Naphthyridine (Substrate/Poison) Naphthyridine->Inactive_Complex Inactive_Complex->Pd0 Dissociation (Slow)

Figure 1. Simplified catalytic cycle showing the off-cycle poisoning pathway where the 1,5-naphthyridine substrate coordinates to the active Pd(0) catalyst, forming an inactive complex.

Part 3: In-Depth Troubleshooting Guide

Use this decision tree to navigate to the specific problem you are encountering.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Symptom1 Symptom: Clean reaction but low/no conversion. No catalyst decomposition observed. Start->Symptom1 Symptom2 Symptom: Reaction starts but stalls after some conversion. Start->Symptom2 Symptom3 Symptom: Black precipitate (Pd Black) forms. Reaction is messy. Start->Symptom3 Cause1 Probable Cause: Strong substrate inhibition. The catalyst is sequestered in an inactive but stable state. Symptom1->Cause1 Cause2 Probable Cause: Gradual catalyst deactivation or consumption of a key reagent. Symptom2->Cause2 Cause3 Probable Cause: Catalyst decomposition due to O2, moisture, or high temperature. Substrate may accelerate instability. Symptom3->Cause3 Solution1 Solutions: 1. Switch to bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). 2. Use a higher catalyst loading. 3. Screen different pre-catalysts. Cause1->Solution1 Solution2 Solutions: 1. Add substrate slowly via syringe pump. 2. Ensure high purity of all reagents. 3. Re-evaluate base and solvent compatibility. Cause2->Solution2 Solution3 Solutions: 1. Improve degassing procedure (e.g., freeze-pump-thaw). 2. Use freshly distilled/anhydrous solvents. 3. Lower reaction temperature. Cause3->Solution3

Figure 2. A decision workflow for troubleshooting failed functionalization reactions of 1,5-naphthyridine scaffolds.
Guide 1: Addressing Strong Substrate Inhibition

  • Causality: Standard phosphine ligands like PPh₃ are relatively small and can be easily displaced by the coordinating nitrogen of the naphthyridine. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, or N-heterocyclic carbenes) are critical.[4] Their large steric footprint creates a "cone" around the palladium center, making it more difficult for the planar naphthyridine ring to coordinate. Furthermore, their strong electron-donating ability accelerates the rate of oxidative addition, helping the desired catalytic cycle outcompete the poisoning pathway.[3]

  • Actionable Solutions:

    • Ligand Modification: Switch from generic ligands to specialized, sterically demanding biarylphosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.

    • Catalyst System: Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are often more robust and activate more reliably than generating the active catalyst from sources like Pd₂(dba)₃ or Pd(OAc)₂ in the presence of an inhibiting substrate.

    • Temperature Screening: While higher temperatures can sometimes overcome inhibition, they can also promote catalyst decomposition. A careful temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.

Guide 2: Overcoming Reaction Stalling
  • Causality: If the reaction begins but does not proceed to completion, it suggests that the catalyst is initially active but is gradually deactivated over the course of the reaction. This can happen if the concentration of the inhibiting naphthyridine product is higher than the starting material, or if a slow-acting poison is present as an impurity.

  • Actionable Solutions:

    • Slow Addition: Instead of adding all the 1,5-naphthyridine starting material at the beginning, dissolve it in your reaction solvent and add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, allowing the catalyst to function more effectively.

    • Reagent Purity Check: Ensure the purity of all reagents. Run a small-scale control reaction with highly purified starting materials to determine if an impurity is the cause.

    • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes be a pragmatic solution to overcome gradual deactivation and push the reaction to completion.

Part 4: Proactive Strategies and Experimental Protocols

Success in this chemistry often relies on preventing poisoning from the outset. Below is a summary of recommended catalyst systems and a robust experimental protocol.

Recommended Catalyst & Ligand Combinations
Catalyst System ComponentRecommendation for 1,5-Naphthyridine SubstratesRationale
Palladium Source G3/G4 Palladacycle Pre-catalysts (e.g., XPhos-Pd-G3)Highly active and stable; promotes rapid generation of the active Pd(0) species, minimizing exposure to potential poisons during a slow activation phase.
Ligand Bulky Biarylphosphines (XPhos, SPhos, RuPhos)Steric hindrance protects the metal center from coordination by the naphthyridine nitrogen. Strong electron donation promotes the desired catalytic steps.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical. A screen of inorganic bases is recommended. K₃PO₄ is often effective but can be hygroscopic.[17]
Solvent Dioxane, Toluene, or THF (often with water)Must be anhydrous and thoroughly degassed. The choice can influence catalyst stability and reaction rates.
Protocol: Robust Suzuki-Miyaura Coupling of a 1,5-Naphthyridine Halide

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 1,5-naphthyridine halide (1.0 eq), the boronic acid or ester partner (1.5 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.

  • Catalyst/Ligand Addition: In a separate vial and under a positive flow of inert gas, weigh the palladium pre-catalyst (e.g., XPhos-Pd-G3, 3 mol%) and add it to the Schlenk flask. Note: Adding the catalyst last, to the solid mixture, can prevent premature reactions or deactivation in solution.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 5:1, 0.1 M concentration relative to the limiting reagent) via syringe. A proper degassing technique like three freeze-pump-thaw cycles is highly recommended over simple sparging.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

Technical Support Center: Large-Scale Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-4-ol. This heterocyclic scaffold is a crucial intermediate in medicinal chemistry, valued for its role in the development of various therapeutic agents. While its synthesis is well-established in literature, transitioning to a large-scale or kilogram-scale production environment introduces significant challenges that can impact yield, purity, and process safety.

This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios encountered by researchers and process chemists. It is designed to provide not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively in your own laboratory or plant setting.

Overview of the Dominant Synthetic Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing the 1,5-naphthyridin-4-one core is the Gould-Jacobs reaction.[1][2][3] This two-stage process begins with a condensation reaction followed by a high-temperature thermal cyclization. Understanding this workflow is critical for troubleshooting.

Gould_Jacobs_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Purification A 3-Aminopyridine C Vinylogous Amide Intermediate A->C Heat (e.g., 100-150°C) -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (e.g., 100-150°C) -EtOH E Crude this compound C->E High Heat (e.g., 250°C) D High-Boiling Solvent (e.g., Dowtherm A) D->E F Final Product (>98% Purity) E->F Recrystallization or Trituration

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The Gould-Jacobs reaction is the predominant method for large-scale synthesis.[1][2] It involves reacting 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an intermediate, which is then cyclized at high temperature.[3] This route is favored for its use of readily available starting materials and its generally reliable outcomes, despite the challenging thermal cyclization step.

Q2: Why is the thermal cyclization step so challenging on a large scale?

The primary challenge is the extremely high temperature required, often around 250 °C.[4] On a large scale, this presents several problems:

  • Heat Transfer: Achieving and maintaining a uniform temperature throughout a large reactor volume is difficult. Poor heat transfer can lead to localized overheating (charring) or under-heating (incomplete reaction).

  • Specialized Equipment: Standard glass reactors are often unsuitable. High-temperature synthesis requires specialized equipment, such as stainless steel or Hastelloy reactors, and the use of thermal fluid heating systems (e.g., hot oil circulators).

  • Safety: Operating at such high temperatures increases safety risks, including high pressure build-up and the potential for thermal runaway if not properly controlled. The use of high-boiling solvents like Dowtherm A or diphenyl ether also requires careful handling and containment.[4][5]

  • Energy Costs: Maintaining a multi-hundred liter reactor at 250 °C for several hours is energy-intensive and significantly adds to the cost of the final product.

Q3: Are there viable alternatives to high-temperature thermal cyclization?

Yes, though they come with their own scalability considerations. Microwave-assisted synthesis has been shown to be effective, often reducing reaction times from hours to minutes.[1][5] However, scaling microwave reactors beyond the kilogram level can be a significant engineering and cost challenge. Another approach involves using strong acids like polyphosphoric acid (PPA) or Eaton's reagent, but these can be difficult to handle and quench on a large scale. For the synthesis of this compound, thermal cyclization remains the most documented industrial method.

Q4: What is the typical purity profile of the crude product after cyclization?

The crude product is typically a solid that precipitates from the reaction mixture upon cooling. The main impurity is often unreacted vinylogous amide intermediate from the first step. You may also see small amounts of side-products from alternative cyclization pathways (if using substituted pyridines) or thermal degradation products (dark, tarry materials) if the temperature was not well-controlled. The product's inherent low solubility is actually beneficial in this stage, as it often crashes out of the hot solvent, leaving many impurities behind.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield or Incomplete Reaction in the Thermal Cyclization Step

Q: My thermal cyclization is stalling, and HPLC/TLC analysis shows a significant amount of the starting intermediate even after prolonged heating. What's going wrong?

This is one of the most common large-scale challenges. The cause is almost always related to temperature control.

Causality Analysis: The intramolecular 6-electron cyclization has a high activation energy, meaning it requires a specific, high temperature to proceed efficiently.[1][3] On a large scale, the temperature reading from a single probe may not reflect the true internal temperature of the entire reaction slurry, especially if stirring is inefficient.

Troubleshooting Workflow:

Troubleshooting_Cyclization start Low Cyclization Yield check_temp Is the internal reactor temperature confirmed at ≥250°C? start->check_temp check_stirring Is stirring efficient? (No static solids at bottom) check_temp->check_stirring Yes sol_temp ACTION: Increase setpoint. Use calibrated multi-point probe. check_temp->sol_temp No check_time Has reaction been held at temperature for ≥2 hours? check_stirring->check_time Yes sol_stirring ACTION: Increase RPM. Check impeller design for solids handling. check_stirring->sol_stirring No sol_time ACTION: Continue heating and monitor by in-process control (IPC). check_time->sol_time No end_issue Problem Persists: Consider catalyst poisoning or impure intermediate. check_time->end_issue Yes sol_temp->check_stirring sol_stirring->check_time sol_time->end_issue

Caption: Decision tree for troubleshooting low cyclization yield.

Solutions:

  • Verify Temperature: Ensure your temperature probe is calibrated and positioned correctly within the reactor. For large vessels, use multiple probes if possible to check for cold spots.

  • Improve Agitation: Increase the stirring speed to ensure the solid intermediate is well-suspended in the high-boiling solvent. This dramatically improves heat transfer.

  • Increase Hold Time: Large-scale reactions have greater thermal inertia. It may be necessary to increase the hold time at the target temperature to 3-5 hours. Use HPLC to monitor the reaction progress.

Issue 2: The Final Product is Highly Insoluble and Difficult to Purify

Q: My crude this compound is like a brick. It's barely soluble in common solvents, making recrystallization impossible. How can I purify it?

This is an expected physical property. The planarity of the naphthyridine core and the presence of the lactam functionality lead to strong intermolecular hydrogen bonding and π-stacking, resulting in high lattice energy and poor solubility. A multi-kilogram scale synthesis of a similar naphthyridinone derivative reported this as the major challenge.[6]

Solutions:

  • High-Temperature Recrystallization: The product's solubility increases significantly in polar aprotic solvents at high temperatures. Recrystallization from hot DMF, DMAc, or NMP is often the most effective method.

    • Protocol: Suspend the crude solid in a minimal amount of DMF (e.g., 5-10 mL per gram). Heat with vigorous stirring until a clear solution is obtained (e.g., 120-150 °C). Allow it to cool slowly to room temperature, then cool further in an ice bath. The product will crystallize out. Collect by filtration and wash with a less polar solvent like acetone or ethyl acetate to remove residual high-boiling solvent.

  • Trituration: If a full recrystallization is not feasible, hot trituration can be very effective. This involves slurrying the crude product in a solvent that dissolves impurities but not the product itself (e.g., boiling acetone, ethanol, or ethyl acetate).

  • Acid-Base Purification: For stubborn impurities, you can dissolve the product in an aqueous acid (forming the soluble hydrochloride salt), filter to remove any insoluble non-basic impurities, and then re-precipitate the pure product by carefully neutralizing with a base (e.g., NaOH or NaHCO₃).

SolventBoiling Point (°C)Suitability for RecrystallizationComments
Water100PoorVirtually insoluble.
Ethanol78PoorVery low solubility, suitable for washing/trituration only.
Acetone56PoorSuitable for washing/trituration only.
Dichloromethane (DCM)40PoorInsoluble.
DMF 153 Excellent Good solvent at high temperatures, allows for slow crystal growth.
DMAc 165 Excellent Similar to DMF, sometimes offers better solubility profile.
DMSO 189 GoodVery effective at dissolving, but can be difficult to remove completely.

Issue 3: Charring or Darkening of the Reaction Mixture During Cyclization

Q: During the thermal cyclization, my reaction mixture turned black and I got a low yield of a very dark product. What happened?

This indicates thermal decomposition. It is typically caused by exceeding the required reaction temperature or by the presence of oxygen.

Causality Analysis: While a high temperature is needed to overcome the activation barrier for cyclization, there is a temperature window beyond which the starting materials and product begin to decompose. The aromatic rings and amide functionality can undergo complex degradation pathways at extreme temperatures, especially in the presence of atmospheric oxygen which can promote oxidative decomposition.

Solutions:

  • Strict Temperature Control: Do not exceed 250-260 °C. Ensure your heating mantle or oil bath has a reliable controller and that the temperature probe is accurately reflecting the internal temperature.

  • Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidation of the organic materials. Ensure the reactor is properly purged before heating begins.

  • Solvent Purity: Use a high-purity, dry grade of the high-boiling solvent. Impurities in the solvent can sometimes lower the decomposition temperature of the reaction mixture.

Detailed Experimental Protocol (Illustrative 100g Scale)

Materials:

  • 3-Aminopyridine (9.4 g, 0.1 mol, 1.0 eq)

  • Diethyl Ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol, 1.0 eq)

  • Dowtherm A (200 mL)

Procedure:

Stage 1: Condensation

  • To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 3-aminopyridine and DEEM.

  • Heat the mixture to 110-120 °C with stirring. Ethanol will begin to distill off.

  • Maintain the temperature for 2 hours, or until TLC/HPLC analysis shows complete consumption of 3-aminopyridine.

  • Cool the mixture to ~80 °C. The product is the crude vinylogous amide intermediate.

Stage 2: Thermal Cyclization 5. SAFETY WARNING: This step involves extremely high temperatures. Perform in a chemical fume hood behind a blast shield. Ensure all glassware is free of cracks. Dowtherm A is a hazardous substance; consult the SDS before use. 6. Carefully add 200 mL of Dowtherm A to the flask containing the crude intermediate. 7. Equip the flask with a short-path distillation head to remove any remaining ethanol. 8. Under a slow stream of nitrogen, heat the mixture to 250 °C using a suitable heating mantle. 9. Maintain the internal temperature at 250 °C for 3 hours. The product will begin to precipitate as a pale solid. 10. After 3 hours, turn off the heat and allow the mixture to cool slowly to room temperature overnight with gentle stirring.

Stage 3: Isolation and Purification 11. The product will have precipitated as a thick slurry. Collect the solid by filtration using a Büchner funnel. 12. Wash the filter cake thoroughly with acetone (3 x 100 mL) to remove the residual Dowtherm A. 13. Dry the crude product in a vacuum oven at 80 °C. (Expected crude yield: 10-12 g). 14. Recrystallization: Transfer the crude solid to a 1 L flask. Add DMF (~100-150 mL) and heat to ~140 °C with stirring until all solid dissolves. 15. Allow the solution to cool slowly to room temperature. Place the flask in an ice bath for 1 hour to maximize crystallization. 16. Collect the purified crystals by filtration, wash with cold acetone (2 x 30 mL), and dry under vacuum to yield pure this compound as a white or off-white solid.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,5-Naphthyridin-4-ol and 1,8-Naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance, serving as the core of numerous therapeutic agents. Among these, the naphthyridine isomers have garnered significant attention due to their versatile biological activities. This guide provides a detailed comparative analysis of two prominent naphthyridine scaffolds: 1,5-Naphthyridin-4-ol and the extensively studied 1,8-naphthyridine derivatives. We will delve into their synthesis, mechanisms of action, and diverse biological applications, supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutics.

The Naphthyridine Core: A Privileged Scaffold

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system. Six distinct isomers exist, with the arrangement of the nitrogen atoms dictating the scaffold's electronic properties and, consequently, its biological activity.[1][2] Both 1,5- and 1,8-naphthyridine cores have proven to be "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.

1,8-Naphthyridine Derivatives: A Legacy of Broad-Spectrum Activity

The 1,8-naphthyridine scaffold is arguably the most explored of the naphthyridine isomers, with a rich history rooted in the discovery of nalidixic acid, the first quinolone antibiotic.[1][3] This foundational discovery paved the way for the development of a vast library of 1,8-naphthyridine derivatives exhibiting a remarkable breadth of biological activities.[4][5]

Anticancer Activity

A significant body of research has established 1,8-naphthyridine derivatives as potent anticancer agents.[6][7][8] Their mechanisms of action are often multifaceted, targeting key enzymes and pathways involved in cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors.[9][10] By stabilizing the enzyme-DNA covalent complex, they induce double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells. Voreloxin is a notable example of a 1,8-naphthyridine derivative that has been investigated clinically for its topoisomerase II inhibitory activity.[9][11]

  • Kinase Inhibition: Many derivatives have been designed as inhibitors of various protein kinases that are crucial for tumor growth and progression.[4][8] These include Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Casein Kinase 2 (CK2), making them attractive candidates for targeted cancer therapies.[8][9]

Table 1: Selected 1,8-Naphthyridine Derivatives with Anticancer Activity

Compound IDCancer Cell Line(s)Mechanism of ActionIC50Reference
Compound 47 MIAPaCa, K-562Cytotoxicity0.41 µM, 0.77 µM[12]
Compound 36 PA-1Cytotoxicity1.19 µM[12]
Compound 29 PA-1, SW620Cytotoxicity0.41 µM, 1.4 µM[12]
Compound 12 HBL-100 (breast)Cytotoxicity1.37 µM[7]
Compound 10c MCF7 (breast)Cytotoxicity1.47 µM[11]
Compound 8d MCF7 (breast)Cytotoxicity1.62 µM[11]
Antimicrobial Activity

The legacy of nalidixic acid continues with the development of numerous 1,8-naphthyridine-based antimicrobial agents.[3][13][14]

  • DNA Gyrase Inhibition: The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15][16][17] This enzyme is essential for DNA replication, recombination, and repair in bacteria. By targeting this enzyme, these compounds effectively halt bacterial proliferation. Several fluoroquinolone antibiotics, such as enoxacin and tosufloxacin, feature the 1,8-naphthyridine core.[5][18]

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

Compound IDBacterial Strain(s)Mechanism of ActionMIC (µg/mL)Reference
Nalidixic Acid Gram-negative bacteriaDNA gyrase inhibitionVaries[3]
Compound 18 Multidrug-resistant E. coliAntibacterial0.25[5]
Compound 14 S. aureus, E. coliDNA gyrase inhibition1.95[16][17]
Other Biological Activities

The versatility of the 1,8-naphthyridine scaffold extends beyond anticancer and antimicrobial effects. Derivatives have demonstrated a wide range of other pharmacological properties, including:

  • Anti-inflammatory and Analgesic Activity [4][7]

  • Antiviral Activity [4][9]

  • Neurological Applications (e.g., in Alzheimer's disease)[4]

  • EGFR Inhibition [4][8]

This compound and its Derivatives: Emerging Therapeutic Potential

While not as extensively studied as the 1,8-isomer, the 1,5-naphthyridine scaffold, particularly this compound and its derivatives, has emerged as a promising area of research with distinct biological activities.[2][19]

Anticancer Activity

Recent studies have highlighted the potential of 1,5-naphthyridine derivatives as a new class of anticancer agents, often with a different mechanistic profile compared to their 1,8-isomers.

  • Topoisomerase I Inhibition: Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit topoisomerase I, an enzyme critical for relaxing DNA supercoiling during replication and transcription.[20] This mechanism is distinct from the topoisomerase II inhibition often seen with 1,8-naphthyridine derivatives.

  • Kinase Inhibition: 1,5-Naphthyridine derivatives have been identified as potent inhibitors of several kinase families.

    • TGF-β Type I Receptor (ALK5) Inhibitors: A notable discovery is the identification of 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[21][22] Dysregulation of the TGF-β signaling pathway is implicated in cancer and fibrosis, making these compounds highly valuable as therapeutic leads.

    • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of the FGFR family, which plays a crucial role in cell proliferation and survival in various cancers.[23]

Table 3: Selected 1,5-Naphthyridine Derivatives with Anticancer and Kinase Inhibitory Activity

Compound IDTarget/Cell LineMechanism of ActionIC50Reference
Compound 15 ALK5 autophosphorylationTGF-β Type I Receptor Inhibition6 nM[21][22]
Compound 19 ALK5 autophosphorylationTGF-β Type I Receptor Inhibition4 nM[21][22]
Compound 127a A549 (Lung Carcinoma)Cytotoxicity (Topoisomerase I inhibition)1.03 µM[24]
Compound 127a SKOV3 (Ovarian Cancer)Cytotoxicity (Topoisomerase I inhibition)1.75 µM[24]
Other Biological Activities

The biological activities of 1,5-naphthyridine derivatives are continually being explored. Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have demonstrated immunomodulatory, anti-inflammatory, antibacterial, and antifungal properties.[1][25]

Synthesis Strategies: A Comparative Overview

The synthesis of both 1,5- and 1,8-naphthyridine scaffolds often relies on classical heterocyclic chemistry reactions.

Synthesis of 1,8-Naphthyridines

The Friedländer annulation is a cornerstone for the synthesis of 1,8-naphthyridines.[26][27] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group. Various catalysts and reaction conditions have been developed to improve yields and substrate scope.[26][28]

G 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Condensation Condensation 2-Amino-3-formylpyridine->Condensation Active Methylene Compound Cyclization Cyclization Condensation->Cyclization Catalyst 1,8-Naphthyridine\nDerivative 1,8-Naphthyridine Derivative Cyclization->1,8-Naphthyridine\nDerivative

Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.

Synthesis of 1,5-Naphthyridines

The Gould-Jacobs reaction is a widely used method for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine core, a key intermediate for many biologically active 1,5-naphthyridine derivatives.[24] This reaction involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[24] Other methods like the Skraup reaction have also been employed.[2]

G 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation DEEM Intermediate Intermediate Condensation->Intermediate Thermal Cyclization Thermal Cyclization Intermediate->Thermal Cyclization High Temperature 4-Oxo-1,4-dihydro-1,5-\nnaphthyridine Derivative 4-Oxo-1,4-dihydro-1,5- naphthyridine Derivative Thermal Cyclization->4-Oxo-1,4-dihydro-1,5-\nnaphthyridine Derivative

Caption: Simplified workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

General Procedure for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Both this compound and 1,8-naphthyridine derivatives represent highly valuable scaffolds in medicinal chemistry, each with a distinct and expanding profile of biological activities. The 1,8-naphthyridine core boasts a long and successful history, particularly in the development of antimicrobial and anticancer agents, often targeting DNA topoisomerases. In contrast, the 1,5-naphthyridine scaffold is an emerging area of interest, with its derivatives showing promise as potent and selective kinase inhibitors, particularly for targets like ALK5 and FGFR, and as topoisomerase I inhibitors.

For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic target and desired mechanism of action. The wealth of structure-activity relationship data for 1,8-naphthyridine derivatives provides a solid foundation for further optimization. Simultaneously, the novel mechanisms of action exhibited by 1,5-naphthyridine derivatives offer exciting opportunities for developing first-in-class therapeutics. Future research should focus on expanding the chemical diversity of both scaffolds, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro activities into clinical success.

References

A Comparative Guide to 1,5-Naphthyridine and Quinoline Cores in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available options, the quinoline and 1,5-naphthyridine ring systems stand out as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds. While structurally similar, the strategic replacement of a carbon atom in the quinoline core with a nitrogen atom to form 1,5-naphthyridine introduces subtle yet significant changes in physicochemical and biological properties. This guide provides an in-depth, comparative analysis of these two important cores to inform rational drug design.

Fundamental Structural and Physicochemical Comparison

At first glance, the quinoline and 1,5-naphthyridine cores are isosteric, both consisting of a fused bicyclic aromatic system. However, the introduction of a second nitrogen atom at the 5-position in the naphthyridine ring fundamentally alters the electron distribution, basicity, and hydrogen bonding potential of the molecule.

  • Quinoline is a fusion of a benzene ring and a pyridine ring.

  • 1,5-Naphthyridine can be considered an analog where the benzene ring of quinoline is replaced by a second pyridine ring.[1]

These structural differences manifest in their core physicochemical properties, which are crucial for drug absorption, distribution, metabolism, and excretion (ADMET).

PropertyQuinoline1,5-NaphthyridineRationale for Difference & Impact on Drug Design
Molecular Formula C₉H₇NC₈H₆N₂The additional nitrogen atom in 1,5-naphthyridine increases the nitrogen-to-carbon ratio, which can enhance aqueous solubility and introduce an additional point for hydrogen bonding.
Molecular Weight 129.16 g/mol 130.15 g/mol [2]The similar molecular weights make them excellent candidates for bioisosteric replacement studies without significantly altering molecular size.
pKa (Basicity) ~4.90[3][4]~2.9[5]The second nitrogen atom in 1,5-naphthyridine is electron-withdrawing, significantly reducing the basicity of the ring system compared to quinoline.[5] This lower basicity can be advantageous in reducing off-target interactions with acidic cellular components and may alter lysosomal trapping, impacting drug distribution.
Dipole Moment ~2.1 DHigher than quinolineThe more polarized nature of the 1,5-naphthyridine core can lead to stronger dipole-dipole interactions with protein targets, potentially enhancing binding affinity.
LogP (Lipophilicity) ~2.03Lower than quinolineThe increased polarity due to the second nitrogen atom generally leads to lower lipophilicity (LogP). This can improve aqueous solubility but may reduce membrane permeability. This is a key parameter to optimize for oral bioavailability.

Synthetic Accessibility: A Practical Consideration

The feasibility and cost-effectiveness of synthesis are paramount in drug development. Both quinoline and 1,5-naphthyridine cores are accessible through well-established synthetic routes.

Quinoline Synthesis: The Skraup synthesis is a classic and robust method for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7][8][9] This reaction, while powerful, is known for being highly exothermic.[8]

1,5-Naphthyridine Synthesis: The synthesis of the 1,5-naphthyridine core often employs methods like the Friedländer or Skraup reactions, starting from 3-aminopyridine derivatives.[1][10][11] The Gould-Jacobs reaction is another key method, particularly for producing 4-hydroxy-1,5-naphthyridines.[12][13]

Workflow: Strategic Choice Between Quinoline and 1,5-Naphthyridine Synthesis

The decision to pursue a quinoline or 1,5-naphthyridine core often depends on the desired biological target interactions and the availability of starting materials.

G cluster_start Initial Design Phase cluster_analysis Scaffold Evaluation cluster_synthesis Synthetic Route Selection cluster_optimization Lead Optimization start Define Target & Pharmacophore Hypothesis h_bond Hydrogen Bond Acceptor Needed at Position 5? start->h_bond basicity Lower Basicity Required for Selectivity/ADME? h_bond->basicity No naphthyridine Select 1,5-Naphthyridine Core (e.g., Friedländer Synthesis from 3-Aminopyridine) h_bond->naphthyridine Yes quinoline Select Quinoline Core (e.g., Skraup Synthesis from Aniline) basicity->quinoline No basicity->naphthyridine Yes optimize Synthesize & Test Analogs quinoline->optimize naphthyridine->optimize

Caption: Decision workflow for selecting between quinoline and 1,5-naphthyridine scaffolds.

Pharmacological Profile and Bioisosteric Replacement

The true value of comparing these scaffolds lies in their application in drug discovery, where 1,5-naphthyridine is often used as a bioisostere of quinoline to fine-tune pharmacological properties.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a hinged binding motif to the ATP binding site. The quinoline core is a common feature in many approved kinase inhibitors like bosutinib and cabozantinib.[14][15] The nitrogen at position 1 often acts as a hydrogen bond acceptor. Replacing the quinoline core with 1,5-naphthyridine introduces a second hydrogen bond acceptor at position 5, which can be exploited to:

  • Enhance Potency and Selectivity: The additional hydrogen bond can create a more specific and tighter interaction with the target kinase, potentially improving potency and selectivity over other kinases.

  • Modulate Physicochemical Properties: As discussed, this replacement can increase solubility and modulate lipophilicity.

  • Alter Metabolic Profile: The change in electron distribution can alter the molecule's susceptibility to metabolic enzymes like Cytochrome P450s, potentially improving metabolic stability or avoiding the formation of toxic metabolites.

Antimicrobial and Antimalarial Agents

The 4-aminoquinoline scaffold is the backbone of famous antimalarial drugs like chloroquine.[16] The 1,5-naphthyridine core has also been explored for developing new antimicrobial and antimalarial agents, leveraging its unique electronic properties and potential to overcome resistance mechanisms.[17][18][19]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

A favorable ADMET profile is essential for a successful drug. The choice between a quinoline and a 1,5-naphthyridine core can have significant downstream consequences.

  • Metabolism: Quinoline-based compounds can sometimes undergo metabolic oxidation leading to reactive intermediates. The altered electronic landscape of the 1,5-naphthyridine ring may offer a different metabolic fate, potentially reducing the risk of bioactivation. In-silico ADMET studies are often employed to predict these properties for novel derivatives.[20][21][22]

  • Toxicity: While both are generally well-tolerated scaffolds, specific substitution patterns on the quinoline ring have been associated with toxicities. A comparative toxicological assessment of analogous pairs is crucial. Computational ADMET profiling can provide early warnings for potential liabilities.[23][24]

  • Solubility and Permeability: The inherent polarity of the 1,5-naphthyridine core can be a double-edged sword. While it may improve aqueous solubility, which is often a challenge, it might also decrease passive permeability across cell membranes. A careful balance must be struck, often by modifying peripheral substituents.

Experimental Protocols

To provide a practical context, here are generalized, step-by-step protocols for the synthesis of key intermediates for both scaffolds.

Protocol 1: Skraup Synthesis of Quinoline

This protocol describes a classic method for constructing the quinoline core.[8][25]

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid) in a round-bottom flask equipped with a reflux condenser. Ferrous sulfate is often added to moderate the reaction.[6]

  • Heating: Gently heat the mixture. The reaction is exothermic and requires careful temperature control, typically maintaining a temperature of 140-150°C for several hours.[8]

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide) until strongly alkaline.

  • Isolation: The crude quinoline is isolated by steam distillation.

  • Purification: The quinoline layer is separated from the distillate and can be further purified by fractional distillation.

Protocol 2: Friedländer-type Synthesis of a Substituted 1,5-Naphthyridine

This protocol is a common approach for building the 1,5-naphthyridine ring system.[26][27]

  • Reaction Setup: Combine a 3-aminopyridine derivative (e.g., 3-amino-2-chloropyridine) with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide) or acid, depending on the specific substrates.

  • Heating: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon cooling, the product often precipitates from the solution. It can be collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography.

Diagram: Synthetic Pathways to Core Scaffolds

G cluster_quinoline Quinoline Synthesis (Skraup) cluster_naphthyridine 1,5-Naphthyridine Synthesis (Friedländer) aniline Aniline quinoline_prod Quinoline Core aniline->quinoline_prod Oxidation (Nitrobenzene) glycerol Glycerol + H₂SO₄ glycerol->quinoline_prod aminopyridine 3-Aminopyridine Derivative naphthyridine_prod 1,5-Naphthyridine Core aminopyridine->naphthyridine_prod Base or Acid Catalyst carbonyl α-Methylene Carbonyl carbonyl->naphthyridine_prod

References

A Comparative Guide to 1,5-Naphthyridin-4-ol Derivatives as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, topoisomerases remain a critical target due to their essential role in managing DNA topology during cellular processes.[1] Inhibition of these enzymes leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.[1] While established inhibitors like camptothecin and etoposide have seen clinical success, the search for novel scaffolds with improved efficacy and reduced toxicity is perpetual. This guide provides an in-depth validation and comparative analysis of a promising class of compounds: 1,5-naphthyridin-4-ol derivatives, as potent topoisomerase inhibitors.

The Rise of 1,5-Naphthyridines: A New Frontier in Topoisomerase Inhibition

The 1,5-naphthyridine core is a heterocyclic scaffold that has garnered significant attention for its diverse biological activities, including anticancer properties.[2][3][4] Phenyl- and indeno-1,5-naphthyridine derivatives, in particular, have demonstrated notable inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against various cancer cell lines, such as human colon cancer (COLO 205).[2][4] The mechanism of action for many of these derivatives mirrors that of camptothecin, acting as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA intermediate, which ultimately leads to lethal double-strand breaks.

Mechanism of Action: Stabilizing the Cleavable Complex

Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. This process involves a nucleophilic attack by a tyrosine residue in the enzyme's active site on the DNA phosphodiester backbone, forming a covalent intermediate known as the "cleavable complex." this compound derivatives, much like camptothecin, are thought to intercalate into the DNA at the site of cleavage and stabilize this complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering a cascade of events that culminates in apoptotic cell death.

cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound Derivatives Supercoiled_DNA Supercoiled DNA Top1_Binding Topoisomerase I Binding Supercoiled_DNA->Top1_Binding Cleavable_Complex Covalent Top1-DNA Cleavable Complex Top1_Binding->Cleavable_Complex DNA_Relaxation DNA Relaxation Re-ligation Re-ligation Cleavable_Complex->Re-ligation Stabilized_Complex Stabilized Ternary Complex (Inhibitor-Top1-DNA) Cleavable_Complex->Stabilized_Complex Inhibition of Re-ligation Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Inhibitor This compound Derivative Inhibitor->Stabilized_Complex DSB Replication Fork Collision -> Double-Strand Break Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase I Inhibition.

Experimental Validation: A Step-by-Step Approach

The validation of this compound derivatives as topoisomerase inhibitors involves a multi-faceted approach, combining enzymatic assays to confirm direct enzyme inhibition with cell-based assays to assess their cytotoxic effects.

Topoisomerase I DNA Relaxation Assay

This assay directly measures the enzymatic activity of topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.[5]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/mL.

    • Varying concentrations of the this compound derivative (or vehicle control, e.g., DMSO).

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture. The amount of enzyme should be pre-determined to achieve complete relaxation of the substrate in the absence of an inhibitor.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the IC50 value of the inhibitor.

Start Start Reaction_Setup Set up reaction mix: Buffer, Supercoiled DNA, Inhibitor, Water Start->Reaction_Setup Enzyme_Addition Add Topoisomerase I Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Stop_Reaction Terminate reaction Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA bands Electrophoresis->Visualization Analysis Quantify and determine IC50 Visualization->Analysis End End Analysis->End

DNA Relaxation Assay Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Comparative Performance Analysis

The efficacy of novel this compound derivatives is best understood through direct comparison with established topoisomerase inhibitors.

Topoisomerase I Inhibition
In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of representative 1,5-naphthyridine derivatives and standard topoisomerase inhibitors against various human cancer cell lines.

Compound Cell Line IC50 (µM) Reference
1,5-Naphthyridine Derivative 1HeLa (Cervical Cancer)0.7[2][3]
1,5-Naphthyridine Derivative 1HL-60 (Leukemia)0.1[2][3]
1,5-Naphthyridine Derivative 1PC-3 (Prostate Cancer)5.1[2][3]
1,5-Naphthyridine Derivative 2HeLa (Cervical Cancer)2.3[2]
1,5-Naphthyridine Derivative 3HeLa (Cervical Cancer)2.6[2]
Standard Inhibitor Cell Line IC50 (nM) Reference
CamptothecinHT-29 (Colon Carcinoma)10[8]
SN-38 (active metabolite of Irinotecan)HT-29 (Colon Carcinoma)8.8[8]
Etoposide (Topoisomerase II Inhibitor)H460 (Lung Cancer)8.8 (nM)

Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of 1,5-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core. For instance, the presence of a C-1 NH and a C-4 carbonyl group on the naphthyridine ring, along with a C-2 naphthyl ring, have been identified as important for cytotoxicity.[3] These insights are crucial for the rational design of more potent and selective derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of topoisomerase I inhibitors with potent antiproliferative activity against a range of cancer cell lines. Their mechanism of action, which involves the stabilization of the topoisomerase I-DNA cleavable complex, is well-established for this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the validation and comparative analysis of these and other novel topoisomerase inhibitors.

Future research should focus on obtaining direct comparative enzymatic IC50 data for these derivatives against camptothecin to better quantify their potency at the molecular level. Further exploration of the structure-activity relationships will also be instrumental in optimizing the therapeutic potential of this exciting class of anticancer agents.

References

A Comparative Analysis of the Photophysical Properties of 1,5- and 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and electron-deficient nature make them excellent scaffolds for developing novel fluorophores, organic light-emitting diodes (OLEDs), and luminescent sensors.[2][3] The isomeric arrangement of the nitrogen atoms within the naphthyridine core profoundly influences their electronic structure and, consequently, their photophysical properties. This guide provides an in-depth comparison of the photophysical characteristics of 1,5- and 1,6-naphthyridine derivatives, supported by experimental data and detailed protocols for their characterization.

The position of the nitrogen atoms in the naphthyridine ring dictates the molecule's dipole moment, the energy levels of its molecular orbitals (HOMO and LUMO), and the nature of its excited states. These factors collectively determine the absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime of the derivatives. Understanding these structure-property relationships is crucial for the rational design of naphthyridine-based materials with tailored optical properties.

Molecular Structures of 1,5- and 1,6-Naphthyridine

The fundamental difference between 1,5- and 1,6-naphthyridine lies in the placement of the second nitrogen atom relative to the first. This seemingly subtle change leads to significant differences in their electronic and photophysical behavior.

cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine 1_5_N1 N 1_5_C2 C 1_5_N1->1_5_C2 1_5_C3 C 1_5_C2->1_5_C3 1_5_C4 C 1_5_C3->1_5_C4 1_5_C4a C 1_5_C4->1_5_C4a 1_5_C4a->1_5_N1 1_5_C8a C 1_5_C4a->1_5_C8a 1_5_N5 N 1_5_N5->1_5_C4a 1_5_C6 C 1_5_C6->1_5_N5 1_5_C7 C 1_5_C7->1_5_C6 1_5_C8 C 1_5_C8->1_5_C7 1_5_C8a->1_5_C8 1_6_N1 N 1_6_C2 C 1_6_N1->1_6_C2 1_6_C3 C 1_6_C2->1_6_C3 1_6_C4 C 1_6_C3->1_6_C4 1_6_C4a C 1_6_C4->1_6_C4a 1_6_C4a->1_6_N1 1_6_C8a C 1_6_C4a->1_6_C8a 1_6_C5 C 1_6_C5->1_6_C4a 1_6_N6 N 1_6_N6->1_6_C5 1_6_C7 C 1_6_C7->1_6_N6 1_6_C8 C 1_6_C8->1_6_C7 1_6_C8a->1_6_C8 cluster_workflow Photophysical Characterization Workflow A Sample Preparation (Dilute Solution) B UV-Vis Absorption Spectroscopy A->B Measure Absorbance C Steady-State Fluorescence Spectroscopy B->C Determine Excitation λ D Quantum Yield Determination C->D Obtain Emission Spectrum E Data Analysis & Comparison C->E D->E Calculate ΦF

References

A Senior Application Scientist's Guide to 1,5-Naphthyridin-4-ol as a Bioisosteric Replacement for Quinolones and Other Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, lead optimization is a critical phase where medicinal chemists meticulously refine a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity.[1] One of the most powerful strategies in this endeavor is bioisosteric replacement.[2][3] Bioisosteres are functional groups or molecules that, due to similarities in size, shape, and electronic configuration, can be interchanged without significant loss of biological activity, yet can profoundly improve the compound's overall developability.[1]

The 4-quinolone core is a well-established pharmacophore found in numerous antibacterial and anticancer agents.[4] However, its utility can sometimes be hampered by issues such as poor solubility, metabolic instability, or the emergence of drug resistance. This guide provides an in-depth comparison of 1,5-Naphthyridin-4-ol as a strategic bioisosteric replacement for the 4-quinolone scaffold and other related heterocycles. The reactivity pattern of 1,5-naphthyridines shows similarities with quinolines, making them an intriguing subject for such comparative analysis.[5] By replacing a C-H group in the quinolone's benzene ring with a nitrogen atom, the 1,5-naphthyridine core offers a unique modulation of electronic and physicochemical properties. This guide will delve into the comparative data, experimental protocols, and strategic rationale for employing this versatile heterocycle in drug design.

Comparative Analysis: this compound vs. 4-Quinolone

The decision to replace a core scaffold is driven by the potential for tangible improvements in drug-like properties. The introduction of a nitrogen atom in the 1,5-naphthyridine ring fundamentally alters its characteristics compared to the analogous quinolone.

Physicochemical Properties: A Data-Driven Comparison

The seemingly subtle change from a carbon to a nitrogen atom imparts significant differences in key physicochemical parameters that govern a molecule's behavior in a biological system. These changes can influence everything from solubility and membrane permeability to protein binding and metabolic fate.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Quinolone (4-Hydroxyquinoline)Rationale for Impact
Molecular Weight 146.15 g/mol [6]145.16 g/mol Minimal difference, maintaining similar steric bulk.
LogP (Calculated) 0.81.6The additional nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and lowering lipophilicity. This can improve aqueous solubility.
Topological Polar Surface Area (TPSA) 42 Ų[6]33.1 ŲIncreased TPSA due to the pyridine nitrogen suggests enhanced potential for hydrogen bonding, which can improve solubility but may decrease cell permeability if not balanced.
pKa (Acidic) ~8.0-9.0 (for the hydroxyl proton)~11.3The electron-withdrawing nature of the second nitrogen atom in the naphthyridine ring system makes the 4-hydroxyl group more acidic compared to that in 4-quinolone.
Hydrogen Bond Acceptors 32The pyridine nitrogen at position 5 provides an additional site for hydrogen bonding, potentially altering interactions with biological targets and improving solubility.
Biological Activity & Therapeutic Potential

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[5][7][8] This versatility makes it an attractive starting point for drug discovery campaigns targeting various diseases.

  • Anticancer Activity: Many 1,5-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the inhibition of critical enzymes like topoisomerase I.[9]

  • TGF-β Receptor Inhibition: A notable success story for this scaffold is the development of potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in fibrosis and cancer.[9][10]

  • Antibacterial Agents: While the 1,8-naphthyridine isomer is more famous in the antibacterial field (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[9][11]

  • Antiparasitic and Anti-inflammatory Effects: Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have demonstrated immunomodulatory, antiparasitic, and anti-inflammatory properties.[12][13]

Table 2: Quantitative Biological Data for Representative 1,5-Naphthyridine Derivatives

Compound IDTarget / Cell LineBiological AssayIC₅₀Source
Compound 15 (Aminothiazole derivative) ALK5Autophosphorylation6 nM[9][10]
Compound 19 (Pyrazole derivative) ALK5Autophosphorylation4 nM[9][10]
127a A549 (Lung Carcinoma)Cytotoxicity1.03 µM[9]
127a SKOV3 (Ovarian Cancer)Cytotoxicity1.75 µM[9]
Canthin-6-one Staphylococcus aureusAntibacterial (MIC)0.49 µg/mL[12]
Canthin-6-one Escherichia coliAntibacterial (MIC)3.91 µg/mL[12]

The data clearly indicates that the 1,5-naphthyridine core can be decorated to produce highly potent compounds across different therapeutic areas. The key advantage of bioisosteric replacement lies in retaining or improving this potency while favorably modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the increased polarity of the 1,5-naphthyridine core compared to a quinolone could be strategically employed to reduce off-target effects related to excessive lipophilicity or to improve the solubility of a compound, thereby enhancing its potential for oral administration.[14]

Visualizing the Bioisosteric Relationship

The structural relationship between 4-quinolone and this compound highlights the core principle of this bioisosteric replacement.

G start Start Materials: 3-Aminopyridine & Diethyl Ethoxymethylenemalonate (DEEM) step1 Step 1: Condensation Heat mixture to form anilinomethylenemalonate intermediate. start->step1 step2 Step 2: Cyclization Add intermediate to high-boiling solvent (e.g., Diphenyl ether) and heat to ~250 °C. step1->step2 step3 Step 3: Work-up Cool mixture, collect precipitate by filtration, and wash with ethanol. step2->step3 product Product: Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate step3->product G start Start: Purified ALK5 Enzyme & Test Compound step1 Pre-incubation: Incubate ALK5 with test compound in buffer at 37°C for 10 min. start->step1 step2 Reaction Initiation: Add ATP (containing γ-³³P-ATP) to start the reaction. step1->step2 step3 Reaction: Incubate at 37°C for 15 min to allow phosphorylation. step2->step3 step4 Quenching: Stop reaction by adding SDS-PAGE sample buffer. step3->step4 step5 Analysis: Separate proteins by SDS-PAGE, dry the gel, and quantify ³³P incorporation via autoradiography. step4->step5 result Result: Determine IC₅₀ value step5->result

References

In Vitro Validation of 1,5-Naphthyridin-4-ol Derivatives in A549 Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in NSCLC Research

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome the limitations of current treatments, such as acquired resistance.[1] The A549 cell line, derived from a human lung carcinoma, serves as a cornerstone model for NSCLC research, providing a robust and well-characterized platform for the initial stages of drug discovery.[2] Within the vast landscape of medicinal chemistry, naphthyridine derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent anticancer effects.[3] This guide focuses on a specific subclass, 1,5-Naphthyridin-4-ol derivatives, and provides a comprehensive framework for their in vitro validation using the A549 cell line. By objectively comparing their performance against established chemotherapeutic agents and elucidating their potential mechanisms of action, this document aims to equip researchers with the necessary tools to identify and advance promising new drug candidates.

Comparative Cytotoxicity Analysis: Gauging Potency

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.

Here, we present a comparative analysis of three hypothetical this compound derivatives (ND-1, ND-2, and ND-3) against the standard chemotherapeutic agents, Cisplatin and Doxorubicin, in the A549 cell line after 48 hours of treatment.

CompoundCell LineIC50 (µM)
ND-1 A5498.5
ND-2 A5495.2
ND-3 A54912.1
Cisplatin A549~9.0[4]
Doxorubicin A549~1.5[5]

Interpretation of Results: Based on this hypothetical data, ND-2 demonstrates the most promising cytotoxic activity among the novel derivatives, with an IC50 value lower than that of Cisplatin. While not as potent as Doxorubicin, its efficacy warrants further investigation into its mechanism of action. ND-1 shows comparable potency to Cisplatin, while ND-3 is the least potent of the tested derivatives.

Mechanistic Insights: Unraveling the Mode of Action

A potent cytotoxic effect is a desirable characteristic, but understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. Two primary mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Treatment (at IC50 concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Untreated Control 2.11.53.6
ND-1 15.810.226.0
ND-2 25.418.744.1
ND-3 8.95.614.5
Cisplatin 20.115.335.4

Interpretation of Results: This data suggests that ND-2 is a potent inducer of apoptosis in A549 cells, surpassing the effect of Cisplatin at their respective IC50 concentrations. The significant increase in both early and late apoptotic cell populations indicates that the cytotoxic effect of ND-2 is primarily mediated through the activation of apoptotic pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from proliferating. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[7]

Treatment (at IC50 concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control 60.525.314.2
ND-1 55.115.829.1
ND-2 45.210.544.3
ND-3 58.922.119.0
Cisplatin 50.718.231.1

Interpretation of Results: The data indicates that both ND-1 and ND-2, as well as Cisplatin, cause a significant accumulation of cells in the G2/M phase, suggesting that these compounds may interfere with mitotic processes. ND-2, in particular, shows a strong G2/M arrest, which is a common mechanism for many anticancer drugs that damage DNA or interfere with the mitotic spindle.[7]

Proposed Signaling Pathway of Action

Based on the observed induction of apoptosis and G2/M cell cycle arrest, and drawing from the known mechanisms of other naphthyridine derivatives, we propose a plausible signaling pathway for the action of this compound derivatives in A549 cells.[6][8] Many anticancer agents modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis.[9]

G cluster_0 cluster_1 cluster_2 This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition MAPK Cascade MAPK Cascade This compound Derivative->MAPK Cascade Modulation Akt Akt PI3K->Akt Activation p-Akt (Inactive) p-Akt (Inactive) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p-Akt (Inactive)->Bcl-2 (Anti-apoptotic) Downregulation Cyclin D1/CDK4 Cyclin D1/CDK4 p-Akt (Inactive)->Cyclin D1/CDK4 Downregulation ERK/JNK (Inactive) ERK/JNK (Inactive) Bax (Pro-apoptotic) Bax (Pro-apoptotic) ERK/JNK (Inactive)->Bax (Pro-apoptotic) Upregulation G2/M Checkpoint Proteins G2/M Checkpoint Proteins ERK/JNK (Inactive)->G2/M Checkpoint Proteins Upregulation Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Inhibition Bax (Pro-apoptotic)->Mitochondrion Activation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis G2/M Arrest G2/M Arrest G2/M Checkpoint Proteins->G2/M Arrest

Caption: Proposed signaling pathway for this compound derivatives in A549 cells.

This proposed mechanism suggests that the derivatives may inhibit the PI3K/Akt pathway, a key survival pathway often hyperactivated in cancer. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1. Concurrently, modulation of the MAPK cascade could lead to the upregulation of pro-apoptotic proteins like Bax and G2/M checkpoint proteins, ultimately culminating in apoptosis and cell cycle arrest.

Experimental Workflow

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the key stages in the in vitro validation of this compound derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Protein Expression Analysis A549_Culture A549 Cell Culture Seeding Seed cells in 96-well plates A549_Culture->Seeding Treatment Treat with derivatives & controls Seeding->Treatment MTT_Assay MTT Assay (48h) Treatment->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Annexin V/PI Staining IC50_Calc->Apoptosis_Assay CellCycle_Assay Propidium Iodide Staining IC50_Calc->CellCycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry CellCycle_Assay->Flow_Cytometry Lysate_Prep Prepare Cell Lysates Flow_Cytometry->Lysate_Prep Western_Blot Western Blot Lysate_Prep->Western_Blot Protein_Analysis Analyze Key Proteins Western_Blot->Protein_Analysis

Caption: Experimental workflow for in vitro validation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in this guide.

A549 Cell Culture and Maintenance
  • Culture Medium: Prepare DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or experimental plates.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Treatment: Prepare serial dilutions of the this compound derivatives and control drugs (Cisplatin, Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 2 x 10⁵ A549 cells/well in a 6-well plate and incubate for 24 hours. Treat the cells with the IC50 concentrations of the derivatives and controls for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach with trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Seeding and Treatment: Seed 2 x 10⁵ A549 cells/well in a 6-well plate and incubate for 24 hours. Treat the cells with the IC50 concentrations of the derivatives and controls for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells as described for the apoptosis assay. Wash with cold PBS and fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the in vitro validation of this compound derivatives as potential anticancer agents for NSCLC. The presented hypothetical data for derivative ND-2 highlights a promising candidate with potent cytotoxicity, apoptosis-inducing capabilities, and the ability to arrest the cell cycle in the G2/M phase. The proposed mechanism of action via modulation of the PI3K/Akt and MAPK signaling pathways provides a solid foundation for further investigation.

The next logical steps for a promising compound like ND-2 would involve:

  • Western Blot Analysis: To confirm the proposed mechanism of action by examining the expression levels of key proteins in the PI3K/Akt and MAPK pathways, as well as apoptosis and cell cycle regulatory proteins (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).[11]

  • In Vivo Studies: To evaluate the antitumor efficacy and safety of the compound in animal models of NSCLC.[12]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test additional analogues of the lead compound to optimize its potency and drug-like properties.

By following a rigorous and systematic validation process, the potential of this compound derivatives as a new class of therapeutics for non-small cell lung cancer can be thoroughly explored.

References

In Vitro Validation of 1,5-Naphthyridin-4-ol Derivatives in HeLa Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 1,5-Naphthyridin-4-ol derivatives in HeLa human cervical cancer cells. It is designed for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic and mechanistic properties of this promising class of compounds. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Specifically, various 1,5-naphthyridine derivatives have been identified as potent inhibitors of key cellular signaling pathways implicated in cancer progression, such as transforming growth factor-beta (TGF-β) signaling and topoisomerase activity.[3][4][5] This guide will focus on the validation of this compound derivatives, comparing their efficacy against a known topoisomerase inhibitor, Doxorubicin, to provide a clear benchmark for their potential as therapeutic agents.

Comparative Cytotoxicity Assessment

A primary step in the validation of any potential anticancer compound is to determine its cytotoxic effects on cancer cells. Here, we compare the dose-dependent cytotoxicity of two novel this compound derivatives, designated as Compound A and Compound B, with that of Doxorubicin, a well-established chemotherapeutic agent known to inhibit topoisomerase II.[1]

CompoundIC50 in HeLa Cells (µM) after 48h
Compound A 12.5
Compound B 8.2
Doxorubicin 0.9

This table presents hypothetical data for illustrative purposes.

The half-maximal inhibitory concentration (IC50) values, as determined by the MTT assay, provide a quantitative measure of the potency of each compound in inhibiting HeLa cell proliferation. While both Compound A and Compound B demonstrate cytotoxic activity, Compound B exhibits a lower IC50 value, suggesting greater potency than Compound A. However, both are less potent than the positive control, Doxorubicin. Further mechanistic studies are warranted to understand the cellular processes affected by these novel derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 values of the test compounds.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO2).[6]

  • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and Doxorubicin in the cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at a concentration that does not affect cell viability.

  • Incubation: Incubate the cells with the compounds for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Evaluation: Unraveling the Mode of Action

To understand how this compound derivatives exert their cytotoxic effects, it is crucial to investigate their impact on key cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Analysis via Flow Cytometry

Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[7] Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Treatment (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 552520
Compound A 403525
Compound B 252055
Doxorubicin 152065

This table presents hypothetical data for illustrative purposes.

The data suggests that Compound B, similar to Doxorubicin, induces a significant arrest of HeLa cells in the G2/M phase of the cell cycle. In contrast, Compound A appears to cause a more modest accumulation of cells in the S and G2/M phases. This difference in cell cycle perturbation points towards potentially distinct mechanisms of action between the two derivatives.

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat them with Compound A, Compound B, and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Induction of Apoptosis: Western Blot Analysis

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[8][9] Western blotting can be employed to detect key protein markers of apoptosis, such as the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[10] Furthermore, based on the known activity of some 1,5-naphthyridine derivatives as inhibitors of the TGF-β pathway, we will also examine the phosphorylation status of Smad2, a key downstream effector in this pathway.[3][4]

Treatment (at IC50)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)p-Smad2/Total Smad2 (Ratio)
Vehicle Control 1.01.01.0
Compound A 2.52.10.8
Compound B 4.84.20.3
Doxorubicin 6.25.51.1

This table presents hypothetical data for illustrative purposes.

The Western blot data indicates that both Compound A and Compound B induce apoptosis, as evidenced by the increased levels of cleaved caspase-3 and cleaved PARP. Compound B appears to be a more potent inducer of apoptosis than Compound A. Interestingly, both compounds, particularly Compound B, lead to a decrease in the phosphorylation of Smad2, suggesting a potential inhibitory effect on the TGF-β signaling pathway. Doxorubicin, as expected, is a strong inducer of apoptosis but does not significantly affect Smad2 phosphorylation.

  • Cell Lysis: Treat HeLa cells with the compounds at their IC50 concentrations for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, p-Smad2, total Smad2, and a loading control (e.g., β-actin).

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Experimental Workflow and Proposed Signaling Pathway

To provide a clear overview of the experimental process and the potential mechanism of action of the this compound derivatives, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow HeLa HeLa Cell Culture Treat Compound Treatment (Compound A, B, Doxorubicin) HeLa->Treat MTT MTT Assay (Cytotoxicity, IC50) Treat->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treat->Flow WB Western Blot (Apoptosis & Signaling) Treat->WB

Caption: Experimental workflow for the in vitro validation of this compound derivatives in HeLa cells.

G cluster_pathway Proposed Signaling Pathway TGFb TGF-β Receptor TGF-β Receptor (ALK5) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Naphthyridinol This compound Derivatives Naphthyridinol->Receptor Inhibition Apoptosis Apoptosis Naphthyridinol->Apoptosis Induction Topoisomerase Topoisomerase Naphthyridinol->Topoisomerase Inhibition? Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation DNA_Damage DNA Damage DNA_Damage->Apoptosis

Caption: Proposed dual mechanism of action for this compound derivatives in HeLa cells.

Conclusion and Future Directions

The in vitro validation data presented in this guide suggests that this compound derivatives, exemplified by Compound A and Compound B, are promising cytotoxic agents against HeLa cervical cancer cells. The comparative analysis with Doxorubicin provides a valuable context for their potency. Mechanistic studies indicate that these compounds can induce G2/M cell cycle arrest and apoptosis. Furthermore, the observed decrease in Smad2 phosphorylation suggests a potential role for the inhibition of the TGF-β signaling pathway, a mechanism distinct from that of the standard chemotherapeutic agent, Doxorubicin. The potential for a dual mechanism of action, possibly involving both TGF-β pathway inhibition and topoisomerase inhibition, warrants further investigation.

Future studies should focus on:

  • Kinase Profiling: To determine the specific kinase targets of these derivatives.

  • Topoisomerase Inhibition Assays: To confirm or rule out direct inhibition of topoisomerase activity.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising derivatives in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the this compound scaffold for improved potency and selectivity.

By following the systematic and scientifically-grounded approach outlined in this guide, researchers can effectively validate and characterize novel this compound derivatives, paving the way for the development of new and effective anticancer therapies.

References

In Vitro Validation of 1,5-Naphthyridin-4-ol Derivatives in MCF-7 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,5-Naphthyridine Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1,5-naphthyridine core, a fused bicyclic system containing two nitrogen atoms, has garnered significant attention due to the diverse biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several naphthyridine derivatives have been investigated as potential anticancer agents, with some advancing to clinical trials. Their mechanisms of action are varied, with some derivatives acting as topoisomerase inhibitors, disrupting DNA replication and repair in cancer cells, while others interfere with microtubule assembly, leading to mitotic arrest.

This guide focuses on the in vitro validation of a series of novel 1,5-Naphthyridin-4-ol derivatives for their potential therapeutic efficacy against breast cancer. We will utilize the well-characterized estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, MCF-7, as our model system. This cell line is a workhorse in breast cancer research and is sensitive to a variety of anticancer agents.

Herein, we present a systematic workflow for the evaluation of these novel compounds, beginning with a primary screen for cytotoxicity and progressing to more detailed mechanistic studies to elucidate their mode of action. We will compare the performance of our lead compounds against Doxorubicin, a standard-of-care anthracycline chemotherapy agent. The experimental data presented, while illustrative, is representative of the expected outcomes for a successful validation campaign.

Experimental Workflow: A Stepwise Approach to In Vitro Validation

A logical and sequential experimental workflow is crucial for the efficient and informative evaluation of novel anticancer compounds. Our approach is designed to first identify cytotoxic derivatives and then to probe the underlying mechanisms of cell death.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Data Analysis & Comparison Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Test Derivatives Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Identify Lead Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Confirm Apoptotic Pathway Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Investigate Protein Expression Comparative Analysis Comparative Analysis Western Blotting->Comparative Analysis

Caption: A stepwise workflow for the in vitro validation of this compound derivatives.

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on the target cancer cell line. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control, Doxorubicin, for 48 hours.

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the MTT assay. It represents the concentration of a compound that inhibits 50% of cell growth.

CompoundIC50 in MCF-7 cells (µM) after 48h
Derivative A 5.2
Derivative B 15.8
Derivative C 2.1
Doxorubicin 0.8

From this initial screen, Derivative C emerges as the most potent of the novel compounds, exhibiting an IC50 value in the low micromolar range, warranting further mechanistic investigation.

Part 2: Elucidation of the Mechanism of Action

Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Most effective anticancer drugs induce apoptosis.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[1][4] This dual-staining method allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Protocol:

  • Cell Treatment: MCF-7 cells are treated with the IC50 concentration of Derivative C and Doxorubicin for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

Data Presentation: Quantification of Apoptotic Cells

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Untreated) 95.12.51.80.6
Derivative C 45.335.215.14.4
Doxorubicin 38.740.816.34.2

The significant increase in both early and late apoptotic cell populations following treatment with Derivative C strongly suggests that it induces cell death primarily through apoptosis, a desirable characteristic for an anticancer agent.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Cell cycle analysis is performed by staining the DNA of fixed cells with PI and analyzing the DNA content by flow cytometry.[5]

Experimental Protocol:

  • Cell Treatment: MCF-7 cells are treated with the IC50 concentration of Derivative C and Doxorubicin for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

Data Presentation: Cell Cycle Distribution

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 65.220.514.3
Derivative C 25.828.146.1
Doxorubicin 30.125.744.2

The data indicates a significant accumulation of cells in the G2/M phase after treatment with Derivative C, suggesting that the compound may interfere with mitotic processes. This G2/M arrest is a common mechanism for many cytotoxic drugs, including Doxorubicin.

Western Blot Analysis of Key Apoptotic and Cell Cycle Proteins

To further dissect the molecular mechanisms, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Signaling Pathway of Interest:

Apoptosis and Cell Cycle Pathway cluster_0 Drug Action cluster_1 Cell Cycle Control cluster_2 Apoptosis Cascade Derivative_C Derivative_C CyclinB1_CDK1 Cyclin B1/CDK1 Derivative_C->CyclinB1_CDK1 Inhibits G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Bax Bax G2_M_Arrest->Bax Promotes Caspase9 Caspase-9 Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed mechanism of action for Derivative C in MCF-7 cells.

Experimental Protocol:

  • Protein Extraction: MCF-7 cells are treated with Derivative C and Doxorubicin at their IC50 concentrations for 24 hours. Total protein is then extracted.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Protein Expression Changes

ProteinFunctionExpected Change with Derivative C
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Cleaved Caspase-3 Executioner caspaseIncrease
Cyclin B1 G2/M checkpoint regulatorDecrease

These expected changes would provide strong evidence that Derivative C induces apoptosis through the intrinsic mitochondrial pathway and causes G2/M cell cycle arrest by downregulating key cell cycle proteins.

Discussion and Comparative Analysis

Our systematic in vitro validation of a series of this compound derivatives in MCF-7 breast cancer cells has identified a lead compound, Derivative C, with potent anticancer activity. The initial cytotoxicity screen revealed an IC50 value of 2.1 µM, which, while not as low as the established chemotherapeutic Doxorubicin (0.8 µM), is highly promising for a novel compound scaffold.

Crucially, our mechanistic studies indicate that Derivative C induces cell death primarily through apoptosis, as demonstrated by the significant increase in Annexin V-positive cells. This is a highly desirable trait for an anticancer drug, as apoptosis is a controlled and non-inflammatory form of cell death. In contrast, necrosis can lead to inflammation and damage to surrounding healthy tissues.

Furthermore, the cell cycle analysis points towards a G2/M phase arrest, a mechanism shared with Doxorubicin. This suggests that Derivative C may interfere with the formation or function of the mitotic spindle, a common target for anticancer agents. The proposed mechanism, involving the modulation of Bcl-2 family proteins and activation of the caspase cascade, aligns with the known pathways of apoptosis induction by many cytotoxic drugs.

Compared to Doxorubicin, a potent but often toxic chemotherapy agent, this compound derivatives like Derivative C may offer a more favorable therapeutic window. Future studies should focus on evaluating the selectivity of these compounds for cancer cells over normal, non-cancerous cells to assess their potential for reduced side effects.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the in vitro validation of novel this compound derivatives as potential anticancer agents. The presented data for our lead compound, Derivative C, demonstrates its potent cytotoxic and pro-apoptotic effects in MCF-7 cells, with a mechanism of action involving G2/M cell cycle arrest.

The promising in vitro profile of Derivative C warrants further investigation, including:

  • In-depth Mechanistic Studies: Investigating the direct molecular target of Derivative C (e.g., topoisomerase I/II, specific kinases).

  • Selectivity Profiling: Assessing the cytotoxicity of Derivative C against a panel of non-cancerous cell lines.

  • In Vivo Efficacy: Evaluating the antitumor activity of Derivative C in preclinical animal models of breast cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of Derivative C to optimize potency and selectivity.

The 1,5-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. The systematic approach to in vitro validation detailed in this guide provides a robust framework for identifying and characterizing promising new candidates for the fight against cancer.

References

A Comparative In Silico Analysis: Unveiling the Binding Affinities of 1,5-Naphthyridine and Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies for Anticancer, Antiviral, and Antibacterial Targets

In the landscape of medicinal chemistry, the quinoline and 1,5-naphthyridine scaffolds stand as privileged structures, forming the foundation of numerous therapeutic agents. Their inherent planarity, hydrogen bonding capabilities, and potential for diverse functionalization make them ideal candidates for interacting with biological macromolecules. This guide provides an in-depth, objective comparison of these two heterocyclic systems through the lens of molecular docking, a powerful computational technique that predicts the binding orientation and affinity of a small molecule to a protein target. By delving into the nuances of their interactions with key proteins implicated in cancer, viral infections, and bacterial pathogenesis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative strengths and potential applications of each scaffold.

The core structural distinction between quinoline and 1,5-naphthyridine lies in the presence of an additional nitrogen atom in the latter. This seemingly subtle modification can significantly alter the electronic properties, hydrogen bonding patterns, and overall shape complementarity of the resulting derivatives, thereby influencing their biological activity. This guide will explore these differences through a comparative analysis of their predicted binding efficiencies against a panel of therapeutically relevant protein targets, supported by a detailed, self-validating experimental protocol for in silico docking studies.

The Strategic Imperative of Molecular Docking in Drug Discovery

Before delving into the comparative analysis, it is crucial to understand the rationale behind employing molecular docking in modern drug discovery. This computational method serves as a virtual screening tool, allowing for the rapid assessment of large libraries of compounds against a specific protein target.[1] By predicting the binding energy and interaction patterns, docking studies can prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources. The fundamental principle of molecular docking involves two key steps: predicting the conformation, position, and orientation of the ligand within the binding site (posing), and then assessing the strength of the interaction, typically represented by a scoring function.[2]

A Validated Workflow for Comparative Molecular Docking

To ensure the scientific integrity and reproducibility of our comparative analysis, we present a detailed, step-by-step molecular docking protocol. This workflow is designed to be a self-validating system, incorporating best practices for protein and ligand preparation, grid generation, docking simulation, and results analysis.

Experimental Protocol: Molecular Docking Workflow

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing non-essential molecules, repairing any structural defects, and assigning appropriate charges.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to each atom of the protein (e.g., Kollman charges for proteins in AutoDock).

    • Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign appropriate charges and atom types.

  • Procedure:

    • Sketch the 2D structure of the 1,5-naphthyridine or quinoline derivative.

    • Convert the 2D structure to a 3D conformation using a suitable tool (e.g., Open Babel).

    • Perform energy minimization of the 3D structure to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges for small molecules in AutoDock).

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation, encompassing the active site of the protein.

  • Procedure:

    • Identify the active site of the protein, either from the literature or by analyzing the binding site of a co-crystallized ligand.

    • Define the dimensions and center of a 3D grid box that encompasses the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to be computationally expensive.

    • Generate the grid parameter file that contains the coordinates and dimensions of the grid box.

4. Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding poses and affinities of the ligand.

  • Procedure:

    • Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations.

    • Launch the docking simulation using the prepared protein, ligand, and grid parameter files.

5. Analysis of Results:

  • Objective: To analyze the docking results to identify the best binding pose and understand the key molecular interactions.

  • Procedure:

    • Examine the docking log file to view the binding energies and root-mean-square deviation (RMSD) values for each predicted pose. A lower binding energy generally indicates a more favorable interaction.

    • Visualize the predicted binding poses in a molecular graphics program.

    • Analyze the molecular interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Comparative Evaluation Comparative Evaluation Results Analysis->Comparative Evaluation

Figure 1: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis: 1,5-Naphthyridine vs. Quinoline Derivatives

To provide a tangible comparison, we will now discuss the potential binding interactions of 1,5-naphthyridine and quinoline derivatives against representative protein targets from three major therapeutic areas: cancer, viral infections, and bacterial infections. The following tables summarize hypothetical, yet plausible, docking scores based on published data for similar compounds.

Anticancer Activity: Targeting Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[3] Both quinoline and naphthyridine scaffolds have been extensively explored as kinase inhibitors.

G cluster_quinoline Quinoline Core cluster_naphthyridine 1,5-Naphthyridine Core quinoline {Quinoline | C9H7N} naphthyridine {1,5-Naphthyridine | C8H6N2}

Figure 2: Core structures of Quinoline and 1,5-Naphthyridine.

Table 1: Comparative Docking Scores of Kinase Inhibitors

Target KinasePDB ID1,5-Naphthyridine Derivative (Binding Energy, kcal/mol)Quinoline Derivative (Binding Energy, kcal/mol)Key Interactions
EGFR1M17-9.2-8.8Hydrogen bonds with backbone atoms in the hinge region, hydrophobic interactions in the back pocket. The additional nitrogen in 1,5-naphthyridine may form an extra hydrogen bond.
VEGFR24ASD-8.9-9.1Similar to EGFR, with quinoline showing slightly better hydrophobic interactions due to its larger non-polar surface area.
c-Met3F82-9.5-9.0The 1,5-naphthyridine scaffold may allow for more favorable electrostatic interactions with charged residues in the active site.

The data suggests that both scaffolds are highly effective at inhibiting kinases. The additional nitrogen in the 1,5-naphthyridine ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with the kinase hinge region, a critical area for inhibitor binding. Conversely, the slightly larger hydrophobic surface of the quinoline core might be advantageous for binding to kinases with more accommodating hydrophobic pockets.

Antiviral Activity: Targeting Viral Proteases

Viral proteases are essential enzymes for the replication of many viruses, including HIV and SARS-CoV-2, making them attractive drug targets.

Table 2: Comparative Docking Scores of Viral Protease Inhibitors

Target ProteasePDB ID1,5-Naphthyridine Derivative (Binding Energy, kcal/mol)Quinoline Derivative (Binding Energy, kcal/mol)Key Interactions
HIV-1 Protease1HVR-10.1-9.7Both scaffolds can form key hydrogen bonds with the catalytic aspartate residues. The 1,5-naphthyridine may offer more precise positioning for these interactions.
SARS-CoV-2 Mpro6LU7-9.8-9.9Quinoline derivatives might exhibit slightly better pi-pi stacking interactions with histidine residues in the active site.

In the context of viral proteases, the ability to form specific hydrogen bonds with catalytic residues is paramount. The strategic placement of nitrogen atoms in the 1,5-naphthyridine scaffold could provide a geometric advantage for optimal interaction with the active site dyad of aspartic proteases like HIV-1 protease.

Antibacterial Activity: Targeting DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents.

Table 3: Comparative Docking Scores of DNA Gyrase Inhibitors

TargetPDB ID1,5-Naphthyridine Derivative (Binding Energy, kcal/mol)Quinoline Derivative (Binding Energy, kcal/mol)Key Interactions
E. coli DNA Gyrase B1KZN-8.5-8.2Both scaffolds can interact with the ATP-binding site. The 1,5-naphthyridine may form stronger interactions with water-mediated hydrogen bond networks.
S. aureus DNA Gyrase A2XCT-8.7-8.9The quinolone core may have a slight advantage in forming intercalating interactions with the DNA substrate.

Both scaffolds have demonstrated potential as DNA gyrase inhibitors. The subtle differences in their electronic properties and hydrogen bonding potential can lead to varied affinities for the ATP-binding site on the GyrB subunit and the DNA-binding region of the GyrA subunit.

Discussion and Future Directions

This comparative guide, grounded in the principles of molecular docking, highlights the therapeutic potential of both 1,5-naphthyridine and quinoline derivatives across diverse disease areas. While both scaffolds are undoubtedly "privileged," the choice between them for a specific drug discovery campaign should be guided by the specific topology and chemical nature of the target's active site.

The 1,5-naphthyridine scaffold, with its additional nitrogen atom, offers the potential for enhanced hydrogen bonding and more specific electrostatic interactions. This may be particularly advantageous for targets where precise hydrogen bond networks are crucial for high-affinity binding, such as certain kinases and viral proteases.

Conversely, the quinoline scaffold possesses a larger contiguous aromatic surface, which can be beneficial for maximizing van der Waals and hydrophobic interactions in less polar binding pockets. This characteristic might be exploited in the design of inhibitors for targets with extensive hydrophobic surfaces.

It is imperative to underscore that in silico predictions, while powerful, are not a substitute for experimental validation. The insights gleaned from these comparative docking studies should serve as a springboard for the rational design and synthesis of novel derivatives, which must then be subjected to rigorous in vitro and in vivo testing to confirm their biological activity and therapeutic potential. Future research should focus on synthesizing and evaluating focused libraries of both 1,5-naphthyridine and quinoline derivatives against a panel of clinically relevant targets to experimentally validate the hypotheses generated from these computational studies.

References

A Technical Guide to Cross-Reactivity Profiling of 1,5-Naphthyridin-4-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to clinic is paved with rigorous evaluation of its potency and, crucially, its selectivity. The 1,5-naphthyridin-4-ol scaffold has emerged as a promising framework for the design of potent kinase inhibitors. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target activities that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] A comprehensive understanding of an inhibitor's cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in interpreting the selectivity of their compounds.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][2] While the development of kinase inhibitors has revolutionized cancer therapy, achieving selectivity remains a major challenge.[1] Most small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket, which can lead to promiscuous binding across the kinome.[1] This lack of selectivity can lead to off-target effects and associated toxicities.[1] Conversely, in some instances, inhibiting multiple kinases can be therapeutically advantageous, a concept known as polypharmacology.[3] Therefore, a thorough and quantitative assessment of a compound's interaction with a broad range of kinases is essential to build a comprehensive picture of its biological activity.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A multi-faceted approach is often necessary to gain a complete understanding of a kinase inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinome-Wide Profiling

Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of a compound's ability to inhibit a large panel of purified kinases.

One of the most widely used platforms for broad kinome profiling is the KINOMEscan™ assay.[4][5][6][7][8] This technology is not an enzymatic assay but rather a competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.

Causality Behind the Choice: The primary advantage of KINOMEscan™ is its broad coverage of the kinome and its independence from the complexities of enzymatic assays, such as the need for specific substrates and the influence of ATP concentration on IC50 values.[3][4] It directly measures the binding affinity (expressed as a dissociation constant, Kd) of the inhibitor to the kinase.

Experimental Workflow:

References

Safety Operating Guide

Navigating the Disposal of 1,5-Naphthyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 1,5-Naphthyridin-4-ol, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to initiating any disposal procedures, ensure the following PPE is worn:

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards to protect against splashes and airborne particles.
Hand Protection Nitrile or Butyl Rubber GlovesThese materials provide good chemical resistance. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatProvides a primary barrier against incidental contact.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid compound to prevent inhalation of dust particles.
Foot Protection Closed-Toe ShoesEssential for protecting feet from spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Identify as Hazardous Waste: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste[2].

  • Use a Designated, Compatible Waste Container:

    • Select a container that is chemically resistant and has a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Avoid Mixing Wastes: Do not mix this compound waste with other incompatible chemical waste streams. Incompatible wastes can lead to dangerous reactions[3].

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department.

Final Disposal
  • Store Waste Appropriately: Keep the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must remain closed except when adding waste[4].

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Unused this compound or contaminated materials) identify_waste Identify as Hazardous Waste start->identify_waste select_container Select Appropriate Hazardous Waste Container (Labeled & Compatible) identify_waste->select_container segregate_waste Segregate from Incompatible Wastes select_container->segregate_waste spill_check Spill Occurred? segregate_waste->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_protocol->collect_waste store_waste Store in Satellite Accumulation Area (Container Closed) collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

The Importance of Institutional Guidelines

While this guide provides a comprehensive overview of best practices, it is crucial to remember that your institution's specific waste management protocols and local regulations are the ultimate authority[3]. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your facility. The producer of the waste is ultimately responsible for its final disposal[5].

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

A Researcher's Guide to Handling 1,5-Naphthyridin-4-ol: Comprehensive PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1,5-Naphthyridin-4-ol presents a unique set of handling challenges that necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth operational plan, detailing the essential personal protective equipment (PPE), procedural controls, and disposal methods required for its safe management. The causality behind each recommendation is explained to empower researchers with the knowledge to work confidently and securely.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the first step in developing a sound safety protocol. Based on available data, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The compound is a solid powder, which increases the risk of aerosolization and inhalation during handling, such as weighing or transferring.[2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be implemented to minimize exposure at the source. These are non-discretionary for handling this compound.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2][3][4] This is critical to control the inhalation hazard posed by fine particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of the broader lab space. Working over disposable bench covers can facilitate easy cleanup in case of a small spill.[2]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazards identified in Section 1 and the specific task being performed.

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing & Transfer (Solid) Double-gloved NitrileChemical Splash GogglesLab CoatUse within a fume hood is sufficient
Solution Preparation Nitrile GlovesChemical Splash GogglesLab CoatUse within a fume hood is sufficient
Reaction Work-up / Purification Nitrile GlovesChemical Splash Goggles & Face Shield (if splash risk)Lab CoatUse within a fume hood is sufficient
Large Spill Cleanup (>1g) Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldImpermeable Apron over Lab CoatN95 Respirator (minimum)

Hand Protection: Standard nitrile laboratory gloves provide adequate protection for incidental contact.[5] Given the skin irritation hazard, it is crucial to inspect gloves for any defects before use.[3] If prolonged contact is anticipated or if a solvent is used in which the compound is dissolved, consult a glove compatibility chart to ensure the chosen material has a low breakthrough time. Always wash hands thoroughly with soap and water after removing gloves.[5][6]

Eye and Face Protection: Due to the serious eye irritation risk, ANSI-rated safety glasses are the absolute minimum requirement.[7] However, chemical splash goggles are mandatory when handling the powder or solutions to provide a complete seal around the eyes.[7] A face shield should be worn over goggles during procedures with a heightened risk of splashes, such as when handling larger volumes of solutions.[7][8]

Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[5] Ensure the coat is fully buttoned. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Under normal laboratory conditions, handling this compound within a fume hood provides sufficient respiratory protection.[4] A NIOSH-approved N95 respirator may be necessary as an added precaution during the cleanup of a significant spill outside of a containment device.

Operational Plans and Procedural Guidance

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for common laboratory operations.

Workflow for Weighing and Transferring Solid this compound

The primary hazards during this process are the generation and inhalation of dust.

G cluster_prep Preparation cluster_weigh Weighing cluster_cleanup Post-Transfer Cleanup prep1 Don appropriate PPE: Lab Coat, Goggles, Nitrile Gloves prep2 Designate work area inside a chemical fume hood. prep1->prep2 prep3 Place disposable bench cover in the designated area. prep2->prep3 weigh1 Tare a weigh boat on the balance inside the fume hood. prep3->weigh1 Start Process weigh2 Carefully scoop the powder. Avoid pouring directly from the bottle. weigh1->weigh2 weigh3 Transfer small amounts to the weigh boat. Minimize dust generation. weigh2->weigh3 weigh4 Securely cap the source container immediately after use. weigh3->weigh4 clean1 Wipe down spatula and surfaces with a damp cloth. weigh4->clean1 clean2 Dispose of bench cover and contaminated wipes in a sealed waste bag. clean1->clean2 clean3 Remove PPE and wash hands thoroughly. clean2->clean3

Caption: Step-by-step workflow for safely weighing solid this compound.
Spill and Disposal Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.[5]

Emergency Spill Response Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Evaluate the size and nature of the spill. For spills larger than a few grams, evacuate the area and contact the designated safety officer.

  • Don PPE: For small, manageable spills, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is outside a fume hood.

  • Containment & Cleanup:

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the material into a designated waste container. Do not use a dry brush , as this can aerosolize the powder.[9] Wet cleaning methods are preferred.[2]

    • Decontaminate the area with soap and water.

  • Disposal: All cleanup materials must be treated as hazardous waste.

Spill_Response start Spill Detected alert Alert personnel and assess the spill start->alert decision Is the spill large or outside a fume hood? alert->decision evacuate Evacuate the area. Contact Safety Officer. decision->evacuate Yes ppe Don appropriate PPE: Gloves, Goggles, Lab Coat (add N95 if needed) decision->ppe No contain Cover spill with absorbent material ppe->contain collect Gently sweep into a labeled hazardous waste container contain->collect decontaminate Clean the spill area with soap and water collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste decontaminate->dispose

Caption: Decision workflow for responding to a this compound spill.

Waste Disposal Plan:

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[10][11]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent material) must be collected in a clearly labeled, sealed plastic bag or container.[12]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. The container must be kept closed when not in use.[10]

  • Compatibility: Do not mix this waste stream with incompatible chemicals. As a nitrogen-containing heterocyclic compound, it should be segregated from strong oxidizing agents and strong acids unless the reaction products are known to be compatible.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[10][11] Never pour chemical waste down the drain.[11]

By integrating these engineering controls, PPE requirements, and operational plans, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Naphthyridin-4-ol
Reactant of Route 2
1,5-Naphthyridin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.